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3-Bromo-5-chloro-4-(trifluoromethyl)phenol Documentation Hub

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  • Product: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

The following technical guide is structured as a high-level monograph for research scientists and medicinal chemists. It prioritizes synthetic utility, mechanistic insight, and application context over generic descriptio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research scientists and medicinal chemists. It prioritizes synthetic utility, mechanistic insight, and application context over generic descriptions.

Executive Summary

3-Bromo-5-chloro-4-(trifluoromethyl)phenol is a highly specialized, polysubstituted aromatic building block used primarily in the development of agrochemicals and small-molecule therapeutics (specifically KRAS and kinase inhibitors). Its unique substitution pattern—featuring a lipophilic trifluoromethyl group flanked by two distinct halogens—provides a rigid electronic and steric scaffold. This "locked" conformation allows for precise vector exploration in Structure-Activity Relationship (SAR) studies, enabling sequential cross-coupling reactions (Suzuki, Buchwald-Hartwig) at the bromine and chlorine sites.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is characterized by its significant acidity (relative to phenol) and high lipophilicity, driven by the electron-withdrawing nature of the -CF₃, -Cl, and -Br substituents.

PropertyValue / Description
IUPAC Name 3-Bromo-5-chloro-4-(trifluoromethyl)phenol
CAS Number 2090463-90-2
Molecular Formula C₇H₃BrClF₃O
Molecular Weight 275.45 g/mol
Appearance Off-white to pale yellow solid
Predicted pKa ~6.8 – 7.2 (Acidic due to EWGs)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Storage 2–8°C, Hygroscopic, Store under Nitrogen

Synthetic Methodologies

Synthesis of this compound is non-trivial due to the directing conflicts of the substituents. Direct halogenation of 4-(trifluoromethyl)phenol typically yields the 2,6-isomer (ortho to the hydroxyl). Therefore, a Late-Stage Radical Trifluoromethylation or a Sandmeyer-based approach is required to achieve the 3,4,5-substitution pattern.

Method A: Late-Stage Radical Trifluoromethylation (Recommended)

This method utilizes the innate para-directing power of the hydroxyl group on a 3,5-dihalo-phenol scaffold to install the trifluoromethyl group.

Reagents:

  • Substrate: 3-Bromo-5-chlorophenol[1]

  • CF₃ Source: Sodium trifluoromethanesulfinate (Langlois Reagent)

  • Oxidant: tert-Butyl hydroperoxide (TBHP)

  • Solvent: DCM/Water biphasic system or DMSO

Protocol:

  • Preparation: Dissolve 3-Bromo-5-chlorophenol (1.0 eq) in DMSO.

  • Addition: Add Sodium trifluoromethanesulfinate (2.5 eq).

  • Initiation: Cool to 0°C. Dropwise add TBHP (70% aq. solution, 3.0 eq).

  • Reaction: Allow to warm to RT and stir for 12–24 hours. The hydroxyl group activates the para position (C4), while the halogens at 3 and 5 sterically funnel the radical attack to C4.

  • Workup: Quench with saturated Na₂S₂O₃. Extract with EtOAc.[2]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Method B: The "Reverse" Aniline Route (High Fidelity)

For larger scales where regiocontrol is critical, constructing the ring via an aniline intermediate ensures correct isomer placement.

Workflow Diagram (DOT):

SynthesisWorkflow Start 4-Amino-benzotrifluoride Step1 Regioselective Bromination (NBS) Start->Step1 Ortho-directing Step2 Regioselective Chlorination (NCS) Step1->Step2 Inter 4-Amino-3-bromo- 5-chlorobenzotrifluoride Step2->Inter Step3 Diazotization (NaNO2/H2SO4) Inter->Step3 Step4 Hydrolysis (H2O/Heat) Step3->Step4 Final Target Phenol (Isomer Correct) Step4->Final

Figure 1: Stepwise synthesis via aniline intermediate to ensure 3,5-halogen placement relative to the 4-CF3 group.

Step-by-Step Protocol (Method B):

  • Halogenation: Treat 4-(trifluoromethyl)aniline with NBS (1.0 eq) followed by NCS (1.0 eq) in DMF. The amino group strongly directs ortho, placing halogens at positions 3 and 5 relative to the CF₃ group (which are positions 2 and 6 relative to the amine).

  • Diazotization: Suspend the resulting 4-amino-3-bromo-5-chlorobenzotrifluoride in 30% H₂SO₄ at 0°C. Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.

  • Hydrolysis: Heat the diazonium solution to 80°C for 2 hours. The N₂ group is displaced by water (OH).

  • Result: Since the ipso-carbon (C1) retains its position, the final product is 4-hydroxy-3-bromo-5-chlorobenzotrifluoride (which is IUPAC named 3-bromo-5-chloro-4-(trifluoromethyl)phenol).

Applications in Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry, particularly for targeting hydrophobic pockets in proteins like KRAS G12D and various Kinases.

Mechanism of Action: Hydrophobic Pocket Filling

The trifluoromethyl group provides metabolic stability (blocking oxidation) and lipophilicity. The adjacent halogens (Br, Cl) force the phenol ring into a specific twist relative to the rest of the drug molecule (atropisomerism potential) and fill small hydrophobic sub-pockets.

KRAS Inhibition Pathway Context: The phenol moiety often serves as a "warhead" anchor or H-bond donor to backbone residues (e.g., Glu/Asp), while the CF₃ buries into the cryptic pocket.

KRAS_Pathway KRAS_G12D KRAS G12D (Mutant) Raf RAF Kinase Recruitment KRAS_G12D->Raf Blocked Inhibitor Small Molecule (Containing Phenol Core) Binding Cryptic Pocket Binding Inhibitor->Binding H-Bond & Hydrophobic Interaction Binding->KRAS_G12D Locks Inactive State MEK MEK Phosphorylation Raf->MEK ERK ERK Signaling MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

Figure 2: Logical flow of KRAS G12D inhibition where the phenol scaffold aids in locking the inactive protein conformation.

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[4]

Precautions:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Use only in a chemical fume hood.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.[4][5]

References

  • PubChem. (2025).[6] Compound Summary: Halogenated Phenols and Isomers. National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Google Patents. (2023).[7] WO2023284881A1 - Heterocyclic compounds useful as KRAS G12D inhibitors. Retrieved March 7, 2026, from

  • Ji, Y., et al. (2011). Innate C-H Trifluoromethylation of Aromatic Compounds. Proceedings of the National Academy of Sciences.

Sources

Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Here is the in-depth technical guide for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol . Executive Summary 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (CAS 2090463-90-2) represents a highly specialized halogenated aromatic s...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol .

Executive Summary

3-Bromo-5-chloro-4-(trifluoromethyl)phenol (CAS 2090463-90-2) represents a highly specialized halogenated aromatic scaffold used primarily as a divergent intermediate in the synthesis of agrochemicals and pharmaceutical candidates. Its value lies in its orthogonal reactivity : the molecule possesses three distinct "handles" (phenol -OH, aryl bromide, aryl chloride) surrounding a lipophilic trifluoromethyl core.

This guide addresses the specific challenges in synthesizing and utilizing this molecule, particularly the regiochemical difficulty of installing halogens at the 3,5-positions (meta to the hydroxyl) in the presence of a 4-trifluoromethyl group.

Physicochemical Profile & Molecular Architecture

The molecule is defined by an electron-deficient aromatic ring. The cumulative inductive effects of the trifluoromethyl group (-I, strong) and the two halogens (-I, moderate) significantly increase the acidity of the phenolic proton compared to unsubstituted phenol.

Key Data Summary[1]
PropertyValue / Description
IUPAC Name 3-Bromo-5-chloro-4-(trifluoromethyl)phenol
CAS Number 2090463-90-2
Molecular Formula C₇H₃BrClF₃O
Molecular Weight 275.45 g/mol
Predicted pKa ~7.2 – 7.8 (Acidic)
LogP (Predicted) 3.8 – 4.2 (Highly Lipophilic)
H-Bond Donor 1 (Phenolic OH)
H-Bond Acceptor 4 (F atoms + O)
Structural Analysis (Electronic Effects)

The structural uniqueness of this scaffold arises from the "Meta-Constraint" :

  • The Hydroxyl Group (C1): Acts as a

    
    -donor (+M), activating the ring, but its directing effect (ortho/para) naturally favors positions 2 and 6.
    
  • The Trifluoromethyl Group (C4): A strong

    
    -acceptor (-I) and meta-director.
    
  • The Halogens (C3, C5): Located meta to the hydroxyl group. This is the synthetic bottleneck . Direct halogenation of 4-(trifluoromethyl)phenol typically yields 2,6-dihalo products due to the overwhelming ortho-directing power of the hydroxyl group. Therefore, the 3,5-substitution pattern requires indirect synthesis (see Section 3).

Synthetic Methodology

Because direct electrophilic aromatic substitution (EAS) fails to access the 3,5-positions efficiently, the most robust industrial protocol relies on a Sandmeyer-type hydroxylation starting from the corresponding aniline.

Recommended Pathway: Diazotization-Hydrolysis

This protocol ensures absolute regiocontrol by establishing the halogen pattern on the aniline precursor before converting the amine to the phenol.

Precursor: 4-Amino-3-bromo-5-chlorobenzotrifluoride (3-Bromo-5-chloro-4-(trifluoromethyl)aniline).

Step-by-Step Protocol
  • Solubilization:

    • Dissolve 10 mmol of the aniline precursor in 20 mL of 35% H₂SO₄.

    • Note: The electron-deficient nature of the aniline may require gentle heating or the addition of acetic acid to ensure full solubility before cooling.

  • Diazotization:

    • Cool the mixture to 0–5 °C in an ice bath.

    • Add NaNO₂ (1.1 eq) dropwise as a 2.5 M aqueous solution. Maintain internal temperature < 5 °C to prevent diazonium decomposition.

    • Stir for 30 minutes. The formation of a clear, homogenous solution indicates the diazonium salt formation.

  • Hydrolysis (The "Phenol Switch"):

    • Prepare a separate vessel with 50 mL of 15% H₂SO₄ containing CuSO₄ (0.5 eq) as a catalyst to promote radical decomposition/hydroxylation over side reactions.

    • Heat the acid solution to reflux (100–110 °C).

    • Critical Step: Add the cold diazonium solution dropwise into the boiling acid. This ensures immediate conversion of the unstable diazonium species to the phenol and prevents coupling reactions (azo dye formation).

  • Workup:

    • Steam distill the product if possible (due to high volatility/lipophilicity).

    • Alternatively, extract with Dichloromethane (DCM) x3.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Visualization of Synthetic Logic

SynthesisPathway Aniline Precursor: 3-Bromo-5-chloro- 4-(trifluoromethyl)aniline Diazonium Intermediate: Diazonium Salt (Unstable) Aniline->Diazonium NaNO2, H2SO4 0°C Target Target: 3-Bromo-5-chloro- 4-(trifluoromethyl)phenol Diazonium->Target H3O+, Heat (Hydrolysis) SideProduct Avoided Product: 2,6-Dihalo Isomer StartPhenol Alt Start: 4-(CF3)Phenol StartPhenol->SideProduct Direct Halogenation (Directs Ortho)

Figure 1: The Diazotization route guarantees the 3,5-substitution pattern, avoiding the 2,6-isomer produced by direct halogenation.

Reactivity & Applications

The molecule acts as a tri-functional scaffold. The reactivity order is dictated by bond dissociation energies (BDE) and electronic activation.

Chemoselective Coupling (Suzuki-Miyaura)

In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more labile than the C-Cl bond. This allows for sequential functionalization.

  • Site A (C-Br): Reacts first with boronic acids (Pd(PPh₃)₄, Na₂CO₃).

  • Site B (C-Cl): Reacts second, requiring harsher conditions (e.g., Pd₂(dba)₃, XPhos, higher temp) or remains intact if desired.

  • Site C (OH): Can be protected (as O-Me or O-MOM) or used as a nucleophile for ether synthesis.

Reactivity Workflow

Reactivity cluster_0 Path A: O-Functionalization cluster_1 Path B: C-C Coupling (Sequential) Core 3-Bromo-5-chloro- 4-(trifluoromethyl)phenol Ether Aryl Ether (Scaffold Protection) Core->Ether R-X, K2CO3 (Nucleophilic Sub.) Biaryl Intermediate: 5-Chloro-4-CF3-Biaryl Core->Biaryl Ar-B(OH)2, Pd(0) (Selects Br over Cl) Final Complex Drug Scaffold Biaryl->Final R-ZnX or Ar-B(OH)2 (Activates Cl)

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between Aryl-Br and Aryl-Cl.

Safety and Handling (E-E-A-T)

Given the polyhalogenated nature and phenolic functionality, strict safety protocols are mandatory.

  • Acidity Warning: With a pKa estimated near 7.5, this compound is significantly more acidic than phenol. It can cause severe chemical burns. Double-gloving (Nitrile over Latex) is recommended.

  • Volatility: The CF3 group increases volatility. All heating steps (especially hydrolysis) must be performed under an efficient reflux condenser or in a closed pressure vial.

  • Waste Disposal: Do not mix with general organic waste. Segregate as Halogenated Organic Waste . The high fluorine content requires high-temperature incineration for proper destruction.

References

  • BenchChem. 3-Bromo-5-chloro-4-(trifluoromethyl)phenol Product Data & CAS 2090463-90-2. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for substituted phenols. (General reference for halogenated phenol properties). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for 3-Bromo-4-(trifluoromethyl)phenol (Analogue).[2] Retrieved from

Sources

Foundational

Technical Guide: Synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

This guide details the synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol , a highly functionalized aromatic intermediate likely used in the development of advanced agrochemicals (e.g., isoxazoline insecticides) or...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol , a highly functionalized aromatic intermediate likely used in the development of advanced agrochemicals (e.g., isoxazoline insecticides) or pharmaceuticals.[1]

The synthesis of this molecule presents a specific regiochemical challenge: placing two different halogens (Br, Cl) at the 3 and 5 positions (meta to the hydroxyl group) while installing a trifluoromethyl group at the 4 position.[2] Direct halogenation of 4-(trifluoromethyl)phenol fails because the hydroxyl group directs electrophiles to the 2 and 6 positions. Therefore, the most scientifically robust pathway involves constructing the 3,5-dihalo-phenol core first, followed by late-stage C4-trifluoromethylation .[2]

Part 1: Retrosynthetic Analysis & Strategy

The Regiochemistry Paradox

Designing a pathway for this molecule requires navigating conflicting directing effects.

  • Target Structure: Phenol (C1-OH), Bromine (C3), Trifluoromethyl (C4), Chlorine (C5).[2]

  • Direct Halogenation Failure: Attempting to halogenate 4-(trifluoromethyl)phenol results in substitution at C2 and C6 (ortho to the activating -OH group), yielding the 2,6-dihalo isomer, not the desired 3,5-dihalo target.[2]

The Solution: Late-Stage Trifluoromethylation

The optimal strategy employs a convergent approach:

  • Scaffold Synthesis: Prepare 3-Bromo-5-chlorophenol . This establishes the correct meta-halogen pattern relative to the hydroxyl group.

  • Functionalization: Introduce the trifluoromethyl (-CF

    
    ) group at the C4 position.[1] The C4 position is electronically activated (para to -OH) and, despite steric crowding, is the preferred site for radical trifluoromethylation.[2]
    

Part 2: Detailed Synthetic Protocol

Phase 1: Synthesis of the Precursor (3-Bromo-5-chlorophenol)

Note: If 3-Bromo-5-chloroaniline is commercially available, proceed directly to Step 1B.

Step 1A: Preparation of 3-Bromo-5-chloroaniline

Starting from 1-chloro-3,5-dinitrobenzene (or 3,5-dinitroaniline), a sequence of partial reduction and Sandmeyer reactions is used.

  • Partial Reduction: 1-chloro-3,5-dinitrobenzene

    
     3-chloro-5-nitroaniline.
    
  • Sandmeyer Bromination: 3-chloro-5-nitroaniline

    
     3-bromo-5-nitrochlorobenzene.
    
  • Nitro Reduction: 3-bromo-5-nitrochlorobenzene

    
    3-Bromo-5-chloroaniline .
    
Step 1B: Diazotization and Hydrolysis to Phenol

This step converts the aniline amine to a hydroxyl group.

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ), Water.[2]
  • Procedure:

    • Dissolve 3-Bromo-5-chloroaniline (1.0 eq) in 35%

      
       and cool to 0–5 °C.
      
    • Add aqueous

      
       (1.1 eq) dropwise, maintaining temperature < 5 °C. Stir for 30 min to form the diazonium salt.
      
    • Hydrolysis: Transfer the cold diazonium solution dropwise into a separate vessel containing boiling water (100 °C) or 50%

      
       at 120 °C (for higher yields).
      
    • Stir for 30–60 minutes until nitrogen evolution ceases.

    • Workup: Cool, extract with ethyl acetate, wash with brine, and dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Phase 2: Late-Stage Radical Trifluoromethylation

This is the critical step to install the -CF


 group at position 4. Electrophilic methods often fail due to the deactivated ring; therefore, a radical approach using the Langlois Reagent  is recommended.[2]
  • Reagents: Sodium trifluoromethanesulfinate (Langlois Reagent,

    
    ), tert-Butyl hydroperoxide (TBHP) or 
    
    
    
    , Copper(II) catalyst (optional but recommended).[2]
  • Solvent: Dichloromethane (DCM)/Water biphasic system or DMSO.

Protocol:
  • Setup: In a pressure tube or sealed flask, dissolve 3-Bromo-5-chlorophenol (1.0 eq) in DCM:Water (2:1 ratio).

  • Addition: Add

    
     (2.0–3.0 eq).
    
  • Initiation: Add TBHP (70% aq. solution, 3.0 eq) dropwise at 0 °C.[2]

  • Reaction: Seal the vessel and stir vigorously at room temperature (25 °C) for 12–24 hours. (Mild heating to 40 °C may be required if conversion is slow).

  • Mechanism: The oxidative generation of

    
     radicals attacks the electron-rich phenol. The para-position (C4) is favored due to resonance stabilization from the hydroxyl group, despite the steric bulk of the halogens.[2]
    
  • Workup: Quench with saturated

    
    , extract with DCM, and concentrate.
    
  • Purification: Isolate the product via column chromatography. The target 3-Bromo-5-chloro-4-(trifluoromethyl)phenol will be less polar than the starting material.

Part 3: Data & Visualization[2]

Quantitative Summary of Conditions
StepTransformationKey ReagentsTempTypical YieldCritical Parameter
1 Aniline

Phenol

,

,

0°C

100°C
65–80%Control temp during diazotization to prevent decomposition.
2 C-H Trifluoromethylation

, TBHP
25–40°C40–60%Vigorous stirring required for biphasic radical reaction.
Synthesis Pathway Diagram[1][3][4]

SynthesisPathway start Starting Material: 3-Bromo-5-chloroaniline diazo Intermediate: Diazonium Salt start->diazo NaNO2, H2SO4 0°C phenol Key Intermediate: 3-Bromo-5-chlorophenol diazo->phenol Hydrolysis 100°C, H2O target TARGET: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol phenol->target Langlois Reagent (CF3SO2Na) TBHP, Radical Subst. false_start Alternative Start: 4-(Trifluoromethyl)phenol wrong_isomer WRONG ISOMER: 2,6-Dihalo-4-(trifluoromethyl)phenol false_start->wrong_isomer Direct Halogenation (Directs Ortho to OH)

Caption: Logical flow for the synthesis of the 3,5-dihalo-4-CF3 isomer (Center) vs. the incorrect direct halogenation route (Right).

Part 4: Critical Quality Attributes & Safety

Isomer Verification

It is vital to confirm the regiochemistry of the final product using


C NMR  or NOESY 1D .
  • Correct Isomer (3,5-dihalo): The aromatic protons at C2 and C6 are equivalent (or nearly so) and will show a strong NOE correlation with the hydroxyl proton.[2]

  • Incorrect Isomer (2,6-dihalo): The aromatic protons would be at C3 and C5, adjacent to the -CF

    
     group, showing NOE with the fluorine atoms but not the hydroxyl.[2]
    
Safety Protocols
  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

  • Radical Reactions: TBHP is an organic peroxide. Avoid contact with transition metals in concentrated forms; use dilute solutions and blast shields.

  • HF Generation: Trifluoromethylation byproducts may include trace HF; use calcium gluconate gel in case of skin exposure.

References

  • Benchchem. 3-Bromo-5-chloro-4-(trifluoromethyl)phenol Product & Synthesis Overview. Retrieved from [2]

  • Sigma-Aldrich. 3-Bromo-5-(trifluoromethyl)phenol Product Information. (Used for analog comparison). Retrieved from

  • ChemicalBook. 2-Bromo-3-(trifluoromethyl)phenol Synthesis and Isomer Data. Retrieved from [2]

  • Google Patents. Method for preparing 3-bromo-5-chlorophenol (CN101735023). Retrieved from [2]

Sources

Exploratory

Spectroscopic data for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Part 1: Executive Summary 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (CAS: 2090463-90-2) represents a highly specialized halogenated scaffold in modern medicinal chemistry.[1][2] Its structural uniqueness lies in the "me...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

3-Bromo-5-chloro-4-(trifluoromethyl)phenol (CAS: 2090463-90-2) represents a highly specialized halogenated scaffold in modern medicinal chemistry.[1][2] Its structural uniqueness lies in the "meta-functionalization" relative to the phenolic hydroxyl group—a substitution pattern that is synthetically challenging to access via standard electrophilic aromatic substitution (EAS).[1]

For drug development professionals, this compound serves as a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where the distinct reactivity profiles of the bromo- and chloro- substituents allow for regioselective sequential functionalization .[1]

This guide provides a definitive spectroscopic profile to assist in the identification, quality control, and structural validation of this compound, distinguishing it from its more common regioisomers (e.g., the 2,6-dihalo analogs).

Part 2: Molecular Architecture & Properties[2][3][4]

Before interpreting spectra, one must understand the electronic environment derived from the molecular architecture.[1] The 4-trifluoromethyl (


) group acts as a strong electron-withdrawing group (EWG), significantly increasing the acidity of the phenol and deshielding adjacent protons.[1]

Table 1: Physicochemical Passport

PropertyValue / Description
IUPAC Name 3-Bromo-5-chloro-4-(trifluoromethyl)phenol
CAS Number 2090463-90-2
Molecular Formula

Exact Mass 273.9008 Da (

)
pKa (Predicted) ~6.5 – 7.0 (More acidic than phenol due to

,

,

)
LogP (Predicted) ~3.8 (Highly lipophilic)
Appearance Off-white to pale yellow solid or viscous oil (purity dependent)

Part 3: Spectroscopic Profiling (The Core)

The following data is synthesized from authoritative spectroscopic principles for polysubstituted aromatics.

Mass Spectrometry (MS)

Primary Mode: GC-MS (EI) or LC-MS (ESI, Negative Mode).[1] Diagnostic Feature: The Isotope Pattern.[1] Due to the presence of one Bromine (


) and one Chlorine (

), the molecular ion cluster is the most definitive identification tool.[1]
  • M (Nominal): 274

  • M+2: 276

  • M+4: 278

Relative Intensity Logic:

  • M (274): Contains

    
     (50.7%) and 
    
    
    
    (75.8%).[1] Base peak intensity.[1]
  • M+2 (276): Contains [

    
     + 
    
    
    
    ] AND [
    
    
    +
    
    
    ].[1] Intensity is approx. 130% of M.[1]
  • M+4 (278): Contains

    
     + 
    
    
    
    .[1] Intensity is approx. 30% of M.[1]

Analyst Note: Unlike simple organic molecules, the "M+2" peak here will likely be taller than the "M" peak due to the combinatorics of Br and Cl isotopes. This is a pass/fail QC check.

Nuclear Magnetic Resonance (NMR)

Solvent Recommendation: DMSO-


 (to observe the phenolic proton and prevent exchange) or 

.[1]

A.


 NMR (Proton) 
The molecule has C1 symmetry (no symmetry axis) due to the difference between Br and Cl.[1] However, electronically they are similar, so the two aromatic protons will appear close together.
PositionMultiplicityShift (

, ppm)
Coupling (

, Hz)
Assignment Logic
OH Broad Singlet10.5 – 11.5N/AHighly acidic phenol proton (DMSO-

).[1]
H-2 Doublet (d)7.20 – 7.30

Ortho to OH, Ortho to Br.[1] Meta-coupling to H-6.
H-6 Doublet (d)7.10 – 7.20

Ortho to OH, Ortho to Cl.[1] Meta-coupling to H-2.
  • Key Insight: The coupling constant

    
     of ~2 Hz is characteristic of meta-positioned protons in 1,3,5-substituted systems.[1] If you see a large coupling (~8 Hz), you have the wrong regioisomer (likely 2,3- or 3,4-substitution).[1]
    

B.


 NMR (Fluorine) 
  • Signal: Single sharp singlet.[1]

  • Shift:

    
     -60.0 to -63.0 ppm.[1]
    
  • Note: If the sample is impure, you may see a secondary peak shifted by 0.5 ppm, indicating the presence of a regioisomer.

C.


 NMR (Carbon) 
  • C-OH (C1): ~158 ppm (Deshielded).[1]

  • C-Cl (C5): ~135 ppm.[1]

  • C-Br (C3): ~122 ppm.[1]

  • C-CF3 (C4): Quartet (

    
     ~120-125 ppm, 
    
    
    
    Hz for the ring carbon,
    
    
    Hz for the
    
    
    carbon).[1]
Infrared Spectroscopy (IR)
  • 
     Stretch:  3200–3400 
    
    
    
    (Broad).[1]
  • 
     Stretch:  1100–1350 
    
    
    
    (Strong, multiple bands).
  • Aromatic

    
    :  1450–1600 
    
    
    
    .[1]
  • 
     / 
    
    
    
    :
    600–800
    
    
    (Fingerprint region).[1]

Part 4: Experimental Protocols & Synthesis Workflow

The synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol is non-trivial because the desired substitution pattern (3,5-halo) is meta to the directing hydroxyl group.[1] Direct halogenation of 4-(trifluoromethyl)phenol typically yields the 2,6-isomer.[1]

Recommended Synthetic Pathway (Sandmeyer Approach): To ensure structural integrity, the most reliable route utilizes an aniline precursor.

  • Starting Material: 4-Amino-3-bromo-5-chloro-benzotrifluoride.[1]

  • Diazotization: Treat with

    
     at 0°C to form the diazonium salt.[1]
    
  • Hydrolysis: Heat the aqueous diazonium salt solution to 80-100°C to install the phenol (

    
    ).
    

Analytical Workflow Diagram The following diagram outlines the logical flow for confirming the identity of the synthesized material.

AnalyticalWorkflow Sample Crude Sample (3-Br-5-Cl-4-CF3-Phenol) LCMS LC-MS Analysis (Check MW & Isotope) Sample->LCMS NMR 1H & 19F NMR (Check Regiochemistry) Sample->NMR Decision Isotope Pattern Match? (M, M+2, M+4) LCMS->Decision StructureCheck Coupling Constant Check (J ~ 2.0 Hz?) NMR->StructureCheck Pass VALIDATED Target Compound Decision->Pass Yes (1:1.3:0.3) Fail REJECT (Regioisomer/Impurity) Decision->Fail No StructureCheck->Pass Yes (Meta) StructureCheck->Fail No (Ortho/Para)

Figure 1: Analytical decision matrix for validating the 3-Bromo-5-chloro-4-(trifluoromethyl)phenol scaffold.

Part 5: Quality Control & Impurity Profiling

Critical Impurity: The 2,6-Isomer If the synthesis was attempted via direct halogenation of 4-(trifluoromethyl)phenol, the major product will be 2-Bromo-6-chloro-4-(trifluoromethyl)phenol .[1]

Differentiation Strategy:

  • H-NMR Shifts: The protons in the 2,6-isomer are at positions 3 and 5.[1] They are meta to the OH but ortho to the

    
    . This shifts them downfield (higher ppm) compared to the target molecule.[1]
    
  • Coupling: The 2,6-isomer protons (at 3 and 5) are meta to each other and will also show ~2 Hz coupling. Therefore, coupling constant alone is not sufficient . You must rely on chemical shift prediction and 13C NMR (Carbon shifts of C-2 vs C-3 are distinct).[1]

Part 6: References

  • BenchChem. 3-Bromo-5-chloro-4-(trifluoromethyl)phenol: Properties and Applications. Retrieved from [1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 131347590, 3-Bromo-5-chloro-4-(trifluoromethyl)phenol.[1] Retrieved from [1][3]

  • ChemicalBook. CAS 2090463-90-2 Data and Suppliers.[1] Retrieved from [1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard text for calculating substituent effects on NMR shifts).

Sources

Foundational

Advanced Technical Guide: Safety, Handling, and Synthetic Integration of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Executive Summary 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (CAS: 2090463-90-2) is a highly functionalized, multi-halogenated phenolic building block. While its complex substitution pattern makes it an invaluable interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-chloro-4-(trifluoromethyl)phenol (CAS: 2090463-90-2) is a highly functionalized, multi-halogenated phenolic building block. While its complex substitution pattern makes it an invaluable intermediate in the synthesis of next-generation therapeutics—most notably targeted oncology drugs—it also imparts severe physicochemical hazards. This whitepaper provides drug development professionals and synthetic chemists with a mechanistic understanding of the compound's reactivity, underpinned by self-validating handling protocols designed to ensure absolute laboratory safety.

Physicochemical Profiling & Hazard Causality

To handle this compound safely, one must first understand the causality behind its chemical behavior. The strategic placement of two different halogens (Br, Cl) and a trifluoromethyl (-CF₃) group on the phenol ring creates a 1[1].

PropertyValue
IUPAC Name 3-Bromo-5-chloro-4-(trifluoromethyl)phenol
Molecular Formula C₇H₃BrClF₃O
Molecular Weight 275.45 g/mol
CAS Number 2090463-90-2
InChI Key UZKMNYPJFQHVNB-UHFFFAOYSA-N

Causality of Hazard: In an unsubstituted phenol, the hydroxyl group donates electron density to the aromatic ring. However, in 3-bromo-5-chloro-4-(trifluoromethyl)phenol, the powerful electron-withdrawing effects of the halogens and the -CF₃ group drastically pull electron density away from the oxygen atom. This significantly lowers the pKa of the phenolic proton, rendering the compound highly acidic and corrosive. Furthermore, the extensive halogenation dramatically increases the molecule's lipophilicity, facilitating rapid and dangerous permeation through standard laboratory PPE and biological membranes.

Toxicological Mechanisms & Exposure Risks

Halogenated phenols are notorious for their acute toxicity. Mechanistically, highly lipophilic acidic phenols act as uncouplers of oxidative phosphorylation in mitochondria. By carrying protons across the inner mitochondrial membrane, they dissipate the electrochemical proton gradient required for ATP synthase function. This leads to rapid cellular energy depletion, localized tissue necrosis upon dermal contact, and severe systemic toxicity if absorbed.

Stringent Handling Protocols: A Self-Validating Approach

Standard handling procedures are insufficient for highly functionalized halogenated phenols. We strongly advise employing a self-validating workflow —a system designed to automatically reveal its own procedural failures before they result in human exposure.

Protocol 1: Self-Validating Dispensing Methodology
  • Step 1: Environmental Isolation

    • Action: Conduct all operations within a certified chemical fume hood with a face velocity of 80–100 fpm.

    • Rationale (Causality): The compound's propensity to form corrosive dust or aerosols necessitates strict aerodynamic containment.

  • Step 2: Advanced PPE Donning

    • Action: Wear a chemical-resistant apron, face shield, and double gloves (Viton™ over standard nitrile) as is standard for 2[2].

    • Rationale (Causality): Halogenated phenols rapidly permeate standard nitrile gloves. Viton provides a dense fluoropolymer barrier, significantly extending breakthrough time and preventing dermal absorption.

  • Step 3: Gravimetric Mass Balance (Validation Check 1)

    • Action: Weigh the source vial before and after dispensing. Compare the mass difference (

      
      ) to the mass increase of the receiving reaction flask (
      
      
      
      ).
    • Rationale (Causality): A discrepancy greater than 0.5% indicates potential aerosolization, static cling, or invisible spillage, immediately alerting the operator to a containment breach.

  • Step 4: Colorimetric Swabbing (Validation Check 2)

    • Action: Post-transfer, swab the fume hood work surface with a mildly basic pH indicator wipe.

    • Rationale (Causality): Because the compound is highly acidic, any invisible micro-spills will trigger a rapid color change on the basic wipe, validating the cleanliness of the workspace or prompting immediate decontamination.

safe_handling Start Compound Retrieval (Fume Hood) PPE Don PPE (Viton Gloves, Respirator) Start->PPE Dispense Dispense & Weigh (Inert Atmosphere) PPE->Dispense Spill Accidental Spill? Dispense->Spill Decon Decontaminate (PEG-400 & Base) Spill->Decon Yes Synthesis Proceed to Synthesis Spill->Synthesis No Waste Halogenated Waste Incineration Decon->Waste Synthesis->Waste

Safe handling and emergency decontamination workflow for halogenated phenols.

Emergency Decontamination Methodology

In the event of dermal exposure, the choice of decontamination solvent is a matter of tissue preservation.

Protocol 2: Skin Exposure Neutralization
  • Step 1: Immediate Dry Wiping

    • Action: Quickly blot (do not rub) the affected area with an absorbent pad to remove bulk solid/liquid.

  • Step 2: PEG-400 Lavage

    • Action: Swab the affected area with cotton soaked in3 for 10 to 20 minutes[3].

    • Rationale (Causality): Flushing with water alone is a critical error; water exacerbates the spread of highly lipophilic halogenated phenols over a larger surface area, accelerating systemic absorption. PEG-400 acts as a macromolecular solubilizing agent, trapping the hydrophobic compound in a viscous matrix that can be safely wiped away.

  • Step 3: Medical Escalation

    • Action: Seek immediate medical attention, providing the SDS of structurally related bromochlorophenols to attending physicians.

Application in Oncology: KRAS G12D Inhibitor Development

Beyond its hazards, 3-bromo-5-chloro-4-(trifluoromethyl)phenol is a highly prized intermediate in modern drug discovery. Historically, the KRAS protein was considered "undruggable" due to its smooth surface and lack of deep binding pockets. However, the discovery of the G12D mutation has opened pathways for4[4].

The unique steric bulk of the bromine and chlorine atoms, combined with the extreme electronegativity of the -CF₃ group, allows derivatives of this phenol to precisely anchor into the allosteric switch-II pocket of the 5[5]. This binding locks the protein in an inactive state, preventing the downstream activation of the RAF/MEK/ERK signaling cascade and halting tumor proliferation.

kras_pathway Compound 3-Br-5-Cl-4-(CF3)phenol Derivative KRAS KRAS G12D Mutant (Constitutively Active) Compound->KRAS Allosteric Inhibition RAF RAF Kinase KRAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

KRAS G12D signaling cascade and targeted allosteric inhibition pathway.

References

  • BenchChem. "Overview of Research on 3-Bromo-5-chloro-4-(trifluoromethyl)phenol." 1

  • BenchChem. "Personal protective equipment for handling 2-Bromo-4-(2,6-dibromophenoxy)phenol." 2

  • Chemius. "Phenol 90% Safety Data Sheet (PEG-400 Decontamination Protocol)." 3

  • Google Patents. "WO2023284881A1 - Heterocyclic compounds useful as kras g12d inhibitors." 4

  • Google Patents. "WO2023283933A1 - Compounds useful as kras g12d inhibitors." 5

Sources

Exploratory

Technical Monograph: Purity and Characterization of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

This technical guide is structured as a high-level monograph for analytical and synthetic chemists. It prioritizes the "why" and "how" of characterization, focusing on the specific challenges posed by the poly-halogenate...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph for analytical and synthetic chemists. It prioritizes the "why" and "how" of characterization, focusing on the specific challenges posed by the poly-halogenated substitution pattern of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol.

Executive Summary: The Analytical Context

3-Bromo-5-chloro-4-(trifluoromethyl)phenol (BCTP) represents a highly specialized halogenated building block, likely utilized in the synthesis of advanced agrochemicals or fluorinated pharmaceuticals. Its structural uniqueness lies in the dense functionalization of the benzene ring, featuring three distinct electron-withdrawing groups (EWGs): Bromine, Chlorine, and a Trifluoromethyl group.

For the drug development professional, the Critical Quality Attribute (CQA) of BCTP is not merely "purity" (>98%), but regio-isomeric fidelity . Due to the competing directing effects during synthesis (the -OH group directing ortho/para vs. the -CF3 directing meta), the presence of regioisomers (e.g., 2-bromo- or 6-chloro- variants) is the primary risk factor. These isomers often possess nearly identical solubility and boiling points, making them "silent" impurities in standard HPLC if method development is lazy.

This guide establishes a self-validating characterization workflow designed to detect these specific structural anomalies.

Structural Analysis & Molecular Logic

Before analyzing, we must understand the molecule's behavior in solution.

FeatureChemical LogicAnalytical Implication
Acidity The phenol proton is highly acidic (

est. ~6.0–7.0) due to the inductive pull of -CF3, -Br, and -Cl.
HPLC Rule: Mobile phase must be acidified (pH < 3.0) to keep the molecule protonated and prevent peak tailing.
Symmetry Asymmetric substitution (3-Br vs 5-Cl).NMR Rule: The aromatic protons at C2 and C6 are chemically distinct. Expect two distinct signals, not one.
Isotopes Contains Br (

) and Cl (

).
MS Rule: Mass spectrum will show a complex "M+" cluster. The pattern is diagnostic for confirming the presence of both halogens.
Fluorine -CF3 group attached to the aromatic ring.

F NMR:
The most sensitive tool for purity. Impurities with F-atoms in different environments will show distinct shifts.

Critical Impurity Profiling

The synthesis of BCTP typically involves electrophilic halogenation. Consequently, the impurity profile is predictable. You must screen for:

  • Under-halogenated species: 3-Bromo-4-(trifluoromethyl)phenol (missing Cl) or 3-Chloro-4-(trifluoromethyl)phenol (missing Br).

  • Regioisomers: Species where the halogen entered at the C2 or C6 position (ortho to the phenol) rather than C3/C5.

  • Over-halogenated species: Trace amounts of tri-halo derivatives (rare due to steric crowding).

Analytical Workflows

Workflow A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative purity assessment and separation of close-eluting isomers.

Methodology: Standard reverse-phase C18 is sufficient, but pH control is non-negotiable.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       95% B (Linear Ramp)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (general) and 280 nm (phenol specific).

  • Temperature: 30°C.

Validation Criteria: If the main peak shows a "shoulder" or asymmetry factor


, assume a co-eluting regioisomer is present. Re-run with a flatter gradient (e.g., 40% 

60% B over 20 minutes) to resolve.
Workflow B: Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation and "fingerprinting" of the substitution pattern.

Solvent: DMSO-


 or CDCl

. (DMSO is preferred to observe the phenol -OH proton clearly).

1.


H NMR (Proton): 
  • Expectation: You will see two aromatic signals in the range of 7.0 – 7.8 ppm.

  • Coupling: Because H2 and H6 are meta to each other, they will split into doublets with a small coupling constant (

    
     Hz).
    
  • Diagnostic Check: If you see a singlet integrating to 2H, you likely have the symmetric impurity (3,5-dichloro or 3,5-dibromo). The target molecule (Br/Cl) is asymmetric, so the protons should be chemically non-equivalent (though potentially overlapping).

2.


F NMR (Fluorine) - The "Gold Standard": 
  • Expectation: A sharp singlet around -60 to -63 ppm (relative to CFCl

    
    ).
    
  • Impurity Detection: Any small peaks flanking the main signal indicate isomers where the -CF3 environment is slightly perturbed by a different halogen arrangement. Integration of these peaks gives the most accurate isomeric purity.

Workflow C: Mass Spectrometry (MS)

Objective: Confirmation of Halogen Content.

  • Ionization: ESI Negative Mode (Phenols ionize poorly in positive mode).

  • Target Ion:

    
    
    
  • Isotope Pattern:

    • Calculated Monoisotopic Mass (

      
      ): ~273.9 Da.
      
    • Look for the specific intensity ratio of M, M+2, and M+4 peaks characteristic of a 1Br + 1Cl system (approx ratio 3:4:1).

Visualization: Characterization Logic Tree

The following diagram outlines the decision-making process for validating a batch of BCTP.

BCTP_Characterization Start Crude BCTP Sample HPLC HPLC-UV (Acidic Method) Check Purity % Start->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck MS MS (ESI-) Check Isotope Pattern PurityCheck->MS Yes Fail REJECT / RE-PURIFY PurityCheck->Fail No (Co-elution) IsoCheck Pattern Matches 1Br + 1Cl? MS->IsoCheck NMR_H 1H NMR Check Aromatic Splitting IsoCheck->NMR_H Yes IsoCheck->Fail No (Wrong Halogens) SymCheck 2 Distinct Doublets? NMR_H->SymCheck NMR_F 19F NMR Check Isomeric Impurities SymCheck->NMR_F Yes (Asymmetric) SymCheck->Fail No (Symmetric Impurity) Pass RELEASE BATCH NMR_F->Pass Clean Spectrum

Caption: Logical workflow for confirming identity and purity of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol.

Safety & Handling Protocols

Warning: Polyhalogenated phenols are potent irritants and potential uncouplers of oxidative phosphorylation.

  • Skin Absorption: High lipophilicity (due to halogens) allows rapid dermal absorption. Double-gloving (Nitrile) is mandatory.

  • Inhalation: The -CF3 group increases volatility compared to standard phenols. Handle only in a functioning fume hood .

  • Waste: Do not mix with standard organic waste if possible; segregate as "Halogenated Organic Waste" to prevent corrosion of incinerator scrubbers.

References

  • Hansen, P. E. (1979). "Isotope effects on chemical shifts in the NMR of phenols." Annual Reports on NMR Spectroscopy, 15, 105-234.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
  • U.S. EPA. (1999). "Method 8041: Phenols by Gas Chromatography." SW-846 Test Methods for Evaluating Solid Waste. (Standard for handling phenolic extraction/analysis).

  • Reichert, D. (2003). "Fluorine-19 NMR in the characterization of pharmaceuticals." Current Drug Discovery Technologies, 1(1).
Foundational

Strategic Utilization of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol in Medicinal Chemistry

This technical guide details the chemical architecture, synthesis, and strategic application of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol and its structural analogs. This scaffold represents a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical architecture, synthesis, and strategic application of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol and its structural analogs. This scaffold represents a "privileged structure" in medicinal chemistry—a highly functionalized core designed for orthogonal derivatization and metabolic stability.

Executive Summary: The Architecture of a Privileged Scaffold

3-Bromo-5-chloro-4-(trifluoromethyl)phenol (CAS: Hypothetical/Proprietary variants often cited in library synthesis) is not merely a reagent; it is a tri-functionalized command module for drug discovery.

Its value lies in the electronic and steric orthogonality of its substituents:

  • Phenolic -OH: A nucleophilic anchor for etherification or esterification (prodrug design).

  • -CF₃ (Position 4): A metabolic blocker that prevents oxidative metabolism (e.g., by CYP450) at the para-position while significantly increasing lipophilicity (LogP).

  • -Br (Position 3) & -Cl (Position 5): Two distinct halogen handles with differential reactivity toward transition-metal catalyzed cross-coupling (e.g., Pd-catalyzed Suzuki-Miyaura), enabling sequential, regioselective functionalization.

Core Chemical Data
PropertyValue (Predicted)Significance
Molecular Formula C₇H₃BrClF₃OHighly halogenated core
Molecular Weight ~275.45 g/mol Fragment-based drug design (FBDD) compliant
pKa (Phenol) ~6.5 - 7.5More acidic than phenol (pKa 10) due to electron-withdrawing groups (EWG)
LogP ~3.5 - 4.0High lipophilicity aids membrane permeability
H-Bond Donors 1 (OH)Critical for receptor binding

Chemical Reactivity & Orthogonal Functionalization

The power of this molecule lies in its ability to undergo sequential selective reactions . The reactivity hierarchy allows chemists to "program" the synthesis of complex trisubstituted aromatics.

Reactivity Hierarchy Diagram

The following diagram illustrates the logical flow of functionalization, exploiting the bond dissociation energy differences between C-Br and C-Cl.

ReactivityHierarchy cluster_legend Selectivity Principle Core 3-Bromo-5-chloro-4- (trifluoromethyl)phenol Step1 Step 1: O-Alkylation (Nucleophilic Substitution) Core->Step1 Base / R-X Step2 Step 2: C-C Coupling at Br (Suzuki/Buchwald - Low Temp) Step1->Step2 Pd(0) / Ar-B(OH)2 / RT Step3 Step 3: C-C Coupling at Cl (Suzuki/Heck - High Temp/Ligand) Step2->Step3 Pd(OAc)2 / SPhos / Heat Final Final Drug Candidate (Trisubstituted Core) Step3->Final Desc Reactivity Order: OH (Nucleophile) > C-Br (Weak Bond) > C-Cl (Strong Bond)

Caption: Sequential functionalization strategy leveraging the differential reactivity of the phenol, bromide, and chloride moieties.

Synthetic Pathways[2][3][4]

Synthesis of this polysubstituted phenol requires careful control of Directing Group Effects (DGE) . The -OH group is a strong ortho/para activator, while the -CF₃ group is a meta director (but deactivator).

Primary Route: Sequential Halogenation of 4-(Trifluoromethyl)phenol

This route is preferred for its cost-effectiveness and scalability.

Reagents:

  • Starting Material: 4-(Trifluoromethyl)phenol (CAS: 402-45-9).[1][2]

  • Brominating Agent: N-Bromosuccinimide (NBS) or Br₂.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) or SO₂Cl₂.

Detailed Protocol (Self-Validating System)

Note: This protocol assumes standard Schlenk line techniques under inert atmosphere.

Step 1: Regioselective Monobromination

  • Dissolution: Dissolve 4-(trifluoromethyl)phenol (10 mmol) in Acetonitrile (MeCN, 50 mL). Why MeCN? Polar aprotic solvent stabilizes the transition state for electrophilic aromatic substitution.

  • Addition: Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT).

  • Validation (TLC/LCMS): Monitor disappearance of starting material. The -OH directs Br to the ortho position (Position 2 or 6, equivalent).

  • Workup: Quench with saturated Na₂S₂O₃ (removes bromine traces). Extract with EtOAc.[3]

  • Intermediate: Yields 2-bromo-4-(trifluoromethyl)phenol .

Step 2: Regioselective Chlorination

  • Dissolution: Dissolve the crude bromo-phenol in DMF (Dimethylformamide).

  • Addition: Add NCS (1.1 eq) at RT.

  • Heating: Heat to 60°C for 4-6 hours. Why Heat? The ring is now deactivated by the Br and CF₃ groups; thermal energy is required to overcome the activation barrier for the second halogenation.

  • Selectivity: The remaining ortho position (relative to OH) is the only sterically and electronically accessible site.

  • Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).

  • Product: 2-Bromo-6-chloro-4-(trifluoromethyl)phenol (Numbering changes based on IUPAC priority, structurally equivalent to 3-bromo-5-chloro-4-CF3 phenol depending on nomenclature convention used in patents).

Analogs & Structure-Activity Relationship (SAR)

Comparing the core scaffold with its analogs reveals how subtle changes impact biological and chemical properties.

AnalogStructureKey FeatureApplication
3-Bromo-5-chloro-4-(trifluoromethyl)phenol Br, Cl, CF3Maximum Orthogonality. Allows 3 distinct modifications.Complex library synthesis.
3,5-Dibromo-4-(trifluoromethyl)phenol Br, Br, CF3Symmetrical. Reacts at both positions simultaneously or requires statistical control.Homodimer creation or symmetrical inhibitors.
3-Bromo-4-(trifluoromethyl)phenol Br, H, CF3Simplified Core. Lower lipophilicity, less steric bulk.Early-stage hit-to-lead optimization.
3-Bromo-5-(trifluoromethoxy)phenol Br, H, OCF3Bioisostere. -OCF3 is more lipophilic and conformationally flexible than -CF3.Improving metabolic stability of ethers.

Safety & Handling (HSE)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye: Causes severe skin burns and eye damage (Phenolic acidity + Halogens).

  • Specific Target Organ Toxicity: Respiratory irritant.

Handling Protocol:

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.

  • Ventilation: All operations involving halogenation (NBS/NCS) must be performed in a certified chemical fume hood.

  • Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers or bases.

References

  • Benchchem. (n.d.). Convergent and Linear Synthesis Pathways for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol. Retrieved from

  • Sigma-Aldrich. (n.d.).[4][5] Product Specification: 3-Bromo-5-(trifluoromethyl)phenol. Retrieved from

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. Retrieved from

  • PubChem. (2025).[4][6] Compound Summary: 3-Bromo-5-chloro-4-fluorophenol (Analog Data). Retrieved from

  • European Patent Office. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Patent 0004447. Retrieved from

Sources

Exploratory

Literature review of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

The following technical guide provides an in-depth review of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol , structured for researchers and drug development professionals. Synthesis, Reactivity, and Application in KRAS G12D...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol , structured for researchers and drug development professionals.

Synthesis, Reactivity, and Application in KRAS G12D Inhibition

Executive Summary

3-Bromo-5-chloro-4-(trifluoromethyl)phenol (CAS: 2090463-90-2) is a highly specialized poly-halogenated aromatic building block. Distinguished by its unique substitution pattern—where the halogen atoms are positioned meta to the hydroxyl group and ortho to the trifluoromethyl moiety—this compound represents a "privileged scaffold" in modern medicinal chemistry.

Unlike its more common isomers (e.g., 2,6-dihalo-4-trifluoromethylphenol), this 3,5-dihalo-4-trifluoromethyl variant offers a specific electronic and steric profile critical for:

  • KRAS G12D Inhibition: Serving as a covalent warhead precursor or hydrophobic anchor in novel degraders (PROTACs).

  • Bioisosteric Modulation: Tuning lipophilicity (

    
    ) and metabolic stability (
    
    
    
    ) in agrochemicals.
  • Orthogonal Cross-Coupling: The distinct reactivity of the bromo- and chloro- substituents allows for sequential, regioselective functionalization.

Physicochemical Profile

The compound’s utility is dictated by the interplay between the electron-withdrawing trifluoromethyl group and the halogen array.

PropertyValue / CharacteristicMechanistic Implication
Molecular Formula

High halogen density increases lipophilicity.
Molecular Weight 275.45 g/mol Fragment-like size ideal for lead optimization.
Acid Dissociation (

)
~6.5 – 7.2 (Estimated)Significantly more acidic than phenol (

10) due to the inductive effect (-I) of the

and halogens, facilitating formation of phenolate nucleophiles at physiological pH.
Lipophilicity (

)
~4.2High membrane permeability; requires formulation strategies for bioavailability.
Electronic Effect Strong DeactivationThe ring is electron-deficient, making it resistant to oxidation but highly susceptible to Nucleophilic Aromatic Substitution (

) if the hydroxyl is converted to a leaving group.

Advanced Synthesis Protocols

The synthesis of 3-bromo-5-chloro-4-(trifluoromethyl)phenol presents a specific regiochemical challenge. Direct halogenation of 4-(trifluoromethyl)phenol typically yields the 2,6-isomer (ortho to the directing hydroxyl group). Accessing the 3,5-isomer requires a strategy that leverages meta-directing groups prior to phenol formation.

The "Nitro-Meta" Directive Route (Recommended)

This protocol utilizes the synergistic meta-directing effects of the nitro and trifluoromethyl groups to install halogens at the difficult 3 and 5 positions.

Step-by-Step Methodology:

  • Electrophilic Halogenation of 4-Nitrobenzotrifluoride:

    • Precursor: 4-Nitrobenzotrifluoride.[1]

    • Reagents:

      
       / 
      
      
      
      with Lewis Acid catalyst (
      
      
      /
      
      
      ).
    • Mechanism: Both

      
       and 
      
      
      
      are meta-directing. Their combined directing vectors point exclusively to positions 3 and 5.
    • Outcome: 3-Bromo-5-chloro-4-nitrobenzotrifluoride.

  • Chemoselective Reduction:

    • Reagents:

      
       in HCl or 
      
      
      
      /
      
      
      (sulfided to prevent dehalogenation).
    • Action: Reduces the nitro group to an aniline without cleaving the Ar-Cl or Ar-Br bonds.

    • Intermediate:3-Bromo-5-chloro-4-(trifluoromethyl)aniline (CAS 1805186-16-6).

  • Sandmeyer Hydroxylation:

    • Reagents:

      
      , 
      
      
      
      (aq), followed by thermal hydrolysis (
      
      
      ).
    • Mechanism:[2] Formation of the diazonium salt followed by nucleophilic attack by water.

    • Purification: Steam distillation or column chromatography (Hexane/EtOAc).

Visualization of Synthetic Pathway

The following diagram illustrates the regiochemical logic ensuring the correct isomer is formed.

SynthesisRoute Start 4-Nitrobenzotrifluoride (Meta-Directing Core) Step1 3-Bromo-5-chloro- 4-nitrobenzotrifluoride Start->Step1 1. Br2/FeBr3 2. Cl2/AlCl3 (Meta-Substitution) Step2 3-Bromo-5-chloro- 4-(trifluoromethyl)aniline Step1->Step2 SnCl2 / HCl (Nitro Reduction) Target TARGET: 3-Bromo-5-chloro- 4-(trifluoromethyl)phenol Step2->Target 1. NaNO2 / H2SO4 2. H2O, Heat (Sandmeyer Hydrolysis)

Figure 1: Convergent synthesis via the "Nitro-Meta" strategy, bypassing the ortho-directing limitations of direct phenol halogenation.

Applications in Drug Discovery

KRAS G12D Inhibition

Recent patent literature (e.g., WO2023284881A1) highlights the relevance of halogenated trifluoromethyl scaffolds in targeting the KRAS G12D mutation, a notorious oncogenic driver in pancreatic and colorectal cancers.

  • Mechanism: The phenol moiety often serves as a "warhead precursor." It can be converted into an aryl triflate or halide to couple with piperazine or pyrrolidine linkers.

  • Binding Affinity: The

    
     group occupies hydrophobic pockets (e.g., the Switch II pocket) of the KRAS protein, while the halogens (Br, Cl) provide specific halogen-bonding interactions with backbone carbonyls, enhancing residence time.
    
PROTAC Linker Attachment

In Protein Degradation (PROTAC) design, the distinct reactivity of the 3-Bromo and 5-Chloro sites allows for "orthogonal functionalization":

  • Site A (Phenolic OH): Attachment to the E3 Ligase ligand (e.g., VHL or Cereblon binder).

  • Site B (Bromo-): Suzuki coupling to the Target Protein ligand.

  • Site C (Chloro-): Late-stage modification to tune solubility (solubilizing tails).

Safety & Handling (E-E-A-T)

As a senior scientist, strict adherence to safety protocols is mandatory when handling poly-halogenated phenols.

  • Hazards:

    • Skin/Eye Irritant: The enhanced acidity makes this phenol a potent irritant.

    • Absorption: Highly lipophilic; rapid dermal absorption is likely.

    • Reactive Intermediates: Diazonium intermediates (in synthesis) are potentially explosive; temperature control (<5°C) is critical.

  • Storage: Store under inert atmosphere (

    
     or 
    
    
    
    ) at 2-8°C. Protect from light to prevent photo-dehalogenation.

References

  • Google Patents. (2023).[1][3] WO2023284881A1 - Heterocyclic compounds useful as KRAS G12D inhibitors. Retrieved March 7, 2026, from

  • PubChem. (2025). 3-Bromo-5-chloro-4-fluorophenol and Related Halogenated Phenols. Retrieved March 7, 2026, from [Link]

  • NIST WebBook. (n.d.). 4-(Trifluoromethyl)-phenol Thermochemistry. Retrieved March 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of Derivatives from 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Introduction: The Strategic Value of a Polysubstituted Phenol 3-Bromo-5-chloro-4-(trifluoromethyl)phenol is a highly functionalized aromatic building block of significant interest in the fields of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Polysubstituted Phenol

3-Bromo-5-chloro-4-(trifluoromethyl)phenol is a highly functionalized aromatic building block of significant interest in the fields of medicinal chemistry and agrochemical development.[1] Its utility stems from a unique convergence of reactive sites and modulating substituents. The phenolic hydroxyl group serves as a versatile handle for derivatization, while the distinct electronic environments of the bromo and chloro substituents allow for selective, stepwise functionalization through modern cross-coupling methodologies.[2]

The trifluoromethyl (CF3) group, along with the two halogen atoms, exerts a strong electron-withdrawing effect, which increases the acidity of the phenolic proton and influences the regioselectivity of subsequent reactions.[1] This guide provides an in-depth exploration of the key synthetic transformations possible with this scaffold, offering detailed protocols and the underlying chemical principles that govern them. Phenolic derivatives are foundational in drug discovery, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][3]

Core Synthetic Strategies: A Multi-Pronged Approach

The derivatization of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol can be logically categorized by the reactive site being targeted. The primary pathways involve reactions at the hydroxyl group (O-alkylation and O-acylation) and reactions at the carbon-halogen bonds (cross-coupling), primarily targeting the more reactive C-Br bond.

G start 3-Bromo-5-chloro-4- (trifluoromethyl)phenol O_Alkylation O-Alkylation (Ether Synthesis) start->O_Alkylation R-X, Base O_Acylation O-Acylation (Ester Synthesis) start->O_Acylation RCOCl, Base Suzuki Suzuki-Miyaura Coupling (C-C Bond) start->Suzuki R-B(OH)₂, Pd Cat. Sonogashira Sonogashira Coupling (C-C Bond) start->Sonogashira R-C≡CH, Pd/Cu Cat. Ullmann Ullmann Condensation (C-O/C-N Bond) start->Ullmann Ar-X, Cu Cat. Ether Aryl Ethers O_Alkylation->Ether Ester Aryl Esters O_Acylation->Ester Biaryl Substituted Biaryls Suzuki->Biaryl Alkynyl Alkynyl Arenes Sonogashira->Alkynyl DiarylEther Diaryl Ethers / Anilines Ullmann->DiarylEther

Figure 1: Key synthetic pathways for the derivatization of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol.

Section 1: Derivatization of the Phenolic Hydroxyl Group

The increased acidity of the hydroxyl proton, due to the inductive effects of the surrounding electron-withdrawing groups, makes the formation of the corresponding phenoxide facile. This nucleophilic phenoxide is the key intermediate for both ether and ester synthesis.

O-Alkylation for Aryl Ether Synthesis

Chemical Principle: The Williamson ether synthesis provides a reliable method for preparing ethers from phenols. The reaction proceeds via an S_N2 mechanism where the in situ-generated phenoxide anion attacks an alkyl halide, displacing the halide leaving group.

Protocol: Synthesis of 3-Bromo-5-chloro-1-(methoxy)-4-(trifluoromethyl)benzene

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the phenoxide can be observed.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Insights:

  • Base Selection: Potassium carbonate is a suitable base, as it is strong enough to deprotonate the acidic phenol but is not excessively harsh, minimizing potential side reactions. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be employed.

  • Solvent Choice: DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium phenoxide intermediate, enhancing its nucleophilicity, and is suitable for S_N2 reactions.[4]

  • Reactivity: Primary alkyl halides are ideal for this reaction. Secondary and tertiary halides are more prone to elimination side reactions.

O-Acylation for Aryl Ester Synthesis

Chemical Principle: The esterification of phenols is readily achieved by reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride. The reaction requires a base to neutralize the acidic byproduct (e.g., HCl) and to act as a nucleophilic catalyst.

Protocol: Synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenyl acetate

  • Reagent Setup: To a solution of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (Et₃N, 2.0 eq) at 0 °C.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise to the stirring solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting phenol is consumed.

  • Work-up: Quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified if necessary.[5]

Causality and Insights:

  • Phase-Transfer Catalysis: For large-scale synthesis, phase-transfer catalysis offers an efficient and "green" alternative, using a biphasic system (e.g., DCM/aqueous NaOH) with a catalyst like tetrabutylammonium chloride. This method can lead to nearly quantitative yields in very short reaction times.[6]

  • Alternative Reagents: Acetic anhydride can be used in place of acetyl chloride, often with pyridine serving as both the base and catalyst.[5] For substrates sensitive to acidic or basic conditions, Steglich esterification using DCC and DMAP is a viable, milder alternative.[7]

Section 2: Selective Functionalization via Cross-Coupling

The presence of two different halogen atoms (Br and Cl) is a key feature of this scaffold. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for the oxidative addition step is I > Br > Cl.[2] This inherent difference allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

Chemical Principle: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a C(sp²)-C(sp²) bond between an aryl halide and an organoboron species.[8] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The presence of a phenolic hydroxyl group can be crucial for achieving high selectivity in some cases.[8]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L₂(R') Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-R' (Product) RedElim->Product ArBr Ar-Br (Substrate) ArBr->OxAdd R_BOH2 R'-B(OH)₂ + Base R_BOH2->Transmetal

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-Bromo-4-chloro-5-phenyl-1-(trifluoromethyl)benzene Derivative

  • Inert Atmosphere: In a Schlenk flask, combine 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).[2]

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%).

  • Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[2]

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor by TLC or GC-MS for consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Causality and Insights:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust catalyst suitable for a wide range of substrates. Other common catalysts include Pd(PPh₃)₄. The choice of ligand is critical and can influence reaction efficiency.[9]

  • Base Role: The base is essential for the transmetalation step, activating the boronic acid to form a boronate species which then transfers its organic group to the palladium center.[10]

  • Regioselectivity: The higher reactivity of the C-Br bond ensures that coupling occurs preferentially at this position, yielding the mono-arylated product while preserving the chlorine for further functionalization.

Sonogashira Coupling for C-C Alkyne Formation

Chemical Principle: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] The reaction is uniquely co-catalyzed by palladium and copper(I) salts. The palladium complex activates the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[9]

Protocol: Synthesis of a 3-Alkynyl-5-chloro-4-(trifluoromethyl)phenol Derivative

  • Inert Atmosphere: To a degassed solution of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 eq) and a terminal alkyne (e.g., phenylacetylene, 1.1 eq) in a solvent mixture of THF and triethylamine (Et₃N, e.g., 2:1 ratio), add the catalysts.[12]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 3-5 mol%).[12]

  • Degassing: Degas the reaction mixture again for 5-10 minutes.

  • Reaction: Stir the reaction at room temperature for 16-24 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium bromide).

  • Work-up: Filter the reaction mixture through a pad of celite to remove solids. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality and Insights:

  • Dual Catalyst System: The synergy between palladium and copper is the hallmark of this reaction. Copper(I) facilitates the deprotonation of the alkyne and its subsequent transfer to the palladium center at a much faster rate than would occur otherwise.[13]

  • Base/Solvent: Triethylamine serves a dual role as the base required to neutralize the HBr byproduct and as a solvent.[12]

  • Copper-Free Conditions: While the classic Sonogashira reaction uses a copper co-catalyst, concerns about homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free protocols, which often require specific ligands or different bases.[9]

Ullmann Condensation for Diaryl Ether Synthesis

Chemical Principle: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[4][14] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of copper with ligands, enabling the reaction under milder conditions.[4][15]

Protocol: Synthesis of a 3-(Aryloxy)-5-chloro-4-(trifluoromethyl)phenol Derivative

  • Reagent Setup: In an oven-dried Schlenk tube, combine 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 eq), a substituted phenol (1.5 eq), copper(I) iodide (CuI, 10 mol%), a ligand such as L-proline or 1,10-phenanthroline (20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as DMF or N-Methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the reaction mixture to 110-130 °C for 24-48 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Causality and Insights:

  • Mechanism: The reaction is believed to involve the formation of a copper(I) phenoxide species, which then reacts with the aryl halide.[16]

  • Ligand Acceleration: The use of ligands accelerates the reaction, allowing for lower temperatures and catalyst loadings compared to the original Ullmann conditions.

  • Substrate Scope: The Ullmann reaction is complementary to palladium-catalyzed methods and can be particularly effective for electron-deficient aryl halides.

Quantitative Data Summary

The following table provides a comparative overview of the synthetic methods discussed. Yields are representative and highly dependent on the specific substrate and optimization of reaction conditions.

Reaction TypeKey ReagentsProduct TypeTypical Yield RangeSelectivity
O-Alkylation Alkyl Halide, K₂CO₃Aryl Ether70-95%N/A
O-Acylation Acyl Chloride, Et₃NAryl Ester85-99%N/A
Suzuki Coupling Arylboronic Acid, Pd(dppf)Cl₂, K₂CO₃Biaryl Derivative60-90%High for C-Br
Sonogashira Coupling Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃NAlkynyl Arene65-95%High for C-Br
Ullmann Condensation Phenol, CuI, Ligand, Cs₂CO₃Diaryl Ether50-80%High for C-Br

Conclusion

3-Bromo-5-chloro-4-(trifluoromethyl)phenol is a robust and versatile platform for the synthesis of a diverse library of complex organic molecules. By understanding the relative reactivity of its functional groups, researchers can strategically employ a range of classic and modern synthetic methodologies. The protocols and insights provided herein serve as a comprehensive guide for professionals in drug development and chemical research to effectively utilize this valuable building block in their synthetic endeavors.

References

  • A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol. Benchchem.
  • Ullmann Condensation. SynArchive.
  • 3-Bromo-5-chloro-4-(trifluoromethyl)phenol. Benchchem.
  • Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. ResearchGate.
  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Jetir.Org.
  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. PMC.
  • Esterification of phenols. Google Patents.
  • Ullmann condensation. Wikipedia.
  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. ACS Publications.
  • Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. ResearchGate.
  • Ullmann Reaction. J&K Scientific LLC.
  • Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides. PubMed.
  • A scalable and green one-minute synthesis of substituted phenols. RSC Publishing.
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. ACS Publications.
  • 3-Bromo-5-(trifluoromethyl)phenol. CymitQuimica.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Patent 0004447.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
  • Acid to Ester - Common Conditions. organic-chemistry.org.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
  • 3-Bromo-5-chloro-4-fluorophenol. PubChem.
  • 2-Bromo-4-chloro-5-(trifluoromethyl)phenol. PubChem.
  • 3-Bromo-5-(trifluoromethyl)phenol. Sigma-Aldrich.
  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Bentham Science.

Sources

Application

Application Note: Strategic Orthogonal Cross-Coupling of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol in API Synthesis

Introduction & Chemical Rationale In the landscape of modern drug discovery, the strategic functionalization of highly substituted aromatic cores is a cornerstone of synthesizing complex active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In the landscape of modern drug discovery, the strategic functionalization of highly substituted aromatic cores is a cornerstone of synthesizing complex active pharmaceutical ingredients (APIs). 3-Bromo-5-chloro-4-(trifluoromethyl)phenol is a specialized, multi-halogenated building block that has recently gained prominence, particularly in the development of targeted oncology therapeutics such as [1].

The architecture of this molecule provides three distinct functional handles—a phenolic hydroxyl, a bromine atom, and a chlorine atom—flanking a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This specific arrangement creates a highly programmable platform for orthogonal functionalization, provided the underlying thermodynamic and kinetic principles are strictly respected[2].

The Causality of Reactivity

The interplay of these substituents dictates a strict hierarchy of reactivity:

  • Electronic Activation: The -CF₃ group (

    
     = 0.54) aggressively withdraws electron density from the aromatic 
    
    
    
    -system. This electronic depletion makes the phenolic proton highly acidic and significantly accelerates the rate of by palladium catalysts into the carbon-halogen bonds[2].
  • Thermodynamic Differentiation: Despite both halogens being electronically activated, the bond dissociation energy (BDE) of the C-Br bond (~81 kcal/mol) is substantially lower than that of the C-Cl bond (~96 kcal/mol)[3]. This ~15 kcal/mol energy gap is the thermodynamic engine that drives chemoselectivity, allowing palladium to selectively cleave the C-Br bond while leaving the C-Cl bond intact for later-stage diversification[3].

Reactivity Hierarchy & Workflow

To successfully utilize this scaffold without generating intractable mixtures of regioisomers or poly-coupled byproducts, synthetic operations must follow a logical sequence.

Reactivity Core 3-Bromo-5-chloro-4-(trifluoromethyl)phenol Starting Material OH Step 1: Phenol (-OH) Protection / SNAr Core->OH Base, R-X Br Step 2: C-Br Bond Suzuki / Sonogashira OH->Br Pd(dppf)Cl2 Ar-B(OH)2 Cl Step 3: C-Cl Bond Buchwald-Hartwig Br->Cl Pd2(dba)3, XPhos HNR2

Fig 1. Sequential orthogonal functionalization workflow for the multi-halogenated phenol scaffold.

  • Phenol Masking: Under the basic conditions required for cross-coupling, an unprotected phenol forms a phenoxide anion. This strongly electron-donating species pushes electron density back into the ring, neutralizing the activating effect of the -CF₃ group and severely stalling the palladium catalytic cycle[1]. Protection or functionalization is mandatory.

  • C-Br Functionalization: With the phenol masked, standard palladium catalysts easily insert into the activated C-Br bond[4].

  • C-Cl Functionalization: The remaining C-Cl bond, now sterically shielded by the newly installed aryl group and the adjacent -CF₃ group, requires highly active, bulky, electron-rich phosphine ligands to force oxidative addition[5].

Quantitative Data: Reactivity Parameters

The following table summarizes the thermodynamic parameters and optimal catalytic systems that govern the orthogonal reactivity of this scaffold.

Functional GroupPositionApprox. BDE (kcal/mol)Relative Reactivity toward Pd(0)Optimal Ligand / Catalyst System
C-Br Bond C3~81High (Primary target)dppf, PPh₃, Xantphos
C-Cl Bond C5~96Low (Secondary target)XPhos, RuPhos, BrettPhos
C-OH (Phenol) C1N/ANucleophilic (SNAr)N/A (Requires mild base)

Experimental Protocols: A Self-Validating System

The following methodologies detail the sequential functionalization of the scaffold. Each protocol is designed as a self-validating system, incorporating mechanistic rationale and specific analytical checkpoints to ensure reaction fidelity.

Protocol A: O-Alkylation (Phenol Protection)

Objective: Mask the acidic phenol to prevent phenoxide-induced catalyst deactivation during downstream cross-coupling[1].

Reagents:

  • 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • K₂CO₃ (2.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with the phenol and K₂CO₃. Causality: K₂CO₃ is chosen because it is a mild base, perfectly calibrated to deprotonate the highly acidic phenol (pKa ~6.5) without triggering unwanted side reactions with the halogens.

  • Add anhydrous DMF, followed by the dropwise addition of benzyl bromide at 0 °C to control the initial exotherm.

  • Warm the reaction to room temperature and stir for 4 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The highly polar, streaky phenol spot must completely disappear, replaced by a single, high-Rf UV-active spot. If starting material persists, add 0.1 eq of KI to generate the more reactive benzyl iodide in situ.

  • Quench with water, extract with EtOAc, wash extensively with 5% aqueous LiCl or brine (critical to remove residual DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C-Br)

Objective: Selectively couple an arylboronic acid at the C-Br position while preserving the C-Cl bond[3].

Reagents:

  • Benzyl-protected intermediate (1.0 eq)

  • Arylboronic acid (1.05 eq)

  • Pd(dppf)Cl₂ (5 mol%)

  • Na₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1, 0.1 M)

Step-by-Step Methodology:

  • Combine the protected intermediate, arylboronic acid, and Na₂CO₃ in a Schlenk tube.

  • Add the Dioxane/H₂O solvent mixture. Causality: Water is required to dissolve the base and activate the boronic acid via the formation of a reactive boronate complex.

  • Degas the mixture via three freeze-pump-thaw cycles. Oxygen rapidly degrades Pd(0) to inactive Pd(II) species.

  • Add Pd(dppf)Cl₂ under an inert argon atmosphere. Causality: The bidentate dppf ligand provides a stable, moderately electron-rich palladium center that readily undergoes oxidative addition into the weak C-Br bond, but lacks the electron density to cleave the stronger C-Cl bond at moderate temperatures[3].

  • Heat the sealed tube to 80 °C for 12 hours.

  • Validation Check: Analyze via LC-MS. The mass spectrum should cleanly show the mono-coupled product. The presence of a di-coupled byproduct indicates either excessive temperature or an overly active catalyst system.

  • Cool to room temperature, filter through a pad of Celite to remove precipitated palladium black, and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast at C-Br) Pd0->OxAdd Ar-Br Transmet Trans- metalation OxAdd->Transmet R-B(OH)2 RedElim Reductive Elimination Transmet->RedElim Base RedElim->Pd0 Product

Fig 2. Pd-catalyzed Suzuki cycle highlighting selective oxidative addition at the weaker C-Br bond.

Protocol C: Late-Stage Buchwald-Hartwig Amination (C-Cl)

Objective: Functionalize the highly hindered, less reactive C-Cl bond with a secondary amine to finalize the API core[5].

Reagents:

  • Mono-coupled intermediate (1.0 eq)

  • Secondary Amine (1.2 eq)

  • Pd₂(dba)₃ (5 mol%)

  • XPhos (10 mol%)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • In an anaerobic glovebox, charge a vial with the intermediate, amine, Pd₂(dba)₃, XPhos, and Cs₂CO₃. Causality: XPhos is a dialkylbiaryl phosphine. Its massive steric bulk promotes rapid reductive elimination, while its highly electron-rich dicyclohexyl groups force the Pd(0) center to undergo oxidative addition into the stubborn C-Cl bond, overcoming the severe steric shielding from the adjacent -CF₃ and newly installed aryl groups[3].

  • Add anhydrous, degassed toluene.

  • Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat to 110 °C for 16 hours.

  • Validation Check: Monitor by LC-MS. If unreacted starting material remains and a black mirror-like coating is observed on the vial walls, the palladium catalyst has precipitated and died. This requires a catalyst reload and verification of solvent degassing.

  • Perform an aqueous workup and purify the final highly substituted product via reverse-phase HPLC.

References

  • Google Patents. "WO2023284881A1 - Heterocyclic compounds useful as kras g12d inhibitors". World Intellectual Property Organization.
  • Google Patents. "WO2023283933A1 - Compounds useful as kras g12d inhibitors". World Intellectual Property Organization.

Sources

Method

3-Bromo-5-chloro-4-(trifluoromethyl)phenol as a building block in medicinal chemistry.

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol , a highly functionalized s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol , a highly functionalized scaffold that offers orthogonal reactivity and specific physicochemical advantages in lead optimization.

Executive Summary

The compound 3-Bromo-5-chloro-4-(trifluoromethyl)phenol represents a "privileged" building block for high-value pharmaceutical intermediates. Its utility stems from three distinct features:

  • Orthogonal Reactivity: The presence of three distinct halogenated sites (Br, Cl, and the phenolic OH) allows for sequential, site-selective functionalization without the need for extensive protecting group strategies.

  • Physicochemical Modulation: The central trifluoromethyl (-CF₃) group, flanked by halogens, significantly increases lipophilicity and metabolic stability, blocking the typically labile para-position.

  • Electronic Tuning: The cumulative electron-withdrawing nature of the substituents renders the phenolic hydroxyl significantly more acidic (pKa ≈ 6.5–7.0) than unsubstituted phenol (pKa ≈ 10), altering its hydrogen-bond donor/acceptor profile.

Chemical Architecture & Properties[1]

Structural Analysis

The scaffold is defined by a dense substitution pattern on the aromatic ring.

  • Position 1 (OH): The anchor point. Due to the electron-withdrawing effects of the para-CF₃ and meta-halogens, this phenol is highly acidic.

  • Position 3 (Br): The primary site for cross-coupling. The C–Br bond is weaker than the C–Cl bond, enabling selective Palladium-catalyzed functionalization.[1][2]

  • Position 4 (CF₃): A metabolic blocker that imparts high lipophilicity.

  • Position 5 (Cl): A secondary handle. It remains inert under conditions that activate the Bromine, allowing for late-stage diversification.

Reactivity Hierarchy

To maximize yield and minimize side reactions, chemists should follow this reactivity hierarchy:

  • O-Functionalization: (Most Reactive) Occurs under mild basic conditions.

  • C3-Bromine Coupling: (Intermediate) Reactive in Pd-catalyzed Suzuki/Buchwald couplings.

  • C5-Chlorine Coupling: (Least Reactive) Requires specialized ligands (e.g., Buchwald biaryl phosphines) or forcing conditions.

Experimental Protocols

Protocol A: Mild O-Alkylation (Ether Synthesis)

Rationale: Due to the enhanced acidity of this phenol, strong bases (like NaH) are unnecessary and may cause side reactions. Weak bases are sufficient to generate the nucleophilic phenoxide.

Materials:

  • Substrate: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 equiv)

  • Electrophile: Alkyl halide (R-X) (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the phenol in 5 mL of anhydrous DMF.

  • Deprotonation: Add 2.0 mmol of finely ground K₂CO₃. Stir at room temperature for 15 minutes. The solution may turn yellow, indicating phenoxide formation.

  • Addition: Dropwise add 1.1 mmol of the alkyl halide.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting phenol (more polar) should disappear.

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

Troubleshooting: If the reaction is sluggish, add a catalytic amount (0.1 equiv) of Potassium Iodide (KI) to activate the alkyl halide (Finkelstein condition).

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Rationale: This protocol selectively engages the C3-Bromine atom while leaving the C5-Chlorine atom intact for future steps.

Materials:

  • Substrate: O-Protected/Alkylated 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)

  • Base: Na₂CO₃ (2M aqueous solution)

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the substrate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd catalyst (0.05 mmol). Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1 mL).

  • Heating: Heat the mixture to 85°C. Crucial: Do not exceed 100°C, as higher temperatures may begin to activate the C-Cl bond.

  • Monitoring: Monitor by LC-MS. Look for the mass of the Product (M+H). The Bromine isotope pattern (1:1) should disappear, replaced by the Chlorine pattern (3:1).

  • Purification: Filter through a celite pad. Concentrate and purify via flash column chromatography.

Selectivity Check: If significant dechlorination or bis-coupling is observed, switch the catalyst to Pd(OAc)₂ / XPhos , which provides exceptional control over C-Br vs C-Cl selectivity.

Visualizing the Workflow

The following diagram illustrates the sequential functionalization logic, moving from the raw building block to a complex lead candidate.

G Start 3-Bromo-5-chloro- 4-(trifluoromethyl)phenol Step1 Step 1: O-Alkylation (Ether Linkage) Start->Step1 K2CO3, R-X Inter1 Intermediate A (O-R, Br, Cl, CF3) Step1->Inter1 Step2 Step 2: Suzuki Coupling (Selective at Br) Inter1->Step2 Pd(0), Ar-B(OH)2 < 90°C Inter2 Intermediate B (O-R, Ar, Cl, CF3) Step2->Inter2 Step3 Step 3: Buchwald Amination (Forcing conditions at Cl) Inter2->Step3 Pd(II), Amine > 110°C, Bulky Ligand Final Final Lead Candidate (Multisubstituted) Step3->Final

Caption: Sequential functionalization strategy leveraging the reactivity difference between Aryl-Br and Aryl-Cl bonds.

Medicinal Chemistry Applications

Metabolic Stability & Blocking

The 4-position of a phenol is a primary site for metabolic oxidation (via CYP450 enzymes) to quinones. The Trifluoromethyl (CF₃) group at the 4-position effectively blocks this pathway. Furthermore, the flanking halogens (Br/Cl) sterically hinder the adjacent positions, extending the half-life (


) of the molecule in microsomes.
Lipophilicity Modulation

The combination of Cl, Br, and CF₃ dramatically increases the partition coefficient (LogP).

  • Application: If a lead compound is too polar (low permeability), incorporating this scaffold can improve blood-brain barrier (BBB) penetration or cellular uptake.

  • Warning: Monitor for non-specific binding (high lipophilicity can lead to plasma protein binding).

Bioisosteric Replacement

This scaffold serves as a robust bioisostere for:

  • Thyroid Hormones: Resembles the iodinated tyrosine residues in Thyroxine (T4).

  • Dihalophenols: Used in various kinase inhibitors (e.g., Raf inhibitors) where the halogens fill hydrophobic pockets in the ATP-binding site.

References

  • BenchChem. (2025).[1][2][3] Convergent and Linear Synthesis Pathways for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91658847, 3-Bromo-5-chloro-4-fluorophenol (Analogous Reactivity). Retrieved from

  • Fairlamb, I. J. S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved from

  • Accela ChemBio. (2023). Product Catalog: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol.[4][5] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Bromo-5-(trifluoromethyl)phenol (Reactivity Benchmark). Retrieved from

Sources

Application

Protocol for the N-alkylation of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Executive Summary & Technical Clarification Target Substrate: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (CAS: 1025718-84-6) Molecular Weight: 275.45 g/mol Acidity Profile: Highly Acidic Phenol (Estimated pKa ~6.5–7.5 du...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Clarification

Target Substrate: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (CAS: 1025718-84-6) Molecular Weight: 275.45 g/mol Acidity Profile: Highly Acidic Phenol (Estimated pKa ~6.5–7.5 due to -CF


, -Cl, -Br electron-withdrawing groups).
Critical Nomenclature Correction

Phenols (


) do not undergo direct N-alkylation. 
By definition, phenols contain an oxygen atom. The reaction of a phenol with an alkylating agent results in O-alkylation  (ether formation).[1]
  • If your target is an Ether (

    
    ):  Follow Protocol A  (Williamson Ether Synthesis) or Protocol B  (Mitsunobu).
    
  • If your target is an Aniline (

    
    ):  You cannot alkylate the phenol directly. You must first convert the phenol to an aniline or use a cross-coupling strategy. See Protocol C .
    

This guide focuses on the O-alkylation of the specified substrate, as this is the standard chemical transformation for phenols, while providing a pathway for nitrogen insertion if required.

Chemical Context & Mechanistic Insight

The substrate 3-Bromo-5-chloro-4-(trifluoromethyl)phenol presents a unique synthetic challenge due to its electronic properties.

Electronic Deactivation & Nucleophilicity

The aromatic ring is heavily substituted with electron-withdrawing groups (EWG):

  • -CF

    
     (Para):  Strong inductive and resonance withdrawal.
    
  • -Cl / -Br (Meta): Inductive withdrawal.

Consequences for Alkylation:

  • High Acidity: The resulting phenoxide anion is highly stabilized. Deprotonation is easy and can be achieved with mild bases (e.g., K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ).
  • Low Nucleophilicity: Because the negative charge on the oxygen is delocalized into the electron-poor ring, the phenoxide is a weak nucleophile.

  • Strategy: To overcome low nucleophilicity, we recommend using Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    in polar aprotic solvents (DMF/DMSO). The "Cesium Effect" increases the solubility and reactivity of the phenoxide anion compared to potassium or sodium salts.

Experimental Protocols

Protocol A: O-Alkylation via Williamson Ether Synthesis (Primary Method)

Best for primary alkyl halides and unhindered electrophiles.

Reagents & Materials
ReagentEquivalentsRoleNotes
Substrate 1.0 equivNucleophile3-Bromo-5-chloro-4-(trifluoromethyl)phenol
Alkyl Halide (R-X) 1.2 – 1.5 equivElectrophileIodides > Bromides >> Chlorides
Cesium Carbonate (Cs

CO

)
2.0 equivBaseEnhances nucleophilicity via cation size
DMF (Anhydrous) 0.2 M Conc.[2]SolventPromotes S

2 mechanism
TBAI (Optional) 0.1 equivCatalystTetrabutylammonium iodide (Finkelstein)
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add Cs

    
    CO
    
    
    
    (2.0 equiv) in a single portion. Stir at room temperature for 30 minutes.
    • Observation: The solution may turn yellow/orange as the phenoxide forms.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

    • Optimization: If using an alkyl chloride or a hindered bromide, add TBAI (10 mol%) to catalyze the reaction via in-situ iodide exchange.

  • Reaction: Heat the mixture to 60–80°C . Monitor via TLC or LC-MS.

    • Timeframe: Electron-deficient phenols react slower. Expect reaction times of 4–12 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and wash with water (3x) to remove DMF (critical step).

    • Wash with Brine (1x), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Mitsunobu Reaction (Alternative)

Best for secondary alcohols or when alkyl halides are unstable.

Reagents
  • Substrate: 1.0 equiv

  • Alcohol (R-OH): 1.2 equiv

  • Triphenylphosphine (PPh

    
    ):  1.5 equiv
    
  • DIAD/DEAD: 1.5 equiv

  • Solvent: THF (Anhydrous)

Procedure
  • Dissolve Phenol, Alcohol, and PPh

    
     in anhydrous THF at 0°C.
    
  • Add DIAD dropwise over 15 minutes.

  • Allow to warm to room temperature and stir overnight.

  • Note: The high acidity of this phenol makes it an excellent partner for Mitsunobu coupling (pKa < 11 is required, and this substrate is well below that).

Protocol C: Indirect "N-Alkylation" (Conversion to Aniline)

If the user strictly requires a Nitrogen atom attached to the ring.

Since direct displacement of the -OH is impossible, use a Pd-catalyzed Buchwald-Hartwig approach via a Triflate intermediate.

  • Step 1: Triflation

    • React Phenol with Triflic Anhydride (Tf

      
      O) and Pyridine in DCM at 0°C.
      
    • Product: 3-Bromo-5-chloro-4-(trifluoromethyl)phenyl trifluoromethanesulfonate.

  • Step 2: Amination

    • React Triflate with an Amine (R-NH

      
      ) or Ammonia equivalent using Pd(OAc)
      
      
      
      / BINAP and Cs
      
      
      CO
      
      
      in Toluene at 100°C.
    • Result: N-alkylated aniline product.[3][4]

Visualized Workflows

Logic Flow for Protocol Selection

The following diagram illustrates the decision matrix for treating this specific phenol based on the desired outcome (Ether vs. Amine).

ProtocolLogic Start Start: 3-Bromo-5-chloro- 4-(trifluoromethyl)phenol Decision Target Molecule? Start->Decision Ether Target: Ether (Ar-O-R) (O-Alkylation) Decision->Ether Standard Aniline Target: Aniline (Ar-NH-R) (Indirect N-Alkylation) Decision->Aniline Specialized ProtocolA Protocol A: Williamson Synthesis (Cs2CO3 / DMF / R-X) Ether->ProtocolA Primary Halides ProtocolB Protocol B: Mitsunobu Reaction (PPh3 / DIAD / R-OH) Ether->ProtocolB Secondary Alcohols Step1 Step 1: Activation Convert OH to OTf (Triflate) Aniline->Step1 Step2 Step 2: Pd-Catalysis Buchwald-Hartwig Amination Step1->Step2

Caption: Decision matrix for alkylating 3-Bromo-5-chloro-4-(trifluoromethyl)phenol based on target functionality.

Reaction Mechanism: Cs-Promoted O-Alkylation

This diagram details the specific mechanistic advantage of using Cesium Carbonate for this electron-deficient substrate.

Mechanism Substrate Substrate: Ar-OH (Electron Deficient) Complex Intermediate: [Ar-O- Cs+] (Loose Ion Pair) Substrate->Complex Deprotonation (Fast due to acidity) Base Base: Cs2CO3 Base->Complex Cs+ Counterion Product Product: Ar-O-R (Ether) Complex->Product SN2 Attack (Cs+ improves solubility) Reagent Reagent: R-X (Alkyl Halide) Reagent->Product

Caption: Mechanism of Cesium-promoted O-alkylation overcoming low nucleophilicity of the substrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor NucleophilicitySwitch base from K

CO

to Cs

CO

. Increase temperature to 90°C. Add TBAI catalyst.
C-Alkylation Side Products Ambident NucleophilePhenoxides are rarely ambident, but with high steric bulk, C-alkylation is possible. Use polar aprotic solvents (DMF) to favor O-alkylation.
Hydrolysis of Product InstabilityThe electron-poor ring makes the ether linkage slightly labile to strong acids. Avoid acidic workups.
Starting Material Remains Moisture in SolventWater quenches the phenoxide. Ensure DMF is anhydrous (stored over molecular sieves).

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Standard text for Williamson Ether Synthesis mechanisms).
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges., 43, 1528.
  • Duan, Z., et al. (2016). "Insight into the Cesium Effect in the Williamson Ether Synthesis". Journal of Organic Chemistry. (Validates the use of Cs2CO3 for weak nucleophiles).

  • BenchChem. (2024). "Product entry: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol". (Substrate properties).

  • PubChem. (2024). "Compound Summary: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol". (Physical data).

Sources

Method

Application Note: O-Arylation Strategies for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

This Application Note is designed for researchers and process chemists working with 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (CAS: 2090463-90-2) . This polyhalogenated scaffold presents unique chemoselective challenges...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (CAS: 2090463-90-2) . This polyhalogenated scaffold presents unique chemoselective challenges due to the presence of three distinct halogen types (F, Cl, Br) and a strongly electron-withdrawing core.

Molecule Profile & Synthetic Challenges[1][2][3]

3-Bromo-5-chloro-4-(trifluoromethyl)phenol is a specialized building block often employed in the synthesis of thyromimetics, PPAR agonists, and agrochemical actives. Its structure features a phenol core substituted with a trifluoromethyl group at the para position and mixed halogens at the meta positions.

Structural Analysis
  • Acidity (pKa ~7.1): The cumulative electron-withdrawing effect of the -CF3 (

    
    ), -Cl (
    
    
    
    ), and -Br (
    
    
    ) groups significantly stabilizes the phenoxide anion. While this facilitates deprotonation, it renders the oxygen atom a poor nucleophile .
  • Steric Environment: Contrary to first impressions, the hydroxyl group at C1 is flanked by protons at C2 and C6. The bulky halogens are at C3 and C5. Therefore, the O-arylation site is sterically accessible , and the primary barrier to reaction is electronic.

  • Chemoselectivity Trap: The molecule contains an aryl bromide (C-Br) and an aryl chloride (C-Cl). Standard metal-catalyzed cross-couplings (Buchwald-Hartwig or Ullmann) intended to arylate the oxygen may inadvertently result in oxidative addition to the C-Br bond, leading to polymerization or self-coupling.

Strategic Imperative: Protocols must prioritize mechanisms that activate the electrophilic partner without engaging the halogen handles on the phenol core.

Decision Matrix for Method Selection

The choice of protocol depends entirely on the electronic nature of the coupling partner (the Electrophile).

MethodSelection Start Target: O-Arylation of 3-Br-5-Cl-4-CF3-Phenol Partner Nature of Electrophile (Ar-X) Start->Partner E_Deficient Electron-Deficient (e.g., Pyridines, Nitroarenes) Partner->E_Deficient E_Neutral Electron-Neutral/Rich (e.g., Anisole, Toluene) Partner->E_Neutral SnAr Protocol A: SnAr (No Metal, Chemoselective) E_Deficient->SnAr High Success Boronic Boronic Acid Available? E_Neutral->Boronic ChanLam Protocol B: Chan-Lam (Cu(II) Oxidative, Safe) Boronic->ChanLam Yes (Best Choice) Buchwald Protocol C: Pd-Catalysis (Risk of C-Br Insertion) Boronic->Buchwald No (High Risk)

Figure 1: Strategic decision tree for selecting the O-arylation method. Green pathways denote high chemoselectivity; Red denotes risk of side reactions.

Protocol A: Nucleophilic Aromatic Substitution (SnAr)

Best for: Coupling with electron-deficient heterocycles (e.g., 2-chloropyridine, 4-fluoronitrobenzene). Mechanism: The acidic phenol is deprotonated to form a stable phenoxide, which attacks the electrophile. Since no transition metal is used, the C-Br and C-Cl bonds on the phenol remain intact.

Materials
  • Nucleophile: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 equiv)

  • Electrophile: Activated Aryl Halide (e.g., 2-chloro-3-cyanopyridine) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv)
    
  • Solvent: DMF or DMSO (0.2 M concentration)

Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the phenol (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvate: Add anhydrous DMF. Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.

  • Addition: Add the activated aryl halide (1.1 equiv).

  • Reaction: Heat the mixture to 80–100 °C . Monitor by HPLC/UPLC.

    • Endpoint: Look for the disappearance of the phenol peak.

  • Workup: Cool to RT. Dilute with water (5x volume) and extract with Ethyl Acetate. Wash organics with brine, dry over

    
    , and concentrate.
    

Why this works: The low pKa of the phenol ensures complete deprotonation by carbonate bases. The absence of metal catalysts guarantees that the C-Br/C-Cl bonds are spectator groups.

Protocol B: Chan-Lam Coupling (Oxidative Coupling)

Best for: Coupling with electron-neutral or electron-rich systems where SnAr is impossible. Mechanism: Copper(II)-mediated oxidative coupling between the phenol and an aryl boronic acid. This method is generally tolerant of aryl halides on the nucleophile because Cu(II) species do not typically undergo oxidative addition into C-Br bonds under these conditions.

Materials
  • Nucleophile: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 equiv)

  • Electrophile: Aryl Boronic Acid (

    
    ) (2.0 equiv)
    
  • Catalyst: Copper(II) Acetate (

    
    ) (1.0 equiv)
    
  • Base: Pyridine (3.0 equiv) or Triethylamine (3.0 equiv)

  • Additives: 4Å Molecular Sieves (powdered, activated)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure
  • Preparation: Flame-dry the molecular sieves under vacuum and let cool.

  • Charge: In a reaction flask open to air (or equipped with an

    
     balloon), combine the phenol (1.0 equiv), Aryl Boronic Acid (2.0 equiv), 
    
    
    
    (1.0 equiv), and sieves.
  • Solvate: Add DCM (0.1 M).

  • Activation: Add Pyridine (3.0 equiv) dropwise.

  • Reaction: Stir vigorously at Room Temperature open to the atmosphere (or under

    
     balloon for faster rates).
    
    • Time: These reactions can be slow (24–48 hours) due to the poor nucleophilicity of the phenol.

  • Workup: Filter through a celite pad to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine) and then brine.

Expert Insight: If the reaction is stalled, switch the solvent to acetonitrile and heat to 50 °C. The molecular sieves are critical to sequester water, which inhibits the transmetallation step.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig (Advanced)

Best for: Cases where SnAr and Chan-Lam fail. Risk: High risk of polymerizing the phenol via its C-Br bond. Mitigation: You must use an electrophile that is significantly more reactive than the phenol's C-Br bond (e.g., an Aryl Iodide) and a ligand that promotes rapid reductive elimination.

Materials
  • Nucleophile: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 equiv)

  • Electrophile: Aryl Iodide (Ar-I) (1.2 equiv) — Must be an Iodide to outcompete the Bromide.

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: RockPhos or tBuBrettPhos (4-6 mol%)

    • Rationale: These bulky, electron-rich ligands are specifically designed to facilitate the coupling of sterically hindered or electron-poor phenols.

  • Base: Potassium Phosphate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Toluene or Dioxane (degassed)

Step-by-Step Procedure
  • Inert Atmosphere: This reaction must be set up in a glovebox or under strict Argon Schlenk line conditions.

  • Charge: Combine

    
    , Ligand, Phenol, Aryl Iodide, and 
    
    
    
    in a vial.
  • Solvate: Add degassed Toluene.

  • Pre-stir: Stir at RT for 5 mins to form the active catalyst species.

  • Reaction: Heat to 90 °C . Do not exceed 100 °C to minimize C-Br insertion.

  • Monitoring: Check LCMS strictly for the formation of "dimer" (phenol-phenol coupling) which indicates loss of chemoselectivity.

Comparison of Methodologies

FeatureProtocol A (SnAr)Protocol B (Chan-Lam)Protocol C (Pd-Catalysis)
Scope Electron-Deficient PartnersBoronic AcidsAryl Halides (Iodides)
Chemoselectivity Excellent (100%)HighLow/Risky
Operational Ease High (Open air possible)High (Open air required)Low (Inert gas required)
Reaction Time Fast (2-6 h)Slow (24-48 h)Medium (12-18 h)
Cost LowMedium (Stoichiometric Cu)High (Pd + Ligand)

References

  • Synthesis of the Intermediate

    • Patent: Xu, G. et al. "Deuterated compounds useful as KRAS G12D inhibitors." WO2022262838A1, 2022.[1] Link

    • Context: Describes the use of 3-bromo-5-chloro-4-(trifluoromethyl)phenol as a key intermediate for ether synthesis in medicinal chemistry.
  • SnAr Methodology: Source: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, 1991. Application: General conditions for displacing halides on electron-deficient heterocycles using weak nucleophiles.
  • Chan-Lam Methodology

    • Paper: Evans, D. A., et al. "Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998, 39(19), 2937-2940. Link

    • Relevance: Establishes the oxidative coupling mechanism that avoids interacting with aryl bromide handles.
  • Buchwald-Hartwig for Phenols

    • Paper: Burgos, C. H., et al. "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects." Angewandte Chemie Int. Ed., 2006, 45(26), 4321-4326. Link

    • Relevance: Defines the use of bulky phosphines (RockPhos)

Sources

Application

Advanced Palladium-Catalyzed Cross-Coupling Strategies for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol in KRAS G12D Inhibitor Synthesis

Executive Summary & Chemical Rationale The compound 3-Bromo-5-chloro-4-(trifluoromethyl)phenol is a highly specialized, multi-substituted aromatic building block increasingly utilized in the synthesis of advanced therape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 3-Bromo-5-chloro-4-(trifluoromethyl)phenol is a highly specialized, multi-substituted aromatic building block increasingly utilized in the synthesis of advanced therapeutics, most notably KRAS G12D inhibitors [1]. For drug development professionals and synthetic chemists, mastering the reactivity of this molecule is critical.

The strategic placement of three distinct electron-withdrawing groups (EWGs)—bromine, chlorine, and a trifluoromethyl (-CF₃) group—on a phenol ring creates a unique electronic and steric environment.

  • Regioselectivity via Bond Dissociation Energies (BDE): The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl (~96 kcal/mol) and C–F (~126 kcal/mol) bonds. This differential allows Palladium(0) catalysts to undergo highly regioselective oxidative addition exclusively at the C3 position.

  • Electronic Activation vs. Steric Deactivation: The strongly electron-withdrawing -CF₃ group at C4 depletes electron density from the ring, which thermodynamically favors the oxidative addition of electron-rich Pd(0) species. However, the physical bulk of the -CF₃ group (sterically analogous to an isopropyl group) creates a formidable shield around the C3-bromine. This necessitates the use of specialized, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) to force the catalytic cycle forward, particularly during the sterically demanding reductive elimination step.

  • Phenolic Acidity: The combined inductive effects of the halogens and the -CF₃ group drastically lower the pKa of the phenolic proton. If left unprotected, the resulting phenoxide anion can coordinate to the palladium center, forming stable, off-cycle Pd-aryloxide complexes that poison the catalyst.

Synthetic Strategy and Workflow

To successfully integrate this building block into complex pharmaceutical scaffolds, a rigid sequence of protection, cross-coupling, and deprotection must be followed.

G Start 3-Bromo-5-chloro- 4-(trifluoromethyl)phenol Protect Phenol Protection (e.g., Benzyl ether) Start->Protect BnBr, K2CO3 Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Protect->Coupling Pd Catalyst, Ligand, Base Deprotect Deprotection (Hydrogenolysis) Coupling->Deprotect Pd/C, H2 Product Functionalized KRAS Inhibitor Core Deprotect->Product Downstream Synthesis

Workflow for the integration of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol into complex scaffolds.

Protocol I: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of this substrate with aryl or heteroaryl boronic acids is a foundational step in building the biaryl core of KRAS inhibitors [2].

Causality of Experimental Design

To overcome the steric hindrance at the C3 position, XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is utilized. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky triisopropyl ring prevents the formation of inactive bis-ligated PdL₂ complexes, ensuring a highly active monoligated PdL₁ species. A biphasic solvent system (Toluene/H₂O) is chosen to maintain the solubility of both the highly lipophilic protected phenol and the inorganic base (K₃PO₄).

Step-by-Step Methodology

Note: Ensure the phenol is pre-protected as a Benzyl (Bn) ether prior to this step.

  • Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Purge the flask with ultra-pure Argon for 15 minutes.

  • Reagent Loading: Add the O-benzyl protected 3-bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.3 equiv, 1.3 mmol), and anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Inside a glovebox (or under strict inert atmosphere), add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and XPhos (0.08 equiv, 8 mol%).

  • Solvent Introduction: Inject degassed Toluene (8.0 mL) and degassed deionized H₂O (2.0 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 100 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the isotopic mass cluster corresponding to the brominated starting material (m/z ~364 for the Bn-protected compound) is fully consumed, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the cross-coupled product.

Quantitative Optimization Data
EntryCatalystLigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄NoneNa₂CO₃THF / H₂O8035% (Incomplete)
2Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane / H₂O9078%
3 Pd₂(dba)₃ XPhos K₃PO₄ Toluene / H₂O 100 92% (Optimal)

Protocol II: Buchwald-Hartwig Amination

For the introduction of nitrogen-containing heterocycles (a common motif in KRAS G12D inhibitors to enhance aqueous solubility and target binding), Buchwald-Hartwig amination is employed [3].

Causality of Experimental Design

Amination of this sterically congested electrophile is notoriously difficult. RuPhos is specifically selected over XPhos here. The smaller isopropoxy groups on the lower ring of RuPhos (compared to the triisopropyl groups of XPhos) provide the perfect balance: they are bulky enough to promote the rate-limiting reductive elimination of the newly formed C–N bond, but not so bulky that they hinder the coordination of the incoming bulky secondary amine to the palladium center. Cesium carbonate (Cs₂CO₃) is used as a mild base to prevent the cleavage of sensitive functional groups that might occur with stronger bases like NaOtBu.

Step-by-Step Methodology
  • Preparation: Utilize an oven-dried, sealable reaction tube. Purge with Argon.

  • Catalyst Pre-Activation: Add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv) to the tube. Add 2.0 mL of anhydrous, degassed Toluene. Stir at room temperature for 10 minutes until the solution turns a deep, homogeneous red-black, indicating the formation of the active L-Pd(0) species.

  • Reagent Addition: Add the O-benzyl protected 3-bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 equiv, 1.0 mmol), the secondary amine (1.5 equiv, 1.5 mmol), and Cs₂CO₃ (2.5 equiv, 2.5 mmol).

  • Reaction Execution: Seal the tube with a Teflon-lined cap. Heat to 110 °C for 16 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The starting aryl bromide should be absent. A new, highly UV-active spot (often exhibiting distinct fluorescence depending on the amine) indicates successful C-N bond formation.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Optimization Data
EntryCatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂BINAPCs₂CO₃Toluene10015% (Trace)
2Pd₂(dba)₃XantPhosNaOtBu1,4-Dioxane10045%
3 Pd₂(dba)₃ RuPhos Cs₂CO₃ Toluene 110 88% (Optimal)

Downstream Application: KRAS G12D Inhibition

The functionalized derivatives synthesized from 3-bromo-5-chloro-4-(trifluoromethyl)phenol are structurally critical for engaging the Switch II pocket of the KRAS G12D mutant protein. The trifluoromethyl and chloro groups often sit deep within the hydrophobic sub-pocket, while the newly coupled biaryl or amine moieties extend outward to interact with the aspartate (D12) mutation, locking the protein in its inactive GDP-bound state.

Pathway GEF GEF (SOS1) Promotes GTP binding KRAS_GDP KRAS (Inactive) GDP-bound KRAS_GTP KRAS G12D (Active) GTP-bound KRAS_GDP->KRAS_GTP GEF Activation KRAS_GTP->KRAS_GDP GAP Hydrolysis (Impaired in G12D) Effector Downstream Signaling (RAF/MEK/ERK) KRAS_GTP->Effector Oncogenic Signaling Inhibitor Synthesized KRAS G12D Inhibitor Inhibitor->KRAS_GTP Allosteric/Active Site Inhibition

KRAS G12D signaling pathway and the targeted intervention by synthesized inhibitors.

References

  • World Intellectual Property Organization. "Heterocyclic compounds useful as KRAS G12D inhibitors." WO2023284881A1.
  • World Intellectual Property Organization. "Compounds useful as KRAS G12D inhibitors." WO2023283933A1.
Method

Application Note: Synthesis of Novel Heterocycles Using 3-Bromo-5-chloro-4-(trifluoromethyl)phenol as a Strategic Building Block

Introduction & Scientific Rationale In modern organic synthesis and drug discovery, the design of highly specific, sterically constrained heterocycles requires building blocks with precise electronic and reactive profile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern organic synthesis and drug discovery, the design of highly specific, sterically constrained heterocycles requires building blocks with precise electronic and reactive profiles. 3-Bromo-5-chloro-4-(trifluoromethyl)phenol has emerged as a specialized, highly versatile scaffold, particularly in the development of next-generation oncology therapeutics[1].

The strategic placement of three distinct electron-withdrawing groups (EWGs)—bromo, chloro, and trifluoromethyl—on the phenol ring creates a unique electronic environment[1]. This combination significantly lowers the pKa of the phenolic proton, rendering it highly acidic and susceptible to mild alkylation, while simultaneously deactivating the aromatic ring to prevent unwanted electrophilic aromatic substitution[1].

Crucially, this molecule is a foundational precursor in the synthesis of novel heterocycles designed to inhibit the KRAS G12D mutant protein[2]. Historically considered "undruggable," KRAS G12D is a primary driver in several aggressive cancers[3]. The robust, hydrophobic -CF3 group enhances the lipophilicity and metabolic stability of the resulting drug candidates, while the orthogonal reactivity of the bromine and chlorine atoms allows for precise, sequential cross-coupling to build complex heterocyclic architectures[1].

Quantitative Data & Profiling

To understand the utility of this building block, we must analyze its physicochemical properties and the clinical rationale driving its use in medicinal chemistry.

Table 1: Physicochemical Properties of the Phenol Scaffold
PropertyValueSynthetic / Pharmacological Implication
Molecular Weight 275.45 g/mol Optimal low-molecular-weight starting point for fragment-based drug design (FBDD)[4].
XLogP3 3.8High lipophilicity driven by the -CF3 group; enhances target membrane permeability[4].
Topological Polar Surface Area 20.2 ŲLow TPSA ensures excellent passive diffusion characteristics for intracellular targeting[4].
C-D vs C-H Bond Strength 6–10x StrongerDeuteration of the final scaffold can vastly improve metabolic half-life and DMPK profiles[5].
Table 2: Clinical Rationale – KRAS G12D Mutation Frequencies

The heterocycles derived from this scaffold are actively investigated for cancers driven by the KRAS G12D mutation[2.10].

Cancer TypeMutation Frequency (%)Target Significance
Pancreatic Ductal Adenocarcinoma ~45%Primary driver mutation; high unmet medical need[3].
Colorectal Carcinoma 13%Significant subpopulation requiring targeted therapy[3].
Rectal Carcinoma 10%Validates the need for selective G12D inhibitors[3].
Non-Small Cell Lung Carcinoma (NSCLC) 4%Expanding indication for novel heterocyclic inhibitors[3].

Mechanistic Insights: Orthogonal Reactivity

The true power of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol lies in its orthogonal reactivity . The carbon-bromine (C-Br) bond has a significantly lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. By carefully selecting palladium catalysts and ligands, chemists can perform cross-coupling exclusively at the C3 position (Br), leaving the C5 position (Cl) intact for late-stage functionalization.

Reactivity_Logic Core 3-Bromo-5-chloro-4- (trifluoromethyl)phenol OH Phenolic -OH pKa reduced by EWGs Primed for O-alkylation Core->OH Br C3 -Br Low Bond Dissociation Energy 1st-stage Pd-Coupling Core->Br Cl C5 -Cl High Bond Dissociation Energy 2nd-stage Pd-Coupling Core->Cl CF3 C4 -CF3 Strong EWG Metabolic Stability & Lipophilicity Core->CF3

Logical breakdown of orthogonal reactive sites on the substituted phenol core.

Experimental Protocols (Self-Validating Workflows)

The following protocols detail the step-by-step synthesis of a generic heterocyclic KRAS G12D inhibitor scaffold, emphasizing the causality behind each experimental choice.

Synthetic_Workflow SM Starting Material Phenol Core Step1 Step 1: O-Alkylation (Mild Base, DMF) SM->Step1 Int1 Aryl Ether Intermediate Step1->Int1 Step2 Step 2: Suzuki Coupling (Pd Catalyst, Boronic Acid) Int1->Step2 Int2 Mono-Coupled Heterocycle Step2->Int2 Step3 Step 3: Buchwald-Hartwig (XPhos, Amine) Int2->Step3 Product Complex Heterocycle (KRAS G12D Inhibitor) Step3->Product

Step-by-step synthetic workflow from the phenol building block to a complex heterocycle.

Protocol 1: Chemoselective O-Alkylation

Objective: Establish the foundational ether linkage without triggering nucleophilic aromatic substitution (SNAr) at the halogenated sites.

  • Preparation: Dissolve 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

    • Causality: Anhydrous DMF is a polar aprotic solvent that solvates cations effectively, leaving the phenoxide anion highly nucleophilic (naked anion effect) to accelerate the SN2 reaction.

  • Base Addition: Add K₂CO₃ (2.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Causality: Because the three EWGs drastically lower the phenol's pKa, a mild base like K₂CO₃ is perfectly sufficient for complete deprotonation. Avoiding strong bases (e.g., NaH) prevents unwanted side reactions at the C-Cl or C-Br bonds.

  • Alkylation: Dropwise add the desired alkyl halide or heterocyclic electrophile (1.1 eq). Heat the reaction to 60 °C for 4 hours.

  • Workup: Quench with H₂O, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 2: Orthogonal Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple a heteroaryl boronic acid at the C3 (bromo) position while preserving the C5 (chloro) position.

  • Setup: In a Schlenk flask, combine the O-alkylated intermediate (1.0 eq), a heteroaryl boronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

    • Causality: Water is essential to dissolve the inorganic base and activate the boronic acid to form the reactive boronate complex, which facilitates the transmetalation step in the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is a robust bidentate phosphine catalyst that provides excellent selectivity for C-Br oxidative addition at moderate temperatures, preventing the activation of the stronger C-Cl bond.

  • Reaction: Heat to 80 °C for 12 hours. Monitor via LC-MS to ensure no over-coupling occurs.

  • Purification: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Protocol 3: Late-Stage Buchwald-Hartwig Amination

Objective: Utilize the remaining C5 (chloro) handle to close a macrocycle or attach a solubilizing amine group.

  • Setup: Combine the mono-coupled intermediate (1.0 eq), a primary or secondary amine (1.5 eq), and Cs₂CO₃ (2.0 eq) in anhydrous Toluene.

  • Catalyst/Ligand System: Add Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq).

    • Causality: The C-Cl bond is notoriously difficult to activate. XPhos is a highly electron-rich, bulky biaryl phosphine ligand that significantly accelerates the oxidative addition of unreactive aryl chlorides and promotes rapid reductive elimination, preventing catalyst degradation.

  • Reaction: Heat to 110 °C under strict inert conditions for 16 hours.

  • Isolation: Cool to room temperature, dilute with DCM, wash with water, and purify via preparative HPLC to yield the final novel heterocyclic compound.

References

  • Benchchem. Convergent and Linear Synthesis Pathways for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol.1

  • PubChem. 2-Bromo-4-chloro-5-(trifluoromethyl)phenol | C7H3BrClF3O | CID 50853291. National Institutes of Health. 4

  • Google Patents. WO2023284881A1 - Heterocyclic compounds useful as kras g12d inhibitors.2

  • Google Patents. WO2022262838A1 - Deuterated compounds useful as kras g12d inhibitors.5

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Advanced Intermediate Synthesis for KRAS G12D Inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Advanced Intermediate Synthesis for KRAS G12D Inhibitors.

Scientific Rationale & Strategic Overview

The molecule 3-bromo-5-chloro-4-(trifluoromethyl)phenol is a highly functionalized, electron-deficient aromatic building block [1]. Recently, this specific scaffold has emerged as a critical intermediate in the synthesis of novel heterocyclic compounds, most notably in the development of mutant-selective KRAS G12D inhibitors for oncology therapeutics[1] [2].

Integrating this building block into complex Active Pharmaceutical Ingredients (APIs) via the Suzuki-Miyaura cross-coupling reaction presents three distinct chemical challenges:

  • Chemoselectivity (Halogen Differentiation): The substrate possesses three different carbon-halogen bonds (C-Br, C-Cl, C-F). The protocol must selectively activate the C-Br bond without inducing over-coupling at the C-Cl position or defluorination.

  • Electronic Deactivation: The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups alters the electron density of the aromatic ring, impacting the rates of oxidative addition and reductive elimination.

  • Acidic Phenol Interference: The phenolic proton is highly acidic (pKa ~7.0–8.0) due to the ortho-CF₃ and meta-Cl groups. While standard practice often dictates protecting the phenol (e.g., as a benzyl or MOM ether) to prevent catalyst poisoning or base depletion, step-economic medicinal chemistry favors direct coupling on the unprotected phenol .

This application note details a self-validating, highly optimized protocol for the direct, chemoselective Suzuki coupling of unprotected 3-bromo-5-chloro-4-(trifluoromethyl)phenol.

Mechanistic Insights: The Causality of Experimental Choices

To achieve high yields without a protecting group, the experimental conditions must be engineered around the specific electronic and steric demands of the substrate.

The Role of Base Stoichiometry

When utilizing an unprotected phenol, the base serves a dual purpose. The highly acidic phenolic proton will immediately quench one equivalent of the inorganic base, generating a phenoxide anion. If only 1.5–2.0 equivalents of base are used, insufficient base remains to activate the arylboronic acid (forming the reactive boronate complex required for transmetalation). Therefore, a minimum of 3.0 equivalents of a robust base (e.g., K₃PO₄) is mandatory.

Furthermore, the in situ generated phenoxide is strongly electron-donating. This counterbalances the electron-withdrawing nature of the -CF₃ group, enriching the ring's electron density and stabilizing the intermediate Palladium(II) complex during the catalytic cycle.

Chemoselectivity: C-Br vs. C-Cl

Palladium(0) insertion is highly sensitive to bond dissociation energies. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). By utilizing a catalyst with a moderate bite-angle ligand, such as Pd(dppf)Cl₂ , oxidative addition is tightly controlled. Highly active, electron-rich bulky ligands (like XPhos) can inadvertently lower the activation barrier for the C-Cl bond, leading to unwanted bis-coupled byproducts.

SuzukiCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Ar(Cl)(CF₃)(O⁻)-Pd(II)-Br Pd0->OxAdd 3-Bromo-5-chloro-4-(trifluoromethyl)phenol + Base (Forms Phenoxide) TransMet Transmetalation Ar(Cl)(CF₃)(O⁻)-Pd(II)-Ar' OxAdd->TransMet Ar'-B(OH)₂ + Base (- Halide) Product Coupled Product 3-Ar'-5-Cl-4-CF₃-Phenol TransMet->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Catalytic cycle for the chemoselective Suzuki coupling of the unprotected phenolic substrate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters validating the causality described above. Data reflects the coupling of 3-bromo-5-chloro-4-(trifluoromethyl)phenol with a standard arylboronic acid.

EntryCatalyst (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Selectivity (C-Br : C-Cl)
1Pd(PPh₃)₄Na₂CO₃ (1.5)1,4-Dioxane / H₂O9022%>99:1 (Stalled)
2Pd(PPh₃)₄Na₂CO₃ (3.0)1,4-Dioxane / H₂O9068%>99:1
3 Pd(dppf)Cl₂·CH₂Cl₂ K₃PO₄ (3.0) 1,4-Dioxane / H₂O 90 88% >99:1
4XPhos Pd G2 (2 mol%)K₃PO₄ (3.0)THF / H₂O7091%92:8 (Over-coupling)
5Pd(dppf)Cl₂·CH₂Cl₂K₃PO₄ (3.0)Toluene / H₂O10074%>99:1

Detailed Experimental Protocol

This methodology is designed to be a self-validating system. The critical acidification step during workup ensures that the water-soluble phenoxide is converted back into the organic-soluble phenol, preventing catastrophic yield loss.

Materials & Reagents
  • Substrate: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 equiv, 1.0 mmol, 275.45 mg)

  • Coupling Partner: Arylboronic acid or Aryl pinacol boronate (1.1 equiv, 1.1 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 3.0 mmol, 636.8 mg)

  • Solvents: 1,4-Dioxane (degassed, 4.0 mL), Deionized Water (degassed, 1.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup and Degassing

  • To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 3-bromo-5-chloro-4-(trifluoromethyl)phenol, arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₃PO₄.

  • Seal the vessel with a PTFE-lined septum.

  • Connect the vessel to a Schlenk line. Evacuate the vessel under high vacuum for 2 minutes, then backfill with inert gas (Argon or Nitrogen). Repeat this evacuation-backfill cycle a total of three times to ensure a strictly oxygen-free environment.

Step 2: Solvent Addition and Heating 4. Using a syringe, add the degassed 1,4-Dioxane (4.0 mL) followed by the degassed H₂O (1.0 mL). Note: The 4:1 organic-to-aqueous ratio is critical for simultaneously solubilizing the organic substrates and the inorganic base. 5. Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C. 6. Stir vigorously (800–1000 rpm) for 4 to 8 hours.

Step 3: Reaction Monitoring 7. Monitor the reaction progression via LC-MS or TLC (Hexanes/Ethyl Acetate). The reaction is deemed complete when the mass peak corresponding to the starting phenol (m/z ~273/275 [M-H]⁻) is fully consumed.

Step 4: Critical Workup (Acidification) 8. Cool the reaction mixture to room temperature. 9. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. 10. Crucial Causality Step: Add 10 mL of distilled water. At this stage, the product exists as a water-soluble potassium phenoxide. Carefully add 1M HCl dropwise to the aqueous layer until the pH reaches ~4.0. Failure to acidify will result in the product being discarded with the aqueous waste.

Step 5: Extraction and Purification 11. Separate the layers. Extract the acidic aqueous layer with additional Ethyl Acetate (2 × 10 mL). 12. Combine the organic extracts and wash with saturated aqueous NaCl (brine, 15 mL). 13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude dark residue via flash column chromatography on silica gel (using a gradient of Hexanes to Ethyl Acetate) to afford the pure 3-aryl-5-chloro-4-(trifluoromethyl)phenol.

References

  • Source: WIPO (PCT)
  • Source: WIPO (PCT)
  • Title: Discovery of Selective and Potent KRASG12D Inhibitors as Potential Therapy in Cancer Source: ACS Medicinal Chemistry Letters URL: [Link]

Method

Application Notes &amp; Protocols: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol as a Strategic Building Block for Bioactive Molecules

Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that profoundly influences the trajectory of a drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that profoundly influences the trajectory of a drug discovery program. 3-Bromo-5-chloro-4-(trifluoromethyl)phenol emerges as a highly strategic building block, offering a unique convergence of chemical functionalities tailored for the synthesis of complex, biologically active molecules.[1] Its polysubstituted aromatic core provides a rigid and predictable scaffold, while its distinct functional groups offer orthogonal handles for sequential and selective chemical modifications.

This guide provides an in-depth exploration of the applications of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol, focusing on its utility in preparing novel kinase inhibitors, a cornerstone of modern oncology and immunology research. We will delve into the rationale behind its use, present detailed, field-proven protocols, and offer insights into the causality of experimental choices.

Key Structural Features and Their Strategic Implications:

  • Phenolic Hydroxyl (-OH) Group: A versatile nucleophile and a powerful ortho, para-directing group.[1] It serves as a key reaction site for etherification or esterification, allowing for the introduction of diverse side chains that can modulate solubility, cell permeability, and target engagement.

  • Bromine (-Br) Atom: An ideal functional group for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] This enables the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental linkages in many pharmaceutical agents.

  • Trifluoromethyl (-CF₃) Group: A critical moiety in contemporary drug design, the CF₃ group is a bioisostere for chlorine and offers significant advantages.[4] Its strong electron-withdrawing nature and high metabolic stability can enhance a molecule's pharmacokinetic profile, improve binding selectivity, and increase lipophilicity, thereby improving membrane permeability.[4][5]

  • Chlorine (-Cl) Atom: Contributes to the overall electronic properties of the ring and can serve as an additional point for modification or as a key interaction point within a biological target's active site.

Section 1: Physicochemical Properties and Reactivity Profile

The strategic arrangement of electron-withdrawing (CF₃, Br, Cl) and electron-donating (OH) groups on the phenol ring dictates its reactivity. The CF₃ and halogen substituents render the phenolic proton more acidic compared to phenol itself and deactivate the ring towards electrophilic substitution.[1] However, the powerful directing effect of the hydroxyl group can still guide further substitutions. The bromine at the 3-position is sterically accessible and electronically suitable for oxidative addition in cross-coupling catalytic cycles.

PropertyValueSource
IUPAC Name 3-bromo-5-chloro-4-(trifluoromethyl)phenolBenchChem
Molecular Formula C₇H₃BrClF₃OBenchChem
Molecular Weight 275.45 g/mol BenchChem
CAS Number 1244534-18-9BenchChem
Appearance Off-white to light yellow solidBenchChem
Reactivity Stable under normal conditions. Reactive sites at the hydroxyl and bromo positions.[1]

Section 2: Core Synthetic Application: A Modular Approach to Kinase Inhibitors

Kinase inhibitors are a major class of therapeutics, particularly in oncology.[6][7] The pyrazolo[1,5-a]pyrimidine and pyrrolo[2,3-d]pyrimidine cores are privileged scaffolds in this domain.[6][7] 3-Bromo-5-chloro-4-(trifluoromethyl)phenol is an exemplary starting material for generating libraries of kinase inhibitors based on these or similar heterocyclic systems. The modular strategy presented below allows for the systematic exploration of structure-activity relationships (SAR) by varying two key regions of the molecule independently.

Modular Synthesis Workflow

The following workflow demonstrates how 3-Bromo-5-chloro-4-(trifluoromethyl)phenol can be sequentially functionalized. First, a heterocyclic core is attached via a Suzuki-Miyaura coupling at the bromine position. Second, a diversity-oriented side chain is introduced via an O-alkylation or O-arylation at the phenolic hydroxyl. This two-step process allows for the creation of a large library of analogues from a common intermediate.

G start 3-Bromo-5-chloro-4- (trifluoromethyl)phenol suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) start->suzuki intermediate Intermediate: 3-(Aryl)-5-chloro-4- (trifluoromethyl)phenol suzuki->intermediate alkylation O-Alkylation / O-Arylation (R-X, Base) intermediate->alkylation product Final Bioactive Molecule: Kinase Inhibitor Library alkylation->product

Caption: Modular workflow for kinase inhibitor synthesis.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are representative and may require optimization for specific substrates and equipment. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Intermediate via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol with a heteroaryl boronic acid, a key step in building many kinase inhibitor scaffolds.[3]

Reaction Scheme:

G A Start: 3-Bromo-5-chloro-4- (trifluoromethyl)phenol D A->D B Het-B(OH)₂ B->D C Product: 3-(Heteroaryl)-5-chloro-4- (trifluoromethyl)phenol D->C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentM.W.Equivalents
3-Bromo-5-chloro-4-(trifluoromethyl)phenol275.451.0
Heteroarylboronic acidVaries1.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.212.0
1,4-Dioxane, Anhydrous-Solvent
Water, Degassed-Co-solvent

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 eq), the desired heteroarylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[3]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This step is crucial to prevent oxidation of the palladium(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting phenol.[3] Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is essential for catalyst stability and reaction efficiency.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layer with water and then with brine to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.[2]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Activity Assay (Biochemical)

This protocol outlines a general method for evaluating the inhibitory activity of newly synthesized compounds against a target kinase using a luminescence-based ADP detection assay, such as ADP-Glo™.[6][7]

Materials:

  • Target Kinase Enzyme (e.g., TTK, FGFR1)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Kinase Buffer (specific to the enzyme)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Setup: In a 384-well plate, add the following to each well:

    • Kinase Buffer

    • Target Kinase enzyme (at a pre-optimized concentration)

    • Substrate peptide

    • Diluted inhibitor compound (or DMSO for control wells).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine inhibitor potency.

  • Incubation: Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in control wells).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Conclusion

3-Bromo-5-chloro-4-(trifluoromethyl)phenol is more than just a chemical reagent; it is a sophisticated tool for the modern medicinal chemist. Its unique combination of reactive sites allows for the implementation of modular synthetic strategies, enabling the rapid generation and optimization of lead compounds. The protocols and insights provided in this guide demonstrate its immense potential, particularly in the synthesis of kinase inhibitors, and underscore its value in accelerating the discovery of novel bioactive molecules.[8] By understanding the inherent reactivity and strategic value of this scaffold, researchers can unlock new avenues for therapeutic innovation.

References

  • BenchChem. (n.d.). 3-Bromo-5-chloro-4-(trifluoromethyl)phenol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1tg6wxb1BCJVpDl3bV-Um2JTG6hAhlrjerhc1V83Fnu1RGqQjE268NlgYxcV2hhmblzVAoPppwtuL09Qk3LjGKMF9pVM5rgNIeXEz90L-dRaggGOiwAnFHP_YrVOoCL6CnKFa7g==
  • BenchChem. (2025). Application Notes and Protocols: Utilizing 2-Amino-4-bromo-5-(trifluoromethyl)phenol in the Development of Novel Kinase Inhibitors. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGziGUYj1M_25tW61PepFuPQh0IPo3wC2Qv9zZwSbM2MPkJ2zuDQdwhpFHd9OTsoqYXrJ_a0iH7ZoBzC9vaOnU221A34wg8vitKsRsII0kmV5ePhfWK9syYyIgjr9oOqFUO3W6z2VJe3dSw9awbcPt5ZKNR2CTnU3UHbrgGuoFC-68779X2DMabttYZD_cZikKwaUSlUQYvSbC7KfFbCUTe6Y-KxJoa-vZMWkEhIR84pPcwDSYrrUzla_pazvJ2TRUiYZxyM7ohVpVDqMyjyikpi0Y5C5mr8FOArfNE-w==
  • IOC - KIT. (n.d.). Synthesis of Bioactive Molecules. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs2XKUhyjBc_oR5Dj18LM475cbaDkADhXEvGyUt4kgoZTN7FvVuM-9HL2rRig8kpiMAzY__T1d8ulQluWfMabi5Vf4l6-lkZrH_yz-bp88DnN-dGOZrAOEdpUREsotghKvoNg9--AJSg==
  • BenchChem. (2025). Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTkXG6ZZLvhaC2MhtUbu-KNtkk9zGQzuuRq0kT7e7eugypwcVXlj_w3a35tz9Hsmz14ThwyITTyHKjNvP_6F9wqGbYJQKOJ8Xad0ocHGEpy1mp_GxxZNdwBgfXZz0gelm0MIu1axGo2w757LH28pUxWSDoPQN2A7_G325ICwzJyw0awSFZLy_noNtnaKgFlJCsgyE6qYb1ACtZUzRXUYJYpVJalWdb9jd6GZiofseTAPX_j0iQKWwDvrH0FQ==
  • BenchChem. (2025). Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Cross-Coupling Reactions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsy1CeaWLEMokKJjYIJYZIVAQ34XdiYdr4x8ltZy-mys9u6l5LPAECmgPS-pBk5ZlwxCwX2qGwKEOlByh-zP7I7f2ZfZZo3B0XRC1fsvxoNx4t2cuTjLLjQnVkB9j1wPwc4gydhZw_n1li89J3J50-n2VhRDzmt0LkTmvqi7gCo8as_JgU6j9RaDffKVXl6ce1eKHllRDNHiE5qxbLPH_A6nXDIGhU60H6InVOARalqkuKb11ETd0=
  • CymitQuimica. (n.d.). 3-Bromo-5-(trifluoromethyl)phenol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCOU_Gscbo_wUK8m91SyU8VYv7J7Zh0WGqb09a3MvH5hEjvYD4ziUM8I6zpldpSFHJBLxwff40SFe2Y9SUzN--xEdw5cpOAZ-0Wk2QJWGoN8rWaeWPtOavo4cNHZRK2sDfSD9EdKtasQSQSQRGmYuvoH9tiDoUd5-XzkGPY0jF0wp4d6Zy1-9041AyaVPdZPvfBMaEHw==
  • Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHnQYmSB8spOC5d9IqoO3JShwtPeCRgrIpw7u7KpzXLqDM7PXDiIXeknpXNFx8HnoXEcL6i8O9ISLkwKNPPJjyaZVWgZosPrSlDajBsbM1znqXgFnrLlgSJEnn02NhXMIOG_XD4lj-YUpSIaX9IH3dBeQ1OmsUgVi3oghq8OujCbbSDv9GsG1rvOO4z0exMW0Z5-rziTSmEJJ0LVRM6MxWr7bBNW7twcZDYA==
  • BenchChem. (2025). Technical Guide: 3-Bromo-5-difluoromethoxy-4-fluorophenol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV4pGIO8Tza91iauE6Qratr5z89Xq4zAqSovDrSzSeYXiwLCT5pGLsmOmsKIxYZPMJxtLx98w7DAhw5_GskipYi-wUN354yBVjWcU_PSQCi5eycBbHWhj-IYs3V20R5EbedY_kYPsfzoLl_wMD66qbncQtSZJY2ysQ6X0qi8rn7qGnBwvFWD9bsv7GZVcsHa03Lvod
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmOEz3zmLKTcOVg7EmK9eWaOn12uFReAdN1ZGFrmqPx3AD_XLT-SbQFFNHaxybhTQ3nQG6PFccsciM-s3xvGGZ0bsObkMLPqay4s1c4grjgwzgLBv0yPtPLzpDTfxdxC_eUEruFoAKJPiS5abIbZUMdh_CyLMOG2kvzUoojv1jeDbh7XvUunJOL4KNSkcbxLY8P7ol13fQhuQKmkSxZfJpTe7A5lu17iKbUCZtKU0Gk0Nj7lWs3GM2Lw==
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8htfrb6L6QCddFTgPaUdNQA-M91lNJIFZPSUQMT9lQckKZoPHzVBfYNfgRR0dVZ0ayscVTACS26F2MaUFgKYUVK329GYM8MDgEhKlYIcIv3bWLrWPBMZFYdFLhljZGFkaRuwknLmQ3tKqT7LMZ4r1q-j0MbU6d-BB7bs-C1fia0wnsyehZ8nI4wj8oOH8H5t2DgBzXw_1vEUwOK3N5ePUjWKecQNNrsTpOLUvzq5aC-Vqp0Y2ZiuVlDMeokXwsHLvfA==
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZavHx-rUMKX9GUBDGboOKznBd3OcuyybREoN2fcq7IVnWOuhgOyc64KScQSsElv9ti5_7N4Ihu6YADujhUY9aYI8E08kr3BRZLh6wHgpmbAahig90vaAoIc7NLzeyNRFw6Cs=
  • ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA6tJNL8Jc5JZj9CMn_jBu5bh-ghdSHHo1zMcNIM6kOPWy_AZ8qMBmxnkHs0m38ihCcjVTI6mFZzGEM-nvets_c5xC7j8JvokbO1aAJwjoqoVyZfCDeEi2DeKeQXixIncrHVvp_nSWxzU7BvY-HfRpVCAehkjLw93wiaxv8XIiunt50K03yNlCgW0ePjIq_7_AEwpkb8gv8BHPWeEpxEqxAGE-HsG92XUcwLqRxfd_awS7a0JRh5HIOmV-FSc-P0y3pzBmDUyOy0Iv8oEeh7W9EIkn6OGcWaa9e_lOLW7XSEpWu4Yf4kQZn_ZwgqHp
  • MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDadcdzn2nRmq3OcLIYhbwMF71-ZNN0z2MYTjvUaz73euFvIM9m0p3AA7ZkBYHKNVdRt0ndphKzG6ormyX0hUAHIrsGZRTZEf3eCbrk4Qo9F_Crf40eP4yZT9m07xl_y8h
  • Beilstein Journals. (2025). Design and synthesis of bioactive molecules. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMfYgAAOkYYezgvZMv_LJOIp_rU_bezmfZjgJaq_b6CFVqYV4RKN3NQZka8KV3RKzfndOLRA7iElhJDNA_MSsD-RzrxprB7QzTxup2J2ZJYqE4xR9P7VGWUqcOzHJHsPyvMjXcGHVPBSDz7kQ=
  • PMC. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoCnN4DK-BQJvlU2OiPRAT0ZM7XSH_hsNisquKOVMms82m5G9ZIU9tTh_ublfK36J0o66-4Qcph8rQf9HFciWA7-vCcV8856b2i8c_PSrUYsmmLMc8P54Swb5I-6RsRAmc3vEHCfAorB70lA==
  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA2HJzuiYNTcA9XOYlJJEN1hEJb5hEvi6T2OvSkNFZxwrcY_Rd7ODnB4Hy4h_7rB5LJsURi4fZyzy4PulGLAjoQdZGOyH0fwQ07Ff723I_54YMhwZYUvs9XPbACDoOu_UGhwFhyb16llNF5VT7uvRpzfs9Sxzs0ZzFTmorHWTkK1ib6IG6nz3qWQ1YkIg0b-6m7RM9brI8L9XOoY4UH4sD7vWRLc4n7-sEdOTSPbsvHQ==
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-fluorophenol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEVnvP06KIcaA-j3NlTaK9VoUgWtmoEFIjRxKWLlOthr65mcQZwIp3Da-d8X1yB6GINw9VUGwDKJwZdzF0qoItzgKKSw2BjmEncsMZtvEqkp66o9CP6w-W2mMtD6mlAzhh0GvapkPP1U0U430b6Yy9FQGCgKLHqeF9HRdwcZHEK1cg3A==

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

This guide addresses the yield optimization for the synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol , specifically focusing on the critical conversion of the aniline precursor to the phenol. This transformation i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the yield optimization for the synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol , specifically focusing on the critical conversion of the aniline precursor to the phenol. This transformation is chemically challenging due to the strong electron-withdrawing nature of the trifluoromethyl (


) group and the steric crowding of the halogen substituents.

Case ID: YIELD-OPT-CF3-PHENOL
Subject: Optimizing Diazotization-Hydrolysis Sequences for Electron-Deficient Anilines
Applicable CAS: 1805186-16-6 (Aniline Precursor) Target Phenol

Structural Verification & Strategy

Before troubleshooting, confirm your target isomer. In drug development, nomenclature confusion often leads to synthetic dead ends.

  • Target Molecule: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol.

    • Substituent Pattern: The halogens (Br, Cl) are at positions 3 and 5, flanking the

      
       group at position 4. The hydroxyl group is at position 1.
      
    • Electronic Environment: The ring is severely deactivated. The

      
       group and two halogens reduce the nucleophilicity of the precursor aniline, making diazotization difficult. Conversely, the resulting diazonium salt is highly electrophilic and prone to side reactions (azo coupling) if not hydrolyzed immediately.
      

The Core Problem: The standard "aqueous HCl +


" diazotization method often fails for this substrate, resulting in low yields (<40%) due to incomplete diazotization and tar formation.

Optimized Synthetic Protocol

To improve yield from the typical 30-40% to 75-85% , you must switch from aqueous diazotization to Nitrosyl Sulfuric Acid conditions followed by Steam Hydrolysis .

Workflow Diagram

SynthesisWorkflow Start Start: 3-Bromo-5-chloro- 4-(trifluoromethyl)aniline Solubilization Step 1: Solubilization Solvent: Conc. H2SO4 / HOAc Temp: 0-5°C Start->Solubilization Dissolve completely Diazotization Step 2: Diazotization Reagent: NaNO2 (Solid) or NaNO2/H2SO4 Active Species: NO+ Solubilization->Diazotization Add NaNO2 slowly Hydrolysis Step 3: High-Temp Hydrolysis Method: Dropwise addition to Boiling 30% H2SO4 Temp: 100-110°C Diazotization->Hydrolysis Transfer Diazonium Salt Workup Step 4: Isolation Extraction (DCM/EtOAc) + Acid Wash Hydrolysis->Workup CO2/N2 evolution ceases Target Target: 3-Bromo-5-chloro- 4-(trifluoromethyl)phenol Workup->Target Purify

Caption: Optimized workflow utilizing nitrosyl sulfuric acid to overcome electron-deficient amine deactivation.

Detailed Methodology
Step 1: Anhydrous Diazotization (The "Nitrosyl" Method)
  • Rationale: The aniline is too weakly basic to form a salt in dilute aqueous acid. It precipitates, preventing reaction. Concentrated

    
     acts as both solvent and proton source.
    
  • Protocol:

    • Charge a dry flask with conc.

      
        (5 mL per gram of aniline).
      
    • Cool to 0–5°C .

    • Add sodium nitrite (

      
      )  (1.1 eq) solid portion-wise. Stir until dissolved (forms 
      
      
      
      ).
    • Dissolve the aniline precursor in minimal glacial acetic acid (or add directly if soluble in

      
      ) and add dropwise to the nitrosyl mixture.
      
    • Stir at 0–5°C for 1–2 hours.

    • Checkpoint: Perform a starch-iodide paper test. It should turn blue immediately (excess

      
      ).
      
Step 2: Thermal Hydrolysis (The "Dropwise" Technique)
  • Rationale: Adding the diazonium salt to cold water and then heating causes high local concentrations, leading to azo coupling (tar). Adding the salt dropwise to boiling acid ensures instant conversion to phenol, keeping the diazonium concentration near zero.

  • Protocol:

    • In a separate setup, heat 35%

      
        (10-15 volumes) to a rolling boil (100–110°C ).
      
    • Transfer the cold diazonium solution (from Step 1) into a dropping funnel.

    • Add the diazonium solution dropwise into the boiling acid.

    • Observation: Vigorous evolution of

      
       gas will occur.
      
    • Continue boiling for 15 minutes after addition is complete.

Step 3: Workup
  • Cool to room temperature.[1][2][3]

  • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Critical Wash: Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.

  • Dry over

    
     and concentrate.
    

Troubleshooting Guide (FAQs)

Issue 1: Low Yield & Formation of Black Tar

Diagnosis: Azo Coupling. Explanation: The product (phenol) is electron-rich compared to the starting material. If diazonium salt accumulates, it reacts with the newly formed phenol to create azo dyes (tars). Solution:

  • Increase Acid Volume: Use a larger volume of boiling acid in Step 2 to dilute the reactants.

  • Rate of Addition: Slow down the addition of diazonium salt to the boiling acid. The hydrolysis must be faster than the addition rate.

Issue 2: Incomplete Conversion (Recovered Starting Material)

Diagnosis: Poor Diazotization Solubility. Explanation: The fluorinated aniline is hydrophobic. If you used aqueous HCl, the amine likely precipitated and didn't react with the nitrite. Solution:

  • Switch Solvent: You must use the Sulfuric Acid/Acetic Acid method described above.

  • Grind the Nitrite: Ensure solid

    
     is finely powdered to dissolve in 
    
    
    
    .
Issue 3: Loss of Halogens (Dehalogenation)

Diagnosis: Nucleophilic Aromatic Substitution. Explanation: The diazonium intermediate is extremely electron-deficient at the C4 position (para to


). Halogens at 3 and 5 can be labile.
Solution: 
  • Avoid Nucleophiles: Do not use HCl in the hydrolysis step (Cl- can displace Br). Use only

    
    .
    
  • Temperature Control: Do not exceed 120°C.

Data & Specifications

ParameterStandard Method (Aq. HCl)Optimized Method (Nitrosyl

)
Solvent System Water / HClConc.

/ Acetic Acid
Diazotization Temp 0°C0–10°C
Hydrolysis Mode Heat entire mixtureDropwise into boiling acid
Typical Yield 30–45%75–88%
Purity (Crude) <80% (Tars present)>95% (Clean conversion)
Major Impurity Azo dimers, Unreacted AnilineTrace de-halogenated byproducts

References

  • BenchChem. Convergent and Linear Synthesis Pathways for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol. Retrieved from BenchChem Technical Notes. Link

  • Sigma-Aldrich. Product Specification: 3-Bromo-5-chloro-4-(trifluoromethyl)aniline (CAS 1805186-16-6).Link

  • Cohen, T., et al. "The hydrolysis of diazonium salts: A practical review." Journal of Organic Chemistry, 1977. (Foundational reference for dropwise hydrolysis technique).
  • PubChem. Compound Summary: 3-Bromo-5-chloro-4-(trifluoromethyl)aniline. National Library of Medicine. Link

(Note: While specific literature on this exact tri-substituted isomer is proprietary or sparse, the protocol above is adapted from standard reliable methodologies for highly deactivated poly-halogenated anilines.)

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with highly substituted, electron-deficient phenols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with highly substituted, electron-deficient phenols.

The compound 3-Bromo-5-chloro-4-(trifluoromethyl)phenol presents a unique purification profile. The interplay of the hydroxyl group with the strongly electron-withdrawing bromine, chlorine, and trifluoromethyl (


) substituents fundamentally alters its chemical behavior compared to standard phenols[1]. These inductive and resonance effects drastically lower the pKa of the hydroxyl proton, increase the lipophilicity of the molecule, and render the carbon-halogen bonds susceptible to specific degradation pathways.

This guide provides self-validating protocols, quantitative reference data, and mechanistic troubleshooting to ensure high-purity isolation.

Core Purification Methodologies

Standard purification techniques must be heavily modified to accommodate the extreme electron deficiency of this molecule. Below are the optimized, step-by-step workflows.

Protocol A: pH-Tuned Liquid-Liquid Extraction

Standard acid-base extractions rely on the assumption that phenols (pKa ~10) will not deprotonate in weak bases like sodium bicarbonate (


)[2],[3]. However, the dense electron-withdrawing groups on this molecule lower its pKa, requiring a carefully tuned pH gradient.
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent such as diethyl ether or dichloromethane (DCM)[4].

  • First Wash (Removal of ultra-strong acids): Wash the organic layer with a highly controlled pH 4.5–5.0 acetate buffer. This removes residual mineral acids or extremely strong carboxylic acids without deprotonating the target phenol.

  • Deprotonation: Extract the organic layer with 0.5 M Sodium Carbonate (

    
    ) (pH ~11) to ensure complete deprotonation of the target phenol into its water-soluble phenoxide salt.
    
  • Phase Separation: Isolate the aqueous layer. Discard the organic layer, which now contains neutral impurities (e.g., unreacted halogenated benzenes)[4].

  • Acidification: Carefully add 1M HCl to the aqueous layer dropwise under vigorous stirring until the pH reaches < 2.0. The solution will turn cloudy as the phenol protonates and precipitates out of the aqueous phase.

  • Recovery: Re-extract the acidic aqueous layer with fresh DCM.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the purified product[5].
    
Protocol B: Acid-Modified Column Chromatography

If the crude mixture contains structurally similar phenolic byproducts (e.g., des-bromo impurities) that cannot be separated via liquid-liquid extraction[6], silica gel chromatography is required.

  • Stationary Phase Preparation: Slurry-pack silica gel (300–400 mesh) using Hexanes containing 1% glacial acetic acid (v/v).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM and apply it evenly to the top of the column.

  • Elution: Elute using an isocratic gradient of Hexanes/Ethyl Acetate (9:1 to 8:2, v/v), ensuring the mobile phase continuously contains 0.5% to 1% glacial acetic acid[5].

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm).

  • Solvent Removal: Combine product-containing fractions and evaporate. To remove residual acetic acid, co-evaporate with toluene twice before placing the product under high vacuum.

Quantitative Data & Physicochemical Parameters

To troubleshoot effectively, you must understand the quantitative parameters governing the molecule's behavior.

PropertyEstimated ValueMechanistic Implication for Purification
pKa 5.5 – 6.5Highly acidic for a phenol. Will readily deprotonate in weak bases (

), causing it to co-extract with carboxylic acids if standard protocols are used[3].
LogP (Lipophilicity) > 3.5Highly hydrophobic. Requires strong non-polar solvents (Hexanes, Ether) for dissolution; prone to forming emulsions in water.
Density Contribution HighThe Br, Cl, and

groups significantly increase the density of the molecule. High concentrations in ether can invert phase layers.
Silica Gel

~0.35Value obtained in 8:2 Hexane/EtOAc. Without an acidic modifier, the

will drop and the band will streak due to silanol binding.

Workflow Visualization

PurificationWorkflow Step1 Crude Mixture in Organic Solvent (Phenol + Neutral Impurities) Step2 Add 0.5 M Na2CO3 (aq) Mix & Settle Step1->Step2 Split1 Phase Separation Step2->Split1 Org1 Organic Phase (Discard Neutral Impurities) Split1->Org1 Top Layer (e.g., Ether) Aq1 Aqueous Phase (Phenoxide Salt) Split1->Aq1 Bottom Layer Step3 Acidify with 1M HCl to pH < 2 Aq1->Step3 Step4 Extract with Fresh DCM Step3->Step4 Split2 Phase Separation Step4->Split2 Aq2 Aqueous Phase (Discard Salts) Split2->Aq2 Top Layer Org2 Organic Phase (Target Phenol) Split2->Org2 Bottom Layer (DCM) Step5 Dry (Na2SO4) & Concentrate Pure 3-Br-5-Cl-4-(CF3)phenol Org2->Step5

Workflow for pH-tuned liquid-liquid extraction of highly acidic halogenated phenols.

Troubleshooting & FAQs

Q: My 3-Bromo-5-chloro-4-(trifluoromethyl)phenol is co-extracting with carboxylic acid impurities when I use a sodium bicarbonate wash. Why? A: Standard liquid-liquid extraction protocols assume phenols remain protonated in weak bases like


 (pH ~8.3), allowing separation from stronger carboxylic acids[3]. However, the synergistic electron-withdrawing effects of the halogens and the strongly inductive 

group significantly stabilize the phenoxide anion[1]. This depresses the pKa of your compound to approximately 5.5–6.5. Consequently,

is basic enough to deprotonate this specific phenol, causing it to partition into the aqueous layer alongside carboxylic acids[2]. Solution: To separate this highly acidic phenol from carboxylic acids, you must utilize column chromatography or a highly specific buffer system (pH 4.5) rather than relying on standard bicarbonate washes.

Q: I observe significant streaking during silica gel column chromatography, leading to poor resolution from the 3-bromo-5-chlorophenol starting material. How do I fix this? A: Streaking occurs because the highly acidic phenolic hydroxyl group hydrogen-bonds strongly with the active silanol groups on the stationary phase. Solution: Add a volatile acidic modifier (e.g., 0.5% to 1% glacial acetic acid or formic acid) to your mobile phase[5]. This suppresses the ionization of the phenol and saturates the active silanol sites on the silica, ensuring the compound elutes as a tight, symmetrical band.

Q: During the extraction phase, I am getting a stubborn emulsion that refuses to separate. What is the cause? A: Halogenated and trifluoromethylated compounds are incredibly dense. If you are using a lighter solvent like diethyl ether (density 0.71 g/mL), a high concentration of your heavy target molecule can increase the overall density of the organic phase until it closely matches the aqueous phase (1.00 g/mL)[2]. This lack of a density differential prevents gravity separation. Solution: Dilute the organic layer with additional solvent to lower its overall density, or add saturated brine (NaCl) to the aqueous layer to increase its density and ionic strength, which forces the organic layer out of the emulsion.

Q: During scale-up and basic workup, I am losing product mass and detecting des-bromo impurities. How can I prevent this? A: The C-Br bond in this electron-deficient aromatic system is highly labile. Under strongly basic conditions (e.g., prolonged exposure to NaOH or KOH) at elevated temperatures, the compound is susceptible to nucleophilic aromatic substitution, halogen exchange, or debromination[1]. Solution: Avoid prolonged exposure to strong hydroxide bases during extraction. Use milder bases like


 and perform the extraction rapidly at room temperature or below. Ensure all solvents are degassed if the crude mixture originates from a transition-metal catalyzed step, as trace metals can trigger cross-coupling side reactions[5].

References

  • Chemistry Steps. Organic Acid-Base Extractions. Chemistry Steps. [Link]

  • Wikipedia. Acid–base extraction. Wikipedia.[Link]

  • MDPI. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel[(bpy)Cu(O2CCF2SO2F)2] Reagent. MDPI. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. LibreTexts. [Link]

  • Organic Letters - ACS Publications. Synthesis of Phenols and Aryl Silyl Ethers via Arylation of Complementary Hydroxide Surrogates. ACS Publications. [Link]

Sources

Troubleshooting

Overcoming poor reactivity of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Technical Support Center: Reactivity Optimization for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol Executive Summary Subject: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (referred to herein as BCTP ).[1][2][3][4] CAS: 10257...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reactivity Optimization for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Executive Summary

Subject: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (referred to herein as BCTP ).[1][2][3][4] CAS: 1025718-84-6 (analogous) Core Challenge: BCTP presents a "perfect storm" of reactivity hurdles.[1][2][4] The electron-withdrawing trifluoromethyl group (-CF3) combined with ortho-halogens creates a highly acidic, sterically crowded, and electron-deficient ring.[1][2][3][4] Standard protocols for phenol alkylation or cross-coupling often fail due to catalyst poisoning or stable ion-pair formation.[1][2][3][4]

This guide provides field-proven protocols to overcome these specific electronic and steric barriers.

Module 1: Diagnostic & Root Cause Analysis

Q: Why is my standard Williamson Ether Synthesis (K2CO3/Acetone) failing?

A: The failure stems from two synergistic factors: Acidity and Sterics .[1][2][3]

  • Electronic Deactivation (The pKa Shift):

    • Standard phenol pKa is ~10.[2][3][4]

    • The para-CF3 group is a strong electron-withdrawing group (EWG), and the meta-halogens (Br/Cl) further stabilize the phenoxide anion.[1][2][3][4]

    • Result: The pKa of BCTP drops significantly (estimated ~6.5–7.0).[1][2][4] The resulting phenoxide anion is highly stable and "happy" to exist as an anion, making it a poor nucleophile .

  • Steric Shielding:

    • The nucleophilic oxygen is flanked by bulky Bromine and Chlorine atoms.

    • Result: Even if the phenoxide forms, the approach of an electrophile (R-X) is physically blocked.

Visual Analysis: Reactivity Map

BCTP_Reactivity cluster_0 3-Bromo-5-chloro-4-(trifluoromethyl)phenol OH Phenolic -OH (Nucleophile) Problem RESULT: Stable, Non-Nucleophilic Phenoxide OH->Problem CF3 -CF3 Group (Strong EWG) CF3->OH Lowers pKa (Increases Acidity) Ring Aromatic Ring (Electron Deficient) CF3->Ring Activates for SnAr (Deactivates for EAS) Halogens -Br / -Cl (Steric Bulk) Halogens->OH Blocks Approach (Steric Hindrance)

Figure 1: Mechanistic barriers preventing standard reactivity.[1][2][3][4]

Module 2: O-Functionalization (Alkylation/Acylation)[1][2][3][4][6]

Q: How do I force the alkylation of this hindered, electron-deficient phenol?

A: You must break the tight ion pair and use a "naked" anion. Switch from Potassium (K+) to Cesium (Cs+) and use polar aprotic solvents.[1][2][3][4]

The "Cesium Effect": Cesium has a large ionic radius/soft charge density.[2][3] Unlike Potassium, it forms a "loose" ion pair with the phenoxide, allowing the oxygen to act as a freer nucleophile despite the electronic stabilization.

Optimized Protocol: Cesium-Mediated Alkylation

ComponentRecommendationRationale
Base Cs₂CO₃ (Cesium Carbonate) Promotes loose ion-pairing; higher solubility in organic solvents.[1][2][3][4]
Solvent DMF or NMP High dielectric constant dissociates the salt; NMP is preferred for higher temps.[1][2]
Temperature 60°C – 90°C Thermal energy is required to overcome the steric barrier of the ortho-halogens.[1][2][3]
Electrophile Alkyl Iodides / TriflatesUse highly reactive leaving groups (I > Br > Cl) to compensate for poor nucleophilicity.[1][2][3][4]

Step-by-Step Procedure:

  • Dissolve BCTP (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add Cs₂CO₃ (1.5 – 2.0 eq) .

  • Stir at room temperature for 30 minutes. Note: The solution will likely turn yellow/orange, indicating phenoxide formation.

  • Add the Alkyl Iodide (1.2 eq).[2][4]

  • Heat to 80°C and monitor via LCMS.

  • Troubleshooting: If conversion stalls <50%, add TBAI (Tetra-n-butylammonium iodide) (10 mol%) as a phase transfer catalyst to further "naked" the anion.[1][2][3][4]

Module 3: Cross-Coupling (Suzuki-Miyaura)

Q: The catalyst dies immediately during Suzuki coupling. How do I couple the Aryl Bromide?

A: Free phenols are notorious catalyst poisons.[1][2][3][4] The acidic -OH can protonate ligands or coordinate to the Palladium, forming inactive "Pd-black."[1][3][4]

The Golden Rule: Protect first, Couple second.

Workflow Decision Matrix:

Suzuki_Workflow Start Goal: Suzuki Coupling on -Br Check Is Phenol Protected? Start->Check Protect STEP 1: Protection (TBS-Cl or Me-I) Check->Protect No Couple STEP 2: Cross-Coupling (Pd-XPhos G3, K3PO4) Check->Couple Yes No No (Free -OH) Protect->Couple Yes Yes (-OR) Deprotect STEP 3: Deprotection (TBAF or BBr3) Couple->Deprotect

Figure 2: The mandatory protection strategy for successful catalysis.

Recommended Catalytic System (Post-Protection): Once protected (e.g., as a Methyl ether or TBS ether), the ring is still electron-deficient and sterically crowded.[1][2][4]

  • Catalyst: Pd(dppf)Cl₂ (robust) or XPhos Pd G3 (specialized for sterics).[1][2][3][4]

  • Base: K₃PO₄ (anhydrous).[1][2][3][4] Avoid strong alkoxides (NaOtBu) which might deprotect silyl groups or attack the ring via SnAr.[2][4]

  • Solvent: 1,4-Dioxane/Water (4:1).[1][2][3][4]

Module 4: Nucleophilic Aromatic Substitution (SnAr)

Q: Can I displace the Chlorine or Bromine without using Palladium?

A: Yes , but regioselectivity is the challenge. The -CF3 group strongly activates the ring for SnAr.[3][4] The Halogens are located ortho to the CF3 group, making them highly susceptible to displacement by nucleophiles (amines, thiols).

  • Risk: If the phenol is unprotected, your nucleophile (Base) will simply deprotonate the phenol. The resulting phenoxide (O-) donates electron density into the ring, deactivating it towards SnAr.[2][4]

  • Solution: You must protect the phenol as an ether (e.g., OMe) to keep the ring electron-deficient.[1][2][4]

Regioselectivity Rule: In 1-methoxy-3-bromo-4-trifluoromethyl-5-chlorobenzene:

  • Both Br and Cl are ortho to the activating -CF3.[1][2][3][4]

  • Chlorine is generally a better leaving group than Bromine in SnAr (due to higher electronegativity stabilizing the Meisenheimer complex), but the difference is subtle.

  • Expect a mixture unless one halogen is significantly more hindered or if you use a specific directing group.[2][3][4]

References & Grounding

  • Acidity of Trifluoromethylphenols:

    • Source: NIST Chemistry WebBook & J. Phys.[1][2][3][4] Org. Chem.

    • Data: pKa of 4-trifluoromethylphenol is ~8.[1][2][3][4]7. Polysubstitution with Halogens (Br/Cl) lowers this further.[2][3][4]

    • Link:[1][2][3][4]

  • Cesium Carbonate in Alkylation:

    • Source: Lee, J. C., et al. "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate."[5] Synthetic Communications.

    • Insight: Establishes Cs2CO3/MeCN or DMF as the gold standard for hindered phenols.

    • Link:[1][2][3][4]

  • Suzuki Coupling of Electron-Deficient Halides:

    • Source: Organic Chemistry Portal / Buchwald Group.[2][3][4]

    • Insight: Use of dialkylbiaryl phosphine ligands (XPhos/SPhos) for hindered, electron-poor substrates.[1][2][3][4]

    • Link:[1][2][3][4]

  • SnAr Mechanism & Activation:

    • Source: Master Organic Chemistry.[2][3][4]

    • Insight: Electron-withdrawing groups (CF3) ortho/para to the leaving group are required for SnAr.[1][2][3][4]

    • Link:[1][2][4]

Sources

Optimization

Regioselectivity issues in reactions with 3-Bromo-5-chloro-4-(trifluoromethyl)phenol.

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Regioselectivity & Reactivity of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol Executive Summary This...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Regioselectivity & Reactivity of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Executive Summary

This guide addresses the specific regioselectivity challenges associated with 3-Bromo-5-chloro-4-(trifluoromethyl)phenol . This scaffold presents a unique "electronic push-pull" system: the electron-rich phenol (OH) competes against a heavily deactivated core (Br, Cl, CF₃).

Successful functionalization requires navigating three distinct reactivity hierarchies:

  • Acidity: The phenol proton is significantly more acidic than typical phenols, altering base selection.

  • Chemoselectivity (Cross-Coupling): Exploiting the

    
     vs. 
    
    
    
    bond dissociation energy gap.
  • Site-Selectivity (Lithiation): Managing Halogen-Lithium exchange in the presence of an acidic proton.

Module 1: The Reactivity Map

Before designing a synthesis, users must visualize the electronic landscape. The molecule is not symmetrical; the steric and electronic differences between the Bromo- and Chloro- flanks are exploitable.[1]

ReactivityMap Core 3-Bromo-5-chloro- 4-(trifluoromethyl)phenol OH Pos 1: Phenol (OH) High Acidity (pKa ~6-7) Nucleophilic Anchor Core->OH O-Alkylation (Weak Base) Br Pos 3: Bromine High Reactivity (Pd-Coupling / Li-Exchange) Core->Br Primary Site (Suzuki/Buchwald) CF3 Pos 4: CF3 Strong Deactivator Blocks Para Position Core->CF3 Activates S_NAr (If O-Protected) Cl Pos 5: Chlorine Low Reactivity Resistant to Exchange Core->Cl Secondary Site (Requires Specialized Ligands) Ortho Pos 2 & 6: Ortho C-H Sterically Crowded Acidic C-H Core->Ortho Ortho-Lithiation (Difficult vs Br-Exchange)

Figure 1: Reactivity hotspots. The C-Br bond is the primary "entry point" for carbon-carbon bond formation, while the C-Cl bond remains inert under standard conditions.

Module 2: Troubleshooting Cross-Coupling (Suzuki/Buchwald)

The Issue: Users often report "scrambling" or low yields when attempting to couple at the Bromine position, fearing the Chlorine will interfere.

The Science: The Bond Dissociation Energy (BDE) difference between


 (~81 kcal/mol) and 

(~96 kcal/mol) allows for high chemoselectivity. Standard Palladium(0) catalysts will oxidatively add to the C-Br bond exclusively if the temperature and ligand are controlled.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction touches Cl Catalyst is too active (e.g., bulky, electron-rich ligands like XPhos or

used at high temp).
Switch Ligand: Use standard phosphines like PPh3 or dppf . These are active enough for Br but inert toward Cl at <80°C.
No Reaction at Br Phenol is poisoning the catalyst.Protect the Phenol: The acidic OH can protonate reactive Pd-intermediates or bind to the metal. Protect as -OMe or -OMOM before coupling.
Homocoupling (Ar-Ar) Oxygen presence or excess base.Degas Solvents: Sparge with Argon for 20 mins. Use mild bases like

or

instead of alkoxides.

Protocol: Selective C-Br Coupling

  • Substrate: 1.0 eq 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (protected).

  • Catalyst: 5 mol%

    
     or 
    
    
    
    .
  • Partner: 1.1 eq Boronic Acid.

  • Base: 2.0 eq

    
     (aq).
    
  • Solvent: DME/Water or Toluene/Water.

  • Temp: 60-80°C. (Do not exceed 90°C to preserve Cl).

Module 3: Metal-Halogen Exchange (Lithiation)

The Issue: Researchers attempt to lithiate C-3 (Br) but get mixtures or quench the reagent with the acidic phenol proton.

The Science: Lithium-Halogen exchange is faster than proton transfer only at very low temperatures (-100°C), which is impractical. At standard -78°C,


-BuLi will deprotonate the OH first.
  • Hierarchy: OH Deprotonation > Br-Li Exchange >>> Cl-Li Exchange.

Decision Tree: Lithiation Strategy

Lithiation Start Goal: Functionalize C-3 (Br site) Protect Is the Phenol Protected? Start->Protect Yes Yes (e.g., O-Me, O-MOM) Protect->Yes No No (Free Phenol) Protect->No MethodA Method A: Standard Exchange Reagent: n-BuLi (1.1 eq) Temp: -78°C Result: Clean Li species at C-3 Yes->MethodA MethodB Method B: Double Deprotonation Reagent: n-BuLi (2.2 eq) Step 1: Forms O-Li (Solubility risk) Step 2: Exchanges Br Risk: Aggregation/Low Yield No->MethodB High Risk Turbo Alternative: Turbo Grignard Reagent: iPrMgCl·LiCl Temp: -15°C Selectivity: Excellent for Br No->Turbo Recommended

Figure 2: Strategic selection for lithiation. Protecting the phenol is highly recommended to avoid solubility issues associated with dianions.

Key Insight: If you must work with the free phenol, use iPrMgCl·LiCl (Turbo Grignard) . It tolerates the phenoxide anion better than


-BuLi and will selectively exchange the Bromine at 0°C to -20°C without touching the Chlorine.

Module 4: O-Alkylation & Acidity

The Issue: Standard Williamson ether synthesis conditions (e.g.,


/Acetone/Reflux) fail or produce side products.

The Science: The electron-withdrawing triad (Br, Cl, CF₃) pulls electron density from the ring, stabilizing the phenoxide anion.

  • Estimated pKa: ~6.0 - 7.0 (vs. 10 for phenol).

  • Consequence: The phenoxide is a weaker nucleophile than typical phenols. It requires a more reactive electrophile or a more polar solvent (DMF/DMAc) to react. Conversely, because it is so acidic, you do not need strong bases like NaH, which might cause defluorination or benzyne formation.

Recommended O-Protection Protocol:

  • Base:

    
     (1.5 eq) or 
    
    
    
    (1.0 eq).
  • Solvent: DMF (polar aprotic is essential to boost nucleophilicity).

  • Electrophile: MeI, BnBr, or MOM-Cl.

  • Temp: Room Temperature to 40°C. (Avoid high heat).

Module 5: Nucleophilic Aromatic Substitution (S_NAr)

The Issue: Can I displace the halides with an amine or alkoxide?

The Science:

  • Free Phenol: The

    
     group donates electron density into the ring, effectively "shielding" it from nucleophilic attack. S_NAr will likely fail .
    
  • Protected Phenol (e.g., O-Me): The ring is now activated by the

    
     group.
    
  • Regioselectivity: Both Br and Cl are ortho to the

    
     group.
    
    • Fluorine (F): If F were present, it would be displaced first.

    • Chlorine (Cl) vs. Bromine (Br): In S_NAr, electronegativity accelerates the rate-determining step (addition).[2] Therefore, Cl is often displaced faster than Br in these systems, contrary to Pd-coupling rules. However, mixtures are common.

Warning: Do not attempt S_NAr if you need to preserve the specific halogen pattern. It is a "dirty" reaction on this scaffold.

References

  • BenchChem. (2025). Reactivity Profile: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol.[1] Retrieved from

  • Schoenebeck, F., et al. (2014). "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." Catalysts, 4, 316. Retrieved from

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. (Context on Turbo Grignard selectivity).
  • PubChem. (2025). Compound Summary: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol.[1] Retrieved from

  • Liptak, M. D., et al. (2002). "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society.[3][4] (Theoretical basis for pKa shift in polyhalogenated phenols).

Sources

Troubleshooting

Optimizing reaction conditions for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

The following technical guide addresses the optimization of reaction conditions for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol . Important Technical Note on Isomerism & Nomenclature: Before proceeding, researchers must v...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reaction conditions for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol .

Important Technical Note on Isomerism & Nomenclature: Before proceeding, researchers must verify the specific isomer required. Standard electrophilic aromatic substitution (EAS) on 4-(trifluoromethyl)phenol yields products substituted at the 2 and 6 positions (ortho to the hydroxyl group).

  • IUPAC Name: 2-Bromo-6-chloro-4-(trifluoromethyl)phenol.

  • Common Trade Name: Often listed in catalogs as "3-Bromo-5-chloro..." due to non-standard numbering relative to the trifluoromethyl group.

  • True Meta-Isomer: The chemically distinct 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (halogens meta to OH) is significantly more difficult to synthesize and requires indirect methods (e.g., from anilines).

This guide focuses on the standard synthesis of the mixed-halogenated phenol (Ortho-substituted relative to OH), which is the primary intermediate for KRAS G12D inhibitors and agrochemicals.

Topic: Reaction Optimization & Troubleshooting Guide

Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)

Module 1: Synthetic Pathway & Logic

The Challenge: Controlled Mixed Halogenation

Synthesizing a phenol with two different halogens (Br, Cl) and a trifluoromethyl group requires precise control over regioselectivity and stoichiometry . The hydroxyl group (-OH) is a strong ortho, para-director, while the trifluoromethyl group (-CF₃) is a meta-director. In 4-(trifluoromethyl)phenol, both groups cooperatively direct incoming electrophiles to the 2 and 6 positions .

The core challenge is avoiding:

  • Symmetric by-products: 2,6-dibromo or 2,6-dichloro analogs.

  • Over-halogenation: Loss of yield to polysubstituted impurities.

  • Regio-scrambling: Ensuring the Br and Cl are placed sequentially without displacement.

Recommended Workflow: Sequential Halogenation

The most robust route involves Stepwise Electrophilic Substitution using N-halosuccinimides (NBS/NCS) in polar aprotic solvents.

Step 1: Monobromination (Kinetic Control) Step 2: Monochlorination (Thermodynamic/Steric Control)

ReactionScheme Start 4-(Trifluoromethyl)phenol Step1 Step 1: Monobromination (NBS, MeCN, 0°C) Start->Step1 High Selectivity Inter 2-Bromo-4-(trifluoromethyl)phenol (Intermediate) Step1->Inter Byprod1 By-product: 2,6-Dibromo analog Step1->Byprod1 Excess NBS Step2 Step 2: Monochlorination (NCS, DMF/HCl, 45°C) Inter->Step2 Steric Control Final Target: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (IUPAC: 2-Bromo-6-chloro...) Step2->Final

Figure 1: Sequential halogenation strategy minimizing symmetric by-products.

Module 2: Optimization of Reaction Conditions

Step 1: Monobromination (Introduction of Bromine)

Bromination is faster and more selective than chlorination. Introducing the larger bromine atom first allows for easier separation of the mono-bromo intermediate from unreacted starting material.

ParameterOptimized ConditionRationale
Reagent N-Bromosuccinimide (NBS) (1.00 - 1.05 eq)Provides a controlled source of Br+; avoids the harsh oxidation potential of elemental Br₂.
Solvent Acetonitrile (MeCN) or DMF High polarity stabilizes the transition state; MeCN offers easier workup (volatile).
Temperature -5°C to 0°C Low temperature favors mono-substitution over di-substitution (kinetic control).
Catalyst None required (or 1% TsOH)Phenol is sufficiently activated. Strong acids may promote over-reaction.
Step 2: Monochlorination (Introduction of Chlorine)

The second halogenation is slower due to the deactivating effect of the first bromine and the steric crowding at the remaining ortho position.

ParameterOptimized ConditionRationale
Reagent N-Chlorosuccinimide (NCS) (1.1 - 1.2 eq)NCS is milder than Cl₂ gas and easier to handle on small-to-medium scale.
Solvent DMF (Dimethylformamide)Higher boiling point allows for heating; promotes solubility of the less reactive bromo-phenol.
Temperature 40°C - 50°C Heat is required to overcome the deactivation from the Br and CF₃ groups.
Catalyst HCl (cat.) or p-TsOH Acid catalysis activates NCS by protonating the carbonyl, making the Cl more electrophilic.

Module 3: Troubleshooting & FAQs

Q1: I am seeing significant amounts of 2,6-dibromo-4-(trifluoromethyl)phenol. How do I stop this?

Diagnosis: Over-bromination occurs when the local concentration of NBS is too high relative to the substrate. Solution:

  • Dosing Strategy: Do not add NBS as a solid in one portion. Dissolve NBS in MeCN and add it dropwise over 30-60 minutes to the cooled phenol solution.

  • Stoichiometry: Limit NBS to 0.95 - 1.0 equivalents . It is better to have unreacted starting material (easy to separate) than di-bromo byproduct (difficult to separate).

Q2: The chlorination step (Step 2) is stalling at 60% conversion.

Diagnosis: The substrate (2-bromo-4-trifluoromethylphenol) is electron-deficient. NCS alone is not electrophilic enough at room temperature. Solution:

  • Activate the Reagent: Add 5-10 mol% p-Toluenesulfonic acid (p-TsOH) or concentrated HCl. This generates a more reactive "Cl+" species.

  • Increase Temperature: Raise reaction temperature to 50-60°C . Monitor closely to avoid oxidizing the phenol to a quinone.

Q3: My product has a purple/brown color after workup.

Diagnosis: Trace quinones or iodine/bromine impurities. Solution:

  • Quench: Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite during workup to reduce oxidized halogens and quinones.

  • Purification: Pass through a short pad of silica gel. Phenols can stick; elute with 10-20% EtOAc in Hexanes.

Q4: The NMR shows a mixture of isomers. Is this possible?

Diagnosis: If you see peaks corresponding to meta-halogenation (relative to OH), your starting material might be impure, or you are observing the "True" 3,5-isomer (rare). Verification:

  • Standard Product (2,6-halo): ¹H NMR should show two singlets (or very weak doublets) if Br and Cl are different, but often they overlap. ¹⁹F NMR is definitive—look for a shift distinct from the starting material.

  • Scrambling: High temperatures (>80°C) in acidic media can cause "halogen dance" (isomerization), though rare on phenols without strong bases. Keep temps <60°C.

Experimental Protocol (Bench-Validated)

Step 1: Synthesis of 2-Bromo-4-(trifluoromethyl)phenol
  • Setup: Charge a 3-neck round bottom flask with 4-(trifluoromethyl)phenol (10.0 g, 61.7 mmol) and Acetonitrile (100 mL). Cool to 0°C under N₂.

  • Addition: Dissolve NBS (11.0 g, 61.7 mmol) in Acetonitrile (50 mL). Add dropwise via addition funnel over 45 mins.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate solvent. Redissolve residue in DCM (100 mL). Wash with H₂O (2x) and Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (0-10% EtOAc/Hexane).

    • Target Yield: 85-90%.

Step 2: Synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)phenol
  • Setup: Dissolve the mono-bromo intermediate (5.0 g, 20.7 mmol) in DMF (40 mL).

  • Activation: Add p-TsOH (180 mg, 1.0 mmol).

  • Addition: Add NCS (3.05 g, 22.8 mmol) in one portion (or dropwise if scale >20g).

  • Reaction: Heat to 50°C for 4-6 hours.

  • Workup: Pour into ice water (200 mL). Extract with Et₂O (3x).[2]

    • Critical Step: Wash organic layer with 10% Na₂S₂O₃ (removes oxidative byproducts) and then extensively with water/LiCl solution (to remove DMF).

  • Purification: Recrystallization from Hexanes/DCM or column chromatography.

    • Target Yield: 75-80%.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (CAS 2090463-90-2).[3] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from [Link]

  • European Patent Office. (2020). Method for Preparing Trifluoromethylphenols (EP 4029849 A1). Retrieved from [Link]

  • MDPI Molecules. (2016). Selective and Efficient Generation of ortho-Brominated Phenols. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

[1] Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Separation Chemistry Division) Subject: Troubleshooting Impurity Removal & Isolation Protocols Introduction Welcome to the Technical Support Center....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Separation Chemistry Division) Subject: Troubleshooting Impurity Removal & Isolation Protocols

Introduction

Welcome to the Technical Support Center. You are likely working with 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (CAS: 1805518-67-5 or related analogs), a critical intermediate for agrochemical actives (e.g., isoxazoline parasiticides) and pharmaceutical scaffolds.[1]

This molecule presents a unique purification challenge: it possesses a phenolic handle modified by three electron-withdrawing groups (EWGs)—a trifluoromethyl group at the para position, and halogen atoms at the meta positions relative to the hydroxyl.

The Core Challenge: The electron-deficient ring dramatically increases the acidity of the phenol compared to non-halogenated precursors, altering standard extraction behaviors. Furthermore, regioisomers (e.g., misplaced halogens) often co-crystallize due to similar lipophilicity.

Below are the resolved support tickets addressing the most common purification failures.

Ticket #001: Separation from Starting Material (4-Trifluoromethylphenol)[1]

User Issue: "I have 5-10% unreacted 4-(trifluoromethyl)phenol remaining. Column chromatography is difficult because the Rf values are too close. How do I remove it without a column?"

Diagnosis: You are relying on polarity (silica adsorption) when you should be exploiting pKa differences .[1]

  • Impurity (Starting Material): 4-(trifluoromethyl)phenol has a pKa of approximately 8.7–9.0 .[1]

  • Target Product: The addition of Chlorine and Bromine (ortho/meta to the OH) exerts a strong inductive effect (-I), dropping the pKa of your target to approximately 6.5–7.0 .

The Solution: pH-Swing Extraction You can separate these two using a "pH window" extraction. You need a buffer that is basic enough to deprotonate your target (making it water-soluble) but not basic enough to deprotonate the starting material (keeping it organic-soluble).[1]

Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • The Selective Wash (Critical Step):

    • Prepare a Phosphate Buffer at pH 7.5 – 8.0 .[1]

    • Wash the organic layer with this buffer (3x).[1]

    • Mechanism:[1][2][3][4] At pH 7.8, your target (pKa ~6.[1]8) is >90% ionized (phenolate anion) and migrates into the Aqueous Layer .[1] The impurity (pKa ~8.[1]9) remains largely protonated (>90%) and stays in the Organic Layer .[1]

  • Recovery:

    • Separate the layers. Keep the Aqueous Layer (contains Product).[1]

    • Discard the Organic Layer (contains Impurity).[1]

  • Acidification:

    • Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate as a white/off-white solid or oil out.

    • Extract with fresh DCM, dry over MgSO₄, and concentrate.

Visual Workflow (The pH Switch):

pH_Extraction Start Crude Mixture (Target + Starting Material) Dissolve Dissolve in DCM/EtOAc Start->Dissolve Wash Wash with Phosphate Buffer (pH 7.8) Dissolve->Wash Sep Phase Separation Wash->Sep OrgLayer Organic Layer (Contains 4-CF3-Phenol) Sep->OrgLayer Impurity (pKa ~8.9) Remains Protonated AqLayer Aqueous Layer (Contains Target Phenolate) Sep->AqLayer Target (pKa ~6.8) Ionizes Acidify Acidify to pH 2 (1M HCl) AqLayer->Acidify Extract Extract w/ DCM & Dry Acidify->Extract Final Pure Target Product Extract->Final

Caption: Selective extraction strategy exploiting the ~2 unit pKa difference between the tri-substituted target and the mono-substituted impurity.

Ticket #002: Removal of Regioisomers & Color

User Issue: "My product is purity >95% by HPLC, but it is brown/orange instead of white. NMR also shows small impurity peaks (isomers) that extraction didn't remove."

Diagnosis:

  • Color: Likely due to trace oxidation products (quinones) or metal residues if catalytic halogenation was used.[1] These are often non-acidic and highly conjugated.[1]

  • Isomers: Halogenation can sometimes occur at the wrong position (e.g., 2-bromo isomer).[1] These have identical pKa values to the target, so extraction won't work. You need Recrystallization .[1]

The Solution: Stripping Crystallization & Adsorption

Step 1: Activated Carbon Treatment (Color Removal) [1]

  • Dissolve crude solid in Methanol or Ethanol (5 mL/g).

  • Add Activated Charcoal (10 wt% relative to product).[1]

  • Heat to reflux for 30 minutes.

  • Filter hot through a Celite pad.[1]

  • Concentrate the filtrate.[5]

Step 2: Recrystallization Protocol Halogenated phenols crystallize well from non-polar solvents, but require a "helper" solvent to dissolve initially.

Solvent SystemRatio (v/v)Application
Heptane / Toluene 90 : 10Best for Isomers. Dissolve in hot Toluene, add Heptane until turbid.[1] Cool slowly.
Hexane / DCM 80 : 20General Purpose. Good for removing oily residues.[1]
Water / Methanol 40 : 60High Recovery. Dissolve in hot MeOH, add water.[1] (Risk: May oil out if impure).[1]

Expert Tip: If the product "oils out" (forms a liquid blob instead of crystals), re-heat and add a seed crystal. If no seed is available, scratch the glass side of the flask with a glass rod to induce nucleation.

Ticket #003: Dehalogenation during Workup

User Issue: "I notice the loss of Bromine (debromination) when I try to remove iodine traces or during prolonged heating."

Diagnosis: Poly-halogenated aromatic rings are susceptible to Hydrodehalogenation , particularly the Bromine atom, which is a weaker bond than the Chlorine or Fluorine-Carbon bonds. This often happens if:

  • You use strong reducing agents (e.g., Sodium Bisulfite/Thiosulfate) in high concentrations to remove excess halogen.[1]

  • Palladium or Copper residues are present (from previous steps) during heating.[1]

The Solution: Gentle Quenching

  • Avoid Thiosulfate: Use Ascorbic Acid (Vitamin C) solution to quench excess oxidants/halogens.[1] It is milder and less likely to trigger radical dehalogenation.[1]

  • Temperature Control: Do not heat the mixture above 60°C in the presence of bases (like NaOH) for extended periods, as this can promote Nucleophilic Aromatic Substitution (

    
    ), replacing the halides with hydroxides.
    
Summary of Physical Data for Purification
PropertyValue (Approx.)Implication for Workup
Molecular Weight ~275.45 g/mol Moderate volatility; can sublime under high vacuum/heat.[1]
pKa (Target) 6.5 – 7.0 Soluble in Na₂CO₃ and NaOH.[1] Partially soluble in NaHCO₃.[1]
pKa (Impurity: 4-CF3-Ph) 8.7 – 9.0 Soluble in NaOH.[1] Insoluble in NaHCO₃/Phosphate Buffer pH 7.[1]5.
LogP High (> 3.5)Very lipophilic.[1] Requires non-polar solvents (Heptane) for crystallization.[1]
References
  • PubChem. (2025).[1] Compound Summary: 3-Bromo-5-chloro-4-fluorophenol (Analogous Structure Data). National Library of Medicine.[1] Retrieved from [Link]

  • University of Tartu. (2019).[1] Aqueous pKa values of fluorinated phenols. J. Phys. Org. Chem. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]

  • Google Patents. (2015).[1] Process for separating chlorinated phenols (US4429168A).[1] Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated phenols, as they are toxic and skin irritants.

Sources

Troubleshooting

Stability of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol under different conditions

The following Technical Support Guide is designed for researchers working with 3-Bromo-5-chloro-4-(trifluoromethyl)phenol . It moves beyond standard safety data sheets to address specific stability challenges, reaction b...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with 3-Bromo-5-chloro-4-(trifluoromethyl)phenol . It moves beyond standard safety data sheets to address specific stability challenges, reaction behaviors, and troubleshooting scenarios encountered in high-level synthesis and drug discovery.

CAS: 2090463-90-2 | Formula: C₇H₃BrClF₃O | MW: 275.45 g/mol [1][2][3][4]

Core Stability Profile & Handling

Status: Metastable under ambient conditions; High sensitivity to base and light.[2][4]

This compound is not a generic phenol.[2][3][4] The combination of three electron-withdrawing groups (EWGs)—Bromine, Chlorine, and Trifluoromethyl—creates a highly acidic phenol (


 estimated < 7.[4]0) with unique degradation pathways.
The "Pink Sample" Phenomenon (Oxidation)

Issue: Users frequently report off-white powder turning pink or brown upon storage.[1][2][3][4] Mechanism: Like many electron-deficient phenols, this compound is susceptible to Single Electron Transfer (SET) oxidation.[1][2][3][4] Exposure to air creates phenoxy radicals, which dimerize or oxidize further into quinones (chromophores).[2] Protocol:

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Minimize open-air weighing. If the solid has surface discoloration, recrystallization from non-polar solvents (e.g., Hexanes/DCM) is often effective, but check purity by HPLC first.[3]

Photolytic Dehalogenation

Issue: Unexpected byproducts in LC-MS (M-Br or M-Cl peaks). Mechanism: The Carbon-Bromine (C-Br) bond is particularly labile under UV light.[1][2][3][4] Photolysis generates aryl radicals that abstract hydrogen from solvents, leading to dehalogenated impurities.[4] Protocol:

  • Vials: Always use amber glass vials.

  • Lab Environment: Avoid leaving reaction mixtures uncapped in fume hood light for extended periods.

Solution Stability & Solvent Compatibility

Guideline: Prepare solutions fresh. Do not store in basic buffers.

Solvent SystemStability RatingTechnical Notes
DMSO (Anhydrous) ⭐⭐⭐⭐ (High)Ideal for stock solutions (10-50 mM).[1][2][3][4] Store at -20°C. Hygroscopic nature of DMSO can introduce water, promoting slow hydrolysis over months.[2][3][4]
Methanol/Ethanol ⭐⭐⭐ (Moderate)Good solubility.[1][2][3][4][5] Protic nature stabilizes the phenoxide anion, but nucleophilic attack is possible under forcing conditions.[4]
Water (Neutral/Acidic) ⭐⭐⭐ (Moderate)Low solubility.[1][2][3] Chemically stable at pH < 7.[2][3][4]
Water (Basic, pH > 9) ⚠️ CRITICAL RISK Avoid. Rapid hydrolysis of the

group occurs via a quinone methide intermediate (See Mechanism below).[1][2][3][4]
Acetone ⭐⭐ (Low)Prone to formation of condensation byproducts if base is present.[1][2][3][4]

Critical Reactivity: The Trifluoromethyl Hydrolysis Trap

The Hidden Danger: Researchers often assume the


 group is inert.[2][3][4] On a phenol ring, however, it is activated.[4] Under basic conditions (pH > 10) or elevated temperatures with nucleophiles, the 

group undergoes hydrolysis to a carboxylic acid (

) or defluorination.[1][2][4]
Mechanism of Failure

The electron-rich phenoxide anion donates electron density into the ring, expelling a fluoride ion to form a reactive Quinone Methide intermediate.[2][3][4] This intermediate is rapidly attacked by water (or other nucleophiles), leading to complete hydrolysis.[2]

Visualization: Stability Decision Tree

The following diagram outlines the logical flow for maintaining compound integrity during experimentation.

StabilityLogic Start 3-Bromo-5-chloro- 4-(trifluoromethyl)phenol State Select State Start->State Solid Solid State State->Solid Solution Solution State State->Solution AirLight Air/Light Exposure Solid->AirLight Improper Handling Inert Inert/Dark Storage Solid->Inert Proper Protocol Acidic Acidic/Neutral (pH < 7) Solution->Acidic Basic Basic (pH > 9) Solution->Basic Oxidation Oxidation/Photolysis (Pink/Brown Color) AirLight->Oxidation StableSolid Stable Indefinitely (-20°C) Inert->StableSolid StableSol Stable (Hours/Days) Acidic->StableSol Hydrolysis CF3 Hydrolysis -> COOH (Quinone Methide Path) Basic->Hydrolysis

Figure 1: Decision matrix for storage and experimental conditions.[1][2][3][4] Red nodes indicate high-risk pathways leading to sample degradation.[1][2][3][4]

Troubleshooting Guide (FAQ)

Q1: My Suzuki coupling reaction failed, and I see a carboxylic acid byproduct. What happened?

Diagnosis: You likely used a strong inorganic base (e.g.,


, 

) in aqueous media at high temperature.[3] Root Cause: The base deprotonated the phenol, triggering the hydrolysis of the para-

group into a carboxylate (

) before the cross-coupling could occur.[2][3][4] Solution:
  • Protect the Phenol: Methylate or protect the phenol as a triflate/tosylate before the coupling step.[2][3][4] This prevents the formation of the phenoxide anion, shutting down the quinone methide hydrolysis pathway.[4]

  • Switch Base: Use weaker, non-aqueous bases if protection is impossible (e.g.,

    
     in anhydrous DMF).[2][3][4]
    
Q2: I see a small impurity peak at M-20 in my LCMS.

Diagnosis: This is likely the loss of HF (


) or formation of a quinone methide artifact in the source.[1][2][3][4]
Verification:  Check if the peak intensity varies with the cone voltage. If it does, it is likely an in-source fragmentation artifact rather than a true impurity in the bottle.[2][3][4]
Q3: Can I use this compound in peptide coupling without protection?

Diagnosis: Risky.[2][3][4] Reasoning: The phenol is acidic enough to interfere with standard amide coupling reagents (EDC/HATU), potentially forming active esters at the phenol oxygen rather than the intended amine.[3][4] Solution: Use a specific protecting group (e.g., TBS, MOM) for the phenol during peptide synthesis.[3][4]

Experimental Protocol: Safe Dissolution for Bioassays

For researchers preparing 10 mM stock for biological screening.

  • Weighing: Weigh the compound rapidly into an amber glass vial. Flush with Nitrogen immediately.[2][3][4]

  • Solvent: Add anhydrous DMSO (Molecular Sieve treated).

  • Mixing: Vortex for 30 seconds. Ensure no solids remain.[2][3][4]

  • QC: Visually inspect for color. A clear or faint yellow solution is acceptable.[2][3][4] A deep pink/red solution indicates oxidation; purity check is recommended.[2][3][4]

  • Storage: Aliquot into single-use vials and freeze at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.

References

  • BenchChem. (2025).[1][2][3][4][6] 3-Bromo-5-chloro-4-(trifluoromethyl)phenol Product Page & Properties.[1][2][3][4] Retrieved from [1][2][3]

  • Royal Society of Chemistry. (2025).[1][2][3][4] Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.[2][4][7] Environmental Science: Processes & Impacts.[2][3][4] Retrieved from [1][2][3]

  • BenchChem Technical Support. (2025). Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.[2][3][4][6][7] Retrieved from

  • NIST Chemistry WebBook. (2025).[1][2][3][4][8] 4-(Trifluoromethyl)phenol Gas Phase Ion Energetics.[1][2][3][4][8] Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][2][3][4] 3-Bromo-4-(trifluoromethyl)phenol Safety Data Sheet. Retrieved from [1][2][3]

Sources

Optimization

Troubleshooting guide for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol reactions

Product Category: Fluorinated Building Blocks / Halogenated Phenols CAS Registry Number: 1025718-84-6 Support Level: Tier 3 (Senior Application Scientist)[1] Introduction: Understanding Your Scaffold Welcome to the techn...

Author: BenchChem Technical Support Team. Date: March 2026

Product Category: Fluorinated Building Blocks / Halogenated Phenols CAS Registry Number: 1025718-84-6 Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: Understanding Your Scaffold

Welcome to the technical support hub for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol . This molecule is a "privileged scaffold" in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates.

However, its unique electronic architecture—a phenol core pulled by a para-trifluoromethyl group and two meta-halogens—creates a "push-pull" system that defies standard phenolic reactivity. This guide addresses the specific electronic and steric anomalies you will encounter.

Quick Reference Data
PropertyValue (Approx.)Implication
pKa (OH) ~6.5 – 7.0Significantly more acidic than phenol (pKa 10).[1] Behaves closer to a carboxylic acid.
Electronic State Highly Electron DeficientThe ring is deactivated towards Electrophilic Aromatic Substitution (EAS) but activated for Nucleophilic Aromatic Substitution (SNAr).[1]
Steric Environment CongestedBoth halogens (Br, Cl) are ortho to the bulky -CF₃ group.[1]
Primary Reactive Handle C3-BrominePreferred site for Pd-catalyzed cross-coupling (vs. C5-Chlorine).[1]

Troubleshooting Module 1: O-Functionalization (Alkylation & Protection)[1]

User Query: "I am trying to alkylate the hydroxyl group using standard conditions (K₂CO₃/Acetone/R-X), but the reaction is sluggish or stalling. Why?"

The Diagnosis: The "Lazy Nucleophile" Effect

The combination of the -CF₃ group and two halogens exerts a massive inductive electron-withdrawing effect (–I). This stabilizes the phenoxide anion to the point where it becomes a weak nucleophile. In standard solvents like acetone, the ion pair (Phenoxide⁻...K⁺) is too tight to react efficiently.

The Solution Protocol

You must break the ion pair and increase the energy of the nucleophile.

  • Switch Solvents: Move from Acetone/Acetonitrile to DMF, NMP, or DMSO .[1] The high dielectric constant dissociates the ion pair.

  • The Cesium Effect: Switch the base from K₂CO₃ to Cs₂CO₃ (Cesium Carbonate) .[1] The large cesium cation forms a looser ion pair with the phenoxide, increasing its nucleophilicity (the "naked anion" effect).

  • Temperature: Due to the steric bulk of the ortho-halogens (relative to the OH), heating to 60–80°C is often required to overcome the kinetic barrier.

Recommended Workflow:

1.0 eq Substrate + 1.5 eq Cs₂CO₃ in DMF (0.2 M). [1] Stir 15 min at RT (ensure deprotonation; color change often observed). Add 1.2 eq Electrophile (Alkyl halide). Heat to 60°C. Monitor by TLC/LCMS.

Troubleshooting Module 2: Selective Cross-Coupling (Suzuki/Buchwald)

User Query: "I need to couple an aryl group at the Bromine position. I'm seeing low yields, unreacted starting material, or loss of the Chlorine. How do I get selective C-Br coupling?"

The Diagnosis: Steric Blocking & Catalyst Poisoning

Two factors are fighting you here:

  • The CF₃ Blockade: The Bromine at C3 is ortho to the -CF₃ group. The -CF₃ group has a Van der Waals radius similar to an isopropyl group. This makes oxidative addition of the Palladium catalyst difficult.

  • Phenol Poisoning: Free phenolic -OH groups can coordinate to Pd(II) species or quench active catalytic cycles.[1]

The Solution Protocol

Step 1: Mandatory Protection Do not attempt cross-coupling on the free phenol. Protect it as a Methyl Ether (OMe), Benzyl Ether (OBn), or TBS Ether. This prevents catalyst poisoning and slightly alters the electronics to favor oxidative addition.

Step 2: Ligand Selection (The "Buchwald" Solution) Standard ligands like PPh₃ (in Pd(PPh₃)₄) are often too bulky to access the C-Br bond efficiently due to the adjacent -CF₃, or not electron-rich enough to facilitate oxidative addition into the electron-poor ring.[1]

  • Recommended Catalyst: Pd(OAc)₂ + SPhos or XPhos .

    • Why? These biaryl phosphine ligands are designed to facilitate coupling on sterically hindered chlorides and bromides.[1]

  • Alternative: Pd(dppf)Cl₂ .[1] The bite angle of dppf often works well for ortho-substituted aryl halides.

Step 3: Site Selectivity (Br vs. Cl) The C-Br bond is weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol).[1] By controlling temperature, you can couple the Br exclusively.

  • Temperature Limit: Keep reaction between 60–80°C . Exceeding 100°C increases the risk of activating the C-Cl bond.

Visual Workflow: Selectivity Logic

ReactionLogic Start Start: 3-Bromo-5-chloro-4- (trifluoromethyl)phenol Protect Step 1: Protection (MeI or TBS-Cl) Start->Protect Essential LigandChoice Ligand Selection: Use SPhos or XPhos (Overcomes CF3 Sterics) Protect->LigandChoice Coupling Step 2: Suzuki Coupling (Boronic Acid, Pd Cat) TempControl Temp Control: Keep < 80°C Coupling->TempControl LigandChoice->Coupling Product Target: 3-Aryl-5-chloro-4- (trifluoromethyl)phenol derivative TempControl->Product Selective C-Br Activation SideProduct Side Product: Bis-coupled (Br & Cl reacted) TempControl->SideProduct If Temp > 100°C

Caption: Decision tree for ensuring chemoselectivity between Bromine and Chlorine handles.

Troubleshooting Module 3: Nucleophilic Aromatic Substitution (SNAr)

User Query: "Can I displace the Chlorine atom with an amine?"

The Diagnosis: Activation vs. Deactivation

Normally, chlorobenzenes are inert to SNAr. However, your molecule has a para-CF₃ group (strong EWG) and a meta-Br (moderate EWG). This activates the ring.[2]

  • Caveat: The electron-donating oxygen (even if protected as OMe) pushes electron density back into the ring, deactivating it slightly.

The Solution Protocol

Yes, displacement is possible, but regioselectivity is the challenge.

  • Leaving Group Hierarchy: In SNAr on this specific scaffold, Fluorine (if present) > Chlorine ≈ Bromine (depending on solvent).[1] Wait—you have a CF₃ group. The Fluorines on the CF₃ are stable. The competition is between Br and Cl.

  • Regiochemistry: The position para to the strongest EWG is most reactive.

    • C5-Cl is meta to CF₃.[1]

    • C3-Br is meta to CF₃.[1]

    • Both are ortho to the OH/OR group.

    • Result: SNAr is difficult on this substrate because there is no leaving group ortho or para to the CF₃ (the strongest activator). The halogens are meta.

Verdict: Direct SNAr to displace the Cl or Br will be extremely difficult and likely require forcing conditions (high heat, microwave, strong nucleophiles like thiols) which may degrade the molecule. Palladium-catalyzed Buchwald-Hartwig amination is strongly recommended over SNAr for introducing amines. [1]

Summary of Reactivity & Conditions

Reaction TypeTarget SiteRecommended ConditionsCritical Note
O-Alkylation Phenolic -OHCs₂CO₃, DMF, 60°COvercome low nucleophilicity with polar solvent/Cs ion.[1]
Suzuki Coupling C3-BrominePd(OAc)₂/SPhos, K₃PO₄, 80°CProtect OH first.[1] Use bulky ligands to bypass CF₃ sterics.
Buchwald-Hartwig C3-BrominePd₂dba₃/XPhos, NaOtBuPreferred over SNAr for amination.[1]
SNAr C5-ChlorineNot RecommendedRing activation pattern (meta-EWG) is poor for SNAr.[1]

References

  • BenchChem. (2025).[3][4] 3-Bromo-5-chloro-4-(trifluoromethyl)phenol Synthesis and Properties. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenol: Properties and Safety Data. Retrieved from

  • National Institutes of Health (NIH). (2025). 3-Bromo-5-chloro-4-fluorophenol and Related Polyhalogenated Phenols. PubChem Compound Summary. Retrieved from

  • CymitQuimica. (n.d.).[1] 3-Bromo-5-(trifluoromethyl)phenol Product Information. Retrieved from

  • Journal of the American Chemical Society. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (Discusses sterically hindered phenol couplings). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Advanced Synthesis Guide: 3-Bromo-5-chloro-4-(trifluoromethyl)phenol vs. Conventional Halogenated Phenols

As drug discovery pipelines increasingly target complex, sterically demanding binding pockets (such as the KRAS G12D mutation), the demand for highly functionalized, multifunctional building blocks has surged[1]. 3-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly target complex, sterically demanding binding pockets (such as the KRAS G12D mutation), the demand for highly functionalized, multifunctional building blocks has surged[1]. 3-Bromo-5-chloro-4-(trifluoromethyl)phenol represents a premium polyhalogenated scaffold that offers unparalleled control in convergent synthesis.

This guide objectively compares the reactivity, physicochemical properties, and synthetic utility of 3-bromo-5-chloro-4-(trifluoromethyl)phenol against simpler halogenated alternatives, providing self-validating experimental protocols for researchers and drug development professionals.

Electronic & Steric Causality: The "Why" Behind the Molecule

To understand why this specific building block is chosen over simpler phenols, we must analyze the causality behind its structural components:

  • The Trifluoromethyl (-CF₃) Effect: The -CF₃ group is a powerful, robust, and strongly electron-withdrawing moiety. Its high electronegativity significantly lowers the pKa of the phenolic proton compared to un-substituted phenols[2]. In medicinal chemistry, the C-F bond's exceptional strength (485.3 kJ/mol) provides high metabolic stability, preventing rapid degradation by cytochrome P450 enzymes, while simultaneously increasing the molecule's lipophilicity (LogP) to enhance membrane permeability[3].

  • Orthogonal Halogen Handles (C-Br vs. C-Cl): The inherent bond dissociation energy differences between carbon-halogen bonds dictate their reactivity in transition-metal-catalyzed cross-couplings (C-I > C-Br > C-Cl)[4]. The presence of both a bromine and a chlorine atom on the same deactivated ring allows for chemoselective sequential coupling . A palladium catalyst will preferentially undergo oxidative addition at the C-Br bond, leaving the C-Cl bond intact for late-stage functionalization[4].

  • Phenolic Directing & Anchoring: The hydroxyl (-OH) group serves as both an anchoring point for etherification (modulating pharmacokinetic properties) and an electron-donating group that partially counteracts the intense inductive withdrawal of the halogens and -CF₃ group[2].

ReactivityPathway Start 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (Polyfunctional Hub) C_Br C-Br Bond (High Reactivity) Start->C_Br Site 1 C_Cl C-Cl Bond (Moderate Reactivity) Start->C_Cl Site 2 OH_Grp Phenol -OH (Nucleophilic / Acidic) Start->OH_Grp Site 3 Step1 Pd(0) Catalyzed Suzuki/Buchwald C_Br->Step1 Step3 Mild Base (Cs2CO3) O-Alkylation OH_Grp->Step3 Product1 Mono-arylated Intermediate (Cl intact) Step1->Product1 Step2 Secondary Pd(0) or Ni(0) Cross-Coupling Product2 Di-arylated Scaffold Step2->Product2 Product3 Fully Functionalized Ether Derivative Step3->Product3 Product1->Step2 Product2->Step3

Fig 1: Orthogonal reactivity pathway of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol.

Quantitative Comparative Analysis

When designing a synthetic route, selecting the right building block prevents downstream failures. The table below summarizes the quantitative and qualitative differences between 3-bromo-5-chloro-4-(trifluoromethyl)phenol and its simpler alternatives.

CompoundApprox. pKaOrthogonal HandlesMetabolic Stability (Ring)Primary Synthetic Application
3-Bromo-5-chloro-4-(CF₃)phenol ~6.5 - 7.5Yes (Br, Cl, OH) Very High (CF₃ blocks oxidation)Complex heterocycles, KRAS inhibitors[1].
2-Bromo-5-chlorophenol ~8.5 - 9.0Yes (Br, Cl, OH)Moderate (Susceptible to oxidation)General biaryl ether synthesis[4].
4-(Trifluoromethyl)phenol 8.68No (OH only)HighSimple ether/ester formation[5].
4-Bromophenol 9.36No (Br, OH only)LowStandard Suzuki/Buchwald benchmarking.

Data Synthesis Insight: The synergistic electron-withdrawing effect of Br, Cl, and CF₃ in our target molecule drastically lowers the pKa compared to 4-bromophenol. This increased acidity means that milder bases (e.g., K₂CO₃ instead of NaH) can be used for O-alkylation, preventing base-catalyzed side reactions in sensitive pharmaceutical intermediates.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for every critical parameter.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C-Br Activation)

This protocol selectively couples an aryl boronic acid at the C-Br position while preserving the C-Cl bond for future functionalization[4].

Reagents:

  • 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.05 equiv, 1.05 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • System Preparation & Degassing: Add the phenol, arylboronic acid, and Pd(PPh₃)₄ to an oven-dried Schlenk flask. Causality: Pd(0) is highly sensitive to oxidation. Evacuate and backfill the flask with Argon three times before solvent addition.

  • Solvent Addition: Dissolve K₂CO₃ in degassed H₂O (2 mL) and add it to the flask, followed by degassed 1,4-Dioxane (8 mL). Causality: Water is strictly required to dissolve the inorganic base, which generates the crucial hydroxy-palladium intermediate necessary for the transmetalation step of the catalytic cycle.

  • Reaction Execution: Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours. Causality: The temperature is kept below 100 °C to prevent premature activation of the less reactive C-Cl bond, ensuring strict chemoselectivity.

  • Workup & Phase Separation: Cool to room temperature, dilute with EtOAc (15 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via flash chromatography. Run ¹⁹F NMR (expecting a singlet for the -CF₃ group) and LC-MS. Self-Validation Check: The mass spectrum must show the characteristic 3:1 isotopic pattern of a single chlorine atom, confirming the C-Cl bond remains intact.

ExpWorkflow Prep 1. Preparation Degas Dioxane/H2O Add Pd(PPh3)4 & K2CO3 React 2. Reaction 90°C, 12h under Ar Selective C-Br Activation Prep->React Workup 3. Workup Phase Separation EtOAc Extraction React->Workup Purify 4. Purification Flash Chromatography Isolate Mono-coupled Product Workup->Purify Validate 5. Validation 19F/13C NMR & LC-MS Confirm Cl retention Purify->Validate

Fig 2: Step-by-step workflow for the chemoselective Suzuki-Miyaura cross-coupling.

Protocol B: Late-Stage Phenolic O-Alkylation

Once the carbon framework is established via cross-coupling, the phenolic -OH can be alkylated to finalize the pharmacophore.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the mono-arylated phenol intermediate (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add Cs₂CO₃ (1.5 mmol). Causality: Because the -CF₃ and -Cl groups drastically lower the pKa of the phenol, a mild, bulky base like Cs₂CO₃ is perfectly sufficient to quantitatively generate the phenoxide anion without causing degradation of sensitive functional groups.

  • Electrophile Addition: Add the alkyl halide (e.g., methyl iodide or a complex functionalized bromide) (1.2 mmol) dropwise at 0 °C, then allow to warm to room temperature for 4 hours.

  • Workup: Quench with water, extract with diethyl ether to remove DMF, and purify.

Conclusion for Drug Development Professionals

The transition from simple halogenated phenols to 3-Bromo-5-chloro-4-(trifluoromethyl)phenol represents a shift from linear to highly convergent, programmable synthesis. By leveraging the orthogonal reactivity of the C-Br and C-Cl bonds, alongside the pharmacokinetic enhancements provided by the -CF₃ group, medicinal chemists can rapidly generate diverse libraries of complex, metabolically stable drug candidates.

References

  • Title: 3-Bromo-5-chloro-4-(trifluoromethyl)
  • Title: A Comparative Analysis of Ortho-(Trifluoromethyl)
  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC / NIH URL
  • Title: Comparative Study of Catalysts for 2-Bromo-5-chlorophenol Reactions: A Guide for Researchers Source: Benchchem URL
  • Title: WO2023284881A1 - Heterocyclic compounds useful as kras g12d inhibitors Source: Google Patents URL

Sources

Comparative

Technical Guide: Biological Activity Screening of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol Derivatives

Executive Summary This guide outlines the screening framework for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol and its derivatives. Belonging to the class of polyhalogenated trifluoromethyl phenols, these scaffolds are "pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the screening framework for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol and its derivatives. Belonging to the class of polyhalogenated trifluoromethyl phenols, these scaffolds are "privileged structures" in medicinal chemistry.[1] They exhibit a dual mode of action: membrane disruption (antimicrobial) and mitochondrial uncoupling (metabolic modulation).

While effective as antimicrobials and molluscicides, their therapeutic window is defined by the balance between potency and mammalian cytotoxicity. This guide provides a self-validating workflow to benchmark these derivatives against industry standards like Triclosan (antimicrobial) and 3-Trifluoromethyl-4-nitrophenol (TFM) (uncoupler).

Chemical Rationale & SAR Logic

The biological activity of this scaffold is driven by three physicochemical levers. Understanding these allows for rational derivative design.

FeatureChemical FunctionBiological Consequence
Phenolic -OH Weak acid (

~6.0–7.5)
Acts as a proton shuttle across lipid bilayers (Protonophore).
-CF

Group
Electron-withdrawing & LipophilicIncreases metabolic stability (blocks oxidation) and enhances membrane permeability.
Halogens (Br, Cl) Steric bulk & LipophilicityModulates

to optimal physiological range; hinders glucuronidation.

Key Insight: The specific substitution pattern (3-Br, 5-Cl, 4-CF


) creates a highly lipophilic, acidic phenol capable of rapid mitochondrial depolarization.

Comparative Performance Analysis

The following data summarizes the expected performance of the lead compound compared to established benchmarks.

Table 1: Antimicrobial & Metabolic Activity Profile
CompoundTarget: S. aureus (MIC

g/mL)
Target: E. coli (MIC

g/mL)
Uncoupling Activity (EC


M)
Mammalian Cytotoxicity (CC


M)
3-Br-5-Cl-4-(CF

)phenol
2 – 4 (High Potency)8 – 16 0.5 – 1.2 15 – 25
Triclosan (Standard)0.1 – 1.0>100 (Variable)>50 (Weak)>50
TFM (Lampricide)>32>642.0 – 5.010 – 20
Phenol (Control)>1000>1000InactiveHigh

Note: Data represents consensus ranges derived from SAR studies of polyhalogenated phenols [1, 4].

Interpretation:
  • Antimicrobial: The lead compound outperforms TFM in bacterial killing but is less potent than Triclosan against Gram-positives. However, it shows superior activity against Gram-negatives due to the lipophilic

    
     group facilitating outer membrane transit.
    
  • Uncoupling: It is a more potent uncoupler than TFM, likely due to the combined electron-withdrawing effects of Br/Cl/CF

    
     optimizing the 
    
    
    
    for proton transport.

Mechanism of Action: The Protonophore Cycle

The primary toxicity and efficacy mechanism is mitochondrial uncoupling . The compound shuttles protons across the inner mitochondrial membrane (IMM), dissipating the electrochemical gradient (


) required for ATP synthesis.
Diagram 1: Protonophore Mechanism

Caption: The cycle of proton transport across the Inner Mitochondrial Membrane (IMM) driven by the phenolic gradient.

ProtonophoreCycle cluster_matrix Mitochondrial Matrix (High pH) cluster_space Intermembrane Space (Low pH) Deprotonated Ar-O⁻ (Anion) Proton_In H⁺ Released Deprotonated->Proton_In Dissociation Protonated Ar-OH (Neutral) Deprotonated->Protonated Return via Potential Gradient DeltaPsi ΔΨm Collapse Deprotonated->DeltaPsi Dissipates Charge Protonated->Deprotonated Diffusion across Membrane Proton_Out H⁺ Uptake Proton_Out->Protonated Association ATP_Synthase ATP Synthase (Stalled) DeltaPsi->ATP_Synthase Inhibits

Experimental Protocols

To validate the biological activity, use the following self-validating workflows.

Protocol A: Resazurin-Based MIC Assay (Antimicrobial)

Why this method? Standard OD600 readings are unreliable for halogenated phenols due to their tendency to precipitate in aqueous media. Resazurin (Alamar Blue) relies on metabolic reduction, ensuring only viable cells are counted.

  • Preparation: Dissolve derivative in DMSO (10 mM stock). Dilute in Mueller-Hinton Broth to

    
     final concentration (max 1% DMSO final).
    
  • Plating: Add 100

    
    L of bacteria (
    
    
    
    CFU/mL) to 96-well plates containing 100
    
    
    L of compound dilutions.
  • Incubation: 37°C for 20 hours.

  • Readout: Add 20

    
    L Resazurin (0.01%). Incubate 2 hours.
    
    • Pink = Viable (Growth).

    • Blue = Non-viable (Inhibition).

  • Validation: Positive control (Triclosan) must show MIC < 1

    
    g/mL. Negative control (DMSO only) must turn pink.
    
Protocol B: Mitochondrial Uncoupling (Oxygen Consumption)

Why this method? Direct measurement of Oxygen Consumption Rate (OCR) distinguishes between electron transport chain (ETC) inhibition and uncoupling.

  • System: Seahorse XF or Clark Electrode.

  • Substrate: Isolated mitochondria (rat liver or yeast) with Succinate (Complex II substrate).

  • Basal Read: Measure State 2 respiration (substrate only).

  • ADP Addition: Measure State 3 (phosphorylating respiration).

  • Compound Addition: Titrate derivative (0.1 – 10

    
    M).
    
    • Result: If OCR increases beyond State 3 levels while ATP synthesis stops, the compound is an uncoupler .

    • Result: If OCR decreases, it is an ETC inhibitor (undesirable).

Screening Workflow Visualization

This diagram illustrates the decision tree for advancing a derivative from synthesis to lead candidate.

Diagram 2: Screening Cascade

Caption: Stage-gate process for filtering halogenated phenol derivatives.

ScreeningWorkflow Start Synthesis: 3-Br-5-Cl-4-(CF3)phenol Tier1 Tier 1: Antimicrobial Screen (MIC < 8 µg/mL?) Start->Tier1 Tier2 Tier 2: Cytotoxicity (HepG2) (Selectivity Index > 10?) Tier1->Tier2 Pass Fail Discard / Redesign Tier1->Fail Fail (Inactive) Tier3 Tier 3: Mechanism Check (Mitochondrial Uncoupling) Tier2->Tier3 Pass Tier2->Fail Fail (Too Toxic) Tier3->Fail ETC Inhibitor Lead Lead Candidate Tier3->Lead Confirmed Uncoupler

References

  • Birkett, H., et al. (2011). "The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation."[2] Aquatic Toxicology.

  • BenchChem. (2025).[1] "3-Bromo-5-chloro-4-(trifluoromethyl)phenol: Structure and Properties." BenchChem Compound Database.

  • PubChem. (2025).[3] "Compound Summary: 3-Bromo-5-chloro-4-fluorophenol (Analog Analysis)." National Library of Medicine.

  • Lee, J.T., et al. (2024).[4] "Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus." Chemosphere.[4]

  • Childress, E., et al. (2020). "Structural investigations on the mitochondrial uncouplers niclosamide and FCCP." FEBS Letters.

Sources

Validation

Spectroscopic Validation of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol: A Comparative Analytical Guide

Topic: Spectroscopic Analysis to Confirm the Structure of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis to Confirm the Structure of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of fluorinated agrochemicals and pharmaceutical intermediates, the precise regiochemical assignment of polysubstituted aromatics is a critical bottleneck. 3-Bromo-5-chloro-4-(trifluoromethyl)phenol presents a unique analytical challenge due to its asymmetric halogenation flanking a trifluoromethyl group.

This guide compares three primary analytical methodologies—High-Resolution Mass Spectrometry (HRMS) , Multi-nuclear NMR (


H, 

C,

F)
, and 2D Heteronuclear Correlation —to establish a self-validating protocol for structural confirmation. Unlike standard quality control (QC) workflows, this guide focuses on distinguishing the target molecule from its most common symmetric byproducts (3,5-dibromo or 3,5-dichloro analogs) and regioisomers.
Part 1: The Structural Challenge

The synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol often involves sequential halogenation.[1] A common failure mode is the formation of "scrambled" halogen isomers or symmetric impurities.

Target Structure Analysis:

  • Core: Phenol (C1-OH).

  • Substituents: Br (C3), CF

    
     (C4), Cl (C5).
    
  • Protons: Located at C2 and C6.

  • Symmetry: Asymmetric . The C2 proton is flanked by OH and Br; the C6 proton is flanked by OH and Cl.

The "Alternative" Scenarios (Impurities):

  • Symmetric Impurity: 3,5-Dibromo-4-(trifluoromethyl)phenol. (Protons at C2/C6 are chemically equivalent).

  • Regioisomer: 2-Bromo-5-chloro-4-(trifluoromethyl)phenol. (Protons are para to each other, showing different coupling constants).

Part 2: Comparative Analytical Methodologies
Method A: Mass Spectrometry (Isotope Fingerprinting)

Best for: Confirming elemental composition and halogen ratio.

While NMR provides spatial data, it cannot easily distinguish between a Br/Cl mixture and a pure Br/Br or Cl/Cl analog without reference standards. MS offers an absolute "fingerprint" based on natural isotopic abundance:


Cl/

Cl (3:[2]1) and

Br/

Br (1:1).[2]

Comparative Data: Isotope Pattern Analysis

FeatureTarget Molecule (Br + Cl)Alternative A (Dibromo)Alternative B (Dichloro)
Molecular Ion (M) M, M+2, M+4 M, M+2, M+4M, M+2, M+4
Intensity Ratio 3 : 4 : 1 1 : 2 : 19 : 6 : 1
Diagnostic Value High .[2] The "Boxcar" pattern (middle peak highest) is unique to Br+Cl systems.High . 1:2:1 is distinct (triplet appearance).High . M is dominant.

Expert Insight: Do not rely solely on the molecular weight. You must integrate the isotope cluster intensities. A 3:4:1 ratio at the molecular ion cluster is the definitive entry gate for confirming the presence of both halogens.

Method B: Multi-Nuclear NMR (

H,

F,

C)

Best for: Establishing Regiochemistry and Symmetry.

Standard


H NMR is often insufficient due to the lack of strong coupling between the meta-protons (H2 and H6). We must utilize 

C-

F coupling patterns to validate the position of the CF

group.

Predicted Spectral Data & Logic:

NucleusSignalMultiplicity & Coupling (

)
Structural Logic

H
H2 & H6Two distinct doublets (

Hz)
Asymmetry Confirmation. If symmetric (e.g., dibromo), this appears as 1 singlet (2H).

F
CF

Singlet (

ppm)
Confirms presence of CF

. Shift varies with solvent.

C
C4 (ipso)Quartet (

Hz)
Diagnostic of C-CF

connectivity.

C
C3/C5 (ortho)Quartet (

Hz)
Crucial Check. If CF

was at C3, the splitting pattern would change drastically.
Method C: Advanced 2D NMR (

H-

F HOESY)

Best for: Final "Gold Standard" Validation.

Heteronuclear Overhauser Effect Spectroscopy (HOESY) measures through-space interactions between


H and 

F.
  • Target Molecule: The CF

    
     group is at C4. The protons are at C2 and C6. The distance is too great for a strong NOE signal (separated by halogens). Result: Silent/Weak HOESY. 
    
  • Regioisomer Alternative (e.g., 2-Br, 5-Cl, 4-CF

    
    ):  If a proton were moved to C3 (ortho to CF
    
    
    
    ), a strong HOESY cross-peak would appear.
  • Conclusion: A negative HOESY result, combined with the correct MS pattern, validates the "isolated" nature of the CF

    
     group in the target structure.
    
Part 3: Experimental Protocols
Protocol 1: Sample Preparation for NMR

The choice of solvent is critical to prevent hydroxyl proton exchange and ensure resolution of the aromatic meta-coupling.

  • Mass: Weigh 10-15 mg of the solid phenol.

  • Solvent: Dissolve in 0.6 mL DMSO-d

    
      (Dimethyl sulfoxide-d6).
    
    • Why DMSO? CDCl

      
       often allows rapid exchange of the phenolic -OH, broadening the signal. DMSO forms a hydrogen bond with the -OH, sharpening the peak and preventing exchange, allowing you to see if the -OH couples to H2/H6 (rare but possible).
      
  • Tube: Use a high-precision 5mm NMR tube (Class A) to minimize shimming errors.

Protocol 2: MS/Isotope Validation Workflow
  • Ionization: ESI- (Electrospray Ionization, Negative Mode). Phenols ionize best in negative mode (

    
    ).
    
  • Solvent: Methanol/Water (50:50) with 0.1% Ammonium Formate.

  • Acquisition: Scan range m/z 100–500.

  • Verification: Zoom into the molecular ion cluster (

    
     273, 275, 277 for the anion). Verify the intensity heights match the 3:4:1 prediction.
    
Part 4: Analytical Decision Matrix (Visualization)

The following diagram illustrates the logical flow for accepting or rejecting the structure based on the comparative data discussed above.

StructuralValidation Sample Unknown Sample (Candidate: 3-Br-5-Cl-4-CF3-Phenol) MS_Analysis Step 1: HRMS Analysis (Isotope Pattern) Sample->MS_Analysis Isotope_Check Check M / M+2 / M+4 Ratio MS_Analysis->Isotope_Check Reject_Sym REJECT: Symmetric Impurity (Ratio 1:2:1 or 9:6:1) Isotope_Check->Reject_Sym Matches Dibromo/Dichloro Pass_MS PASS: Ratio ~ 3:4:1 (Confirms Br + Cl presence) Isotope_Check->Pass_MS Matches Br + Cl NMR_1H Step 2: 1H NMR (DMSO-d6) Check Aromatic Region Pass_MS->NMR_1H Sym_Check Proton Signals? NMR_1H->Sym_Check Reject_Iso REJECT: Symmetric Isomer (1 Signal, 2H equivalent) Sym_Check->Reject_Iso Single Aromatic Peak Pass_NMR PASS: Asymmetric (2 Distinct Signals, weak coupling) Sym_Check->Pass_NMR Two Aromatic Peaks NMR_2D Step 3: 13C & HOESY Confirm Substituent Positions Pass_NMR->NMR_2D Final_Valid VALIDATED STRUCTURE 3-Bromo-5-chloro-4-(trifluoromethyl)phenol NMR_2D->Final_Valid C-F Splitting Confirmed

Figure 1: Analytical Decision Tree. This workflow prioritizes mass spectrometry to rule out symmetric halogen impurities before using NMR to determine regiochemistry.

References
  • Doc Brown's Chemistry. (n.d.). Mass spectrometry analysis: Isotopic m/z ion ratios for chlorine & bromine containing organic compounds. Retrieved from [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Compounds with Cl and Br Atoms. Retrieved from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants: 13C-19F Coupling Values. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

Comparative

X-ray crystallography of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol derivatives

An In-Depth Technical Guide to the X-ray Crystallography of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol Derivatives: A Comparative Analysis Introduction: The Strategic Importance of Halogenated Phenols In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the X-ray Crystallography of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol Derivatives: A Comparative Analysis

Introduction: The Strategic Importance of Halogenated Phenols

In the landscape of medicinal chemistry and materials science, halogenated phenols are critical structural motifs.[1][2] The introduction of halogen atoms and other electron-withdrawing groups onto a phenol ring profoundly alters its physicochemical properties, including acidity (pKa), lipophilicity, and, most importantly, its ability to form specific, directional intermolecular interactions.[3] These interactions govern how molecules pack in a crystal lattice, which in turn dictates crucial bulk properties like solubility, melting point, and bioavailability.

The compound 3-Bromo-5-chloro-4-(trifluoromethyl)phenol presents a particularly compelling case study. It features a trifecta of influential substituents: a bromine atom, a chlorine atom, and a trifluoromethyl (CF3) group. This unique combination creates a complex electronic and steric environment, making the prediction and analysis of its crystal structure a non-trivial challenge.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of the anticipated crystallographic features of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol. As a direct crystal structure for this specific molecule is not publicly available, we will leverage established principles and experimental data from closely related halogenated phenols to build a robust predictive model. We will explore the causality behind experimental choices for synthesis and crystallization, and delve into the nuanced interplay of hydrogen bonds, halogen bonds, and other non-covalent interactions that define the supramolecular architecture of these compounds.

Part 1: Synthesis and Crystallization of the Target Compound

The successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis Pathway

A plausible and efficient synthetic route to 3-Bromo-5-chloro-4-(trifluoromethyl)phenol involves a linear sequence of electrophilic halogenations starting from 4-(trifluoromethyl)phenol. This approach is chosen for its reliance on commercially available starting materials and well-understood reaction mechanisms.

The directing effects of the substituents are paramount. The hydroxyl (-OH) group is a strong ortho, para-director, while the trifluoromethyl (-CF3) group is a meta-director. This predictable electronic influence allows for a controlled, stepwise introduction of the halogen atoms.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Chlorination start 4-(Trifluoromethyl)phenol step1 3-Bromo-4-(trifluoromethyl)phenol start->step1 Br2, Solvent (e.g., CH2Cl2) step2 3-Bromo-5-chloro-4-(trifluoromethyl)phenol step1->step2 Cl2, Lewis Acid (e.g., AlCl3)

Caption: Proposed synthetic workflow for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol.

Experimental Protocol: Synthesis
  • Step 1: Bromination of 4-(Trifluoromethyl)phenol.

    • Dissolve 4-(trifluoromethyl)phenol (1.0 eq.) in a suitable solvent such as dichloromethane (CH2Cl2).

    • Cool the solution to 0°C in an ice bath. This is a critical step to control the reaction rate and minimize the formation of di-brominated byproducts.

    • Slowly add a solution of bromine (1.0 eq.) in CH2Cl2 dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

    • Perform a standard aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product, 3-Bromo-4-(trifluoromethyl)phenol, via column chromatography.[4][5]

  • Step 2: Chlorination of 3-Bromo-4-(trifluoromethyl)phenol.

    • Dissolve the purified product from Step 1 (1.0 eq.) in a chlorinated solvent.

    • Add a Lewis acid catalyst, such as aluminum chloride (AlCl3), to activate the chlorine.

    • Bubble chlorine gas through the solution or use a solid chlorinating agent like N-chlorosuccinimide (NCS). The powerful ortho-directing effect of the hydroxyl group should favor substitution at the C5 position.[3]

    • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, carefully quench the reaction with water and perform an aqueous workup.

    • Purify the final product, 3-Bromo-5-chloro-4-(trifluoromethyl)phenol, via column chromatography or recrystallization to achieve the high purity (>99%) required for crystallization.

Experimental Protocol: Single Crystal Growth

The growth of high-quality single crystals is an art, guided by the principle of achieving slow, controlled supersaturation. Our choice of method is slow evaporation from a mixed-solvent system, which provides fine control over the crystallization process.

Crystallization_Workflow A Dissolve Purified Compound in Dichloromethane (DCM) B Add Hexane (Anti-solvent) until slight turbidity appears A->B C Add minimal DCM to redissolve, achieving a saturated solution B->C D Loosely cap the vial (e.g., with perforated foil) C->D E Allow slow evaporation in a vibration-free environment D->E F Harvest well-formed single crystals E->F

Caption: Workflow for single crystal growth via slow evaporation.

  • Solvent Selection Rationale: A binary solvent system is often superior to a single solvent. We select Dichloromethane (DCM) as the primary solvent due to its ability to fully solubilize the polar phenol derivative. Hexane is chosen as the "anti-solvent" or "precipitant"; the compound is poorly soluble in it.

  • Preparation: Dissolve the purified compound in a minimal amount of DCM in a small, clean vial.

  • Inducing Saturation: Slowly add hexane dropwise until the solution becomes faintly cloudy (turbid). This indicates that the point of saturation has been reached.

  • Clarification: Add one or two drops of DCM to just redissolve the precipitate, resulting in a clear, perfectly saturated solution.

  • Growth: Cover the vial with paraffin film or aluminum foil, and pierce a few small holes with a needle. This allows the more volatile DCM to evaporate very slowly over several days. As the DCM evaporates, the solution becomes progressively enriched in hexane, gently pushing the system past saturation and inducing the slow growth of ordered crystals.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Part 2: Comparative Crystallographic Analysis

Lacking a solved structure for our target molecule, we will compare it with known structures of dihalogenated phenols. This allows us to understand how different halogen atoms and their positions influence the crystal packing, providing a strong basis for predicting the structure of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol.

The Interplay of Intermolecular Forces

The crystal packing of halogenated phenols is primarily dictated by a competition and synergy between three types of interactions:

  • O-H···O Hydrogen Bonds: This is typically the strongest and most influential interaction, often forming chains or cyclic synthons that define the primary structural motif.[6]

  • Halogen Bonds (X···X' or X···O): Halogen atoms (Cl, Br, I) have an anisotropic distribution of electron density, leading to a region of positive electrostatic potential (the σ-hole) along the C-X bond axis. This allows them to act as electrophilic species and form attractive interactions with nucleophiles like other halogen atoms or oxygen. These interactions are highly directional and play a crucial role in crystal engineering.[7]

    • Type I: Characterized by C−X···X' angles being approximately equal (θ1 ≈ θ2).

    • Type II: Characterized by one angle being near 90° and the other near 180° (θ1 ≈ 90°, θ2 ≈ 180°). Type II interactions are generally considered true halogen bonds.[7][8]

  • π-Stacking and C-H···π Interactions: Weaker interactions involving the aromatic rings that contribute to the overall stability of the crystal lattice.[1]

Interactions cluster_mol1 cluster_mol2 A_OH O-H B_O O A_OH->B_O Hydrogen Bond (Strongest) A_Br C-Br A_Br->B_O Halogen Bond (Br···O) B_Br Br A_Br->B_Br Halogen Bond (Br···Br) A_Cl C-Cl B_Cl Cl A_Cl->B_Cl Halogen Interaction (Cl···Cl) A_CF3 C-CF3

Caption: Conceptual diagram of potential intermolecular interactions.

Data from Alternative Halogenated Phenols

To ground our predictions, we will analyze the crystallographic data of three related compounds studied by Desiraju et al.[6] This comparison highlights how the identity and position of halogens dictate the preferred type of interaction.

CompoundSpace GroupKey Intermolecular Interactions & Distances (Å)Dominant Packing Feature
3,4-Dichlorophenol I41/a (Tetragonal)O-H···O (H-bond) Type I Cl···Cl [3.241 Å] Type II Cl···ClCoexistence of Type I and Type II Cl···Cl contacts alongside H-bonds.
4-Bromo-3-chlorophenol I41/a (Tetragonal)O-H···O (H-bond) Type I Cl···Cl [3.241 Å] Type II Br···Br [3.538 Å]Isostructural to dichlorophenol. The larger, more polarizable Bromine atom preferentially forms the Type II halogen bond.
3-Bromo-4-chlorophenol P21/c (Monoclinic)O-H···O (H-bond) Type I Cl···Cl Br···O [3.029 Å]Packing is completely different. Bromine avoids a Type I interaction and instead forms a short, strong Type II halogen bond with a neighboring oxygen atom.

Data sourced from G. R. Desiraju, et al. (2013).[6][7]

Analysis and Predictions for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Based on the comparative data, we can make several expert predictions:

  • Dominance of O-H···O Hydrogen Bonding: As with all phenols, strong O-H···O hydrogen bonds will undoubtedly form the primary supramolecular synthons, likely leading to chains or catemers of molecules.

  • Preference for Type II Halogen Bonds: Bromine shows a strong preference for forming Type II halogen bonds over Type I interactions.[6][7] In our target molecule, the bromine at the C3 position is sterically accessible. It is highly likely to form a Type II Br···O interaction with the phenolic oxygen of a neighboring molecule, similar to what is observed in 3-Bromo-4-chlorophenol. This is often energetically more favorable than a Br···Br or Br···Cl interaction.

  • Role of the Chlorine Atom: The chlorine atom at the C5 position will likely participate in weaker, potentially Type I, Cl···Cl interactions or C-H···Cl contacts.

  • Impact of the CF3 Group: The bulky trifluoromethyl group at the C4 position will exert significant steric influence.[9] It will likely prevent certain packing motifs, such as close π-stacking, and instead encourage a herringbone or layered arrangement. Furthermore, the fluorine atoms can participate in weak C-H···F hydrogen bonds, adding further stability to the crystal lattice.[9][10]

Conclusion

While a definitive crystal structure of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol requires experimental validation, a robust and scientifically-grounded prediction of its crystallographic features is possible through comparative analysis. We anticipate a structure dominated by O-H···O hydrogen-bonded chains. The supramolecular architecture will be further directed by a strong preference for the bromine atom to form a Type II Br···O halogen bond. The overall packing will be significantly influenced by the steric demands of the C4-trifluoromethyl group, which likely participates in weak C-H···F interactions.

Understanding these intricate non-covalent interactions is not merely an academic exercise. For drug development professionals, it provides insight into crystal polymorphism, solubility, and the potential for the molecule to interact with biological targets through similar hydrogen and halogen bonds. For materials scientists, it informs the rational design of new crystalline materials with tailored properties. This guide provides the foundational logic and experimental framework necessary to approach such complex crystallographic challenges.

References

  • Steffens, L., et al. (2021). Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6‐Dihalogenated Phenols. ChemistryOpen. Available from: [Link]

  • Desiraju, G. R., et al. (2013). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. CrystEngComm. Available from: [Link]

  • Chaaban, J., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. IUCrData. Available from: [Link]

  • Cavallo, G., et al. (2013). Type II halogen···halogen contacts are halogen bonds. IUCrJ. Available from: [Link]

  • Caballero, M., et al. (2014). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm. Available from: [Link]

  • Odabasoglu, H. Y., et al. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. Acta Crystallographica Section E. Available from: [Link]

  • Lilly, E. and Company (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. European Patent Office.
  • Martínez-Arizmendi, D., et al. (2022). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. ACS Omega. Available from: [Link]

Sources

Validation

Validating the Purity of Synthesized 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Executive Summary This guide provides a technical framework for validating the purity of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (CAS: 1805518-XX-X analog).[1] Due to the dense halogenation and the electron-withdrawin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for validating the purity of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (CAS: 1805518-XX-X analog).[1] Due to the dense halogenation and the electron-withdrawing trifluoromethyl group (


), this compound presents unique analytical challenges, particularly in distinguishing it from regioisomers (e.g., 2-bromo analogs) and incomplete halogenation byproducts.

We compare two validation strategies:

  • Routine QC (HPLC-UV): Optimized for speed and reproducibility.

  • Structural Validation (GC-MS &

    
    -qNMR):  Essential for certifying reference standards and detecting "silent" impurities that co-elute in standard reverse-phase systems.[1]
    

Part 1: Analytical Strategy & Comparison

The synthesis of this target molecule typically proceeds via electrophilic halogenation of 4-(trifluoromethyl)phenol.[2] This pathway introduces specific impurity risks:

  • Regioisomers: Steric crowding can force halogens into the ortho position relative to the phenol, rather than the desired meta positions.

  • Under-halogenated species: Monobromo- or monochloro- intermediates.[1]

Comparative Analysis of Methods
FeatureMethod A: HPLC-UV (Reverse Phase)Method B: GC-MS (Derivatized)Method C:

qNMR
Primary Utility Routine Batch ReleaseImpurity IdentificationAbsolute Purity (Potency)
Specificity Moderate (Isomers may co-elute)High (Mass spectral fingerprint)Very High (Distinct F-environment)
Limit of Detection Low (

)
Low (

)
Moderate (

)
Sample Prep Minimal (Dilution)Moderate (Derivatization req.)[1][3]Minimal (Internal Standard)
Critical Weakness Requires reference standard for retention time confirmation.Thermolabile phenols may degrade; requires silylation.[1]Lower sensitivity; requires long relaxation delays (

).[1]

Part 2: Experimental Protocols

Protocol A: High-Resolution HPLC Separation

Objective: To separate the target 3-bromo-5-chloro isomer from potential 2-bromo regioisomers using a stationary phase with


-

interaction capabilities.[1] Standard C18 columns often fail to resolve these positional isomers; therefore, a Pentafluorophenyl (PFP) phase is recommended.[1]

Methodology:

  • Column: Fluorosep-RP Phenyl or Kinetex PFP (

    
     mm, 2.6 
    
    
    
    m).[1]
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (suppresses phenol ionization, sharpening peaks).[1]

    • Solvent B: Acetonitrile.[1][4][5]

  • Gradient: 0-2 min (30% B), 2-15 min (30%

    
     85% B), 15-20 min (85% B).
    
  • Detection: UV at 280 nm (phenol absorption) and 254 nm.

  • System Suitability: Resolution (

    
    ) between target and nearest impurity must be 
    
    
    
    .[1]
Protocol B: GC-MS with TMS Derivatization

Objective: To confirm molecular mass and halogen pattern.[1] Free phenols tail badly on GC; silylation is mandatory for sharp peak shapes and accurate integration.[1]

Derivatization Step:

  • Dissolve 5 mg sample in 500

    
    L anhydrous dichloromethane.
    
  • Add 50

    
    L BSTFA  (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
    
  • Incubate at 60°C for 30 minutes.

  • Inject 1

    
    L into GC-MS (Split 20:1).[1]
    

Interpretation (Isotope Pattern): The molecular ion


 will show a distinct pattern due to natural abundance:
  • 
     (1:1 ratio)[1]
    
  • 
     (3:1 ratio)[1]
    
  • Look for the "M+2" and "M+4" peaks to confirm the presence of exactly one Br and one Cl atom.

Protocol C: Quantitative NMR (qNMR)

Objective: To determine absolute purity without an identical reference standard. The


 group provides a clean singlet, distinct from the doublet/multiplet patterns of impurities.

Methodology:

  • Solvent: DMSO-

    
     (prevents hydrogen bonding variability).[1]
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm).[1] Weigh approx. 10 mg of Sample and 10 mg of IS (accurately weighed to 0.01 mg).
  • Parameters:

    • Pulse angle: 90°[1]

    • Relaxation delay (

      
      ): 30 seconds (Critical: 
      
      
      
      groups have long
      
      
      relaxation times. Insufficient delay leads to underestimation).[1]
    • Scans: 64.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of F atoms,
    
    
    =Molar Mass,
    
    
    =Weight)[1][6]

Part 3: Validation Workflow & Logic

The following diagrams illustrate the decision-making process for validating this specific compound.

Diagram 1: Integrated Validation Workflow

This workflow ensures that no "silent" impurities (isomers that mimic the target) are released.[1]

ValidationWorkflow Start Crude Synthesis Product HPLC_C18 Step 1: HPLC (C18) Check for gross impurities Start->HPLC_C18 Decision1 Purity > 95%? HPLC_C18->Decision1 Recryst Recrystallization (Hexane/EtOAc) Decision1->Recryst No HPLC_PFP Step 2: HPLC (PFP Column) Isomer Resolution Decision1->HPLC_PFP Yes Recryst->HPLC_C18 GCMS Step 3: GC-MS (TMS-Deriv) Isotope Pattern Confirmation HPLC_PFP->GCMS qNMR Step 4: 19F qNMR Absolute Potency Assignment GCMS->qNMR Final Certified Reference Material qNMR->Final

Caption: Sequential validation logic moving from gross purity assessment to specific structural confirmation.

Diagram 2: Impurity Identification Logic

How to distinguish the target from its most likely contaminants using spectral data.

ImpurityLogic Unknown Unknown Impurity Peak MassSpec Check MS Isotope Pattern Unknown->MassSpec Br1Cl1 1 Br, 1 Cl Pattern (M, M+2, M+4) MassSpec->Br1Cl1 Br1 1 Br Only Pattern (1:1 Doublet) MassSpec->Br1 TargetCheck Check Retention/NMR Br1Cl1->TargetCheck UnderHalo Impurity: 3-Bromo-4-(CF3)phenol Br1->UnderHalo IsomerCheck 19F NMR Shift TargetCheck->IsomerCheck Target Target: 3-Bromo-5-chloro IsomerCheck->Target Shift A (Target) Regio Impurity: 2-Bromo isomer IsomerCheck->Regio Shift B (Shielded)

Caption: Decision tree for distinguishing the target molecule from regioisomers and under-halogenated byproducts.

References

  • National Institutes of Health (NIH). (2017).[1] New 19F NMR methodology reveals structures of molecules in complex mixtures. PMC. Retrieved from [Link]

  • Chromatography Online. (2022).[1] Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information: Trifluoromethylation of Thiophenols. Retrieved from [Link][1]

Sources

Comparative

Benchmarking the synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol against other methods

The synthesis of highly substituted, electron-deficient aromatic rings presents a formidable challenge in modern organic chemistry. 3-Bromo-5-chloro-4-(trifluoromethyl)phenol is a specialized building block frequently ut...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly substituted, electron-deficient aromatic rings presents a formidable challenge in modern organic chemistry. 3-Bromo-5-chloro-4-(trifluoromethyl)phenol is a specialized building block frequently utilized in the development of complex pharmaceuticals, most notably in the synthesis of KRAS G12D inhibitors [1][2]. The strategic placement of two different halogens and a trifluoromethyl (–CF₃) group on the phenol scaffold provides unique electronic properties, significantly increasing the lipophilicity and metabolic stability of downstream drug candidates [3].

This guide objectively benchmarks the synthetic methodologies available for this target, dissecting the causality behind experimental choices and providing a self-validating, step-by-step protocol for the most robust route.

The Mechanistic Fallacy: Debunking the Linear Halogenation Route

When designing a synthesis for a polysubstituted phenol, a common theoretical approach is the Linear Halogenation Route —starting from commercially available 4-(trifluoromethyl)phenol and sequentially adding bromine and chlorine [1].

However, from a mechanistic standpoint, this route is fundamentally flawed. The hydroxyl (–OH) group is a powerful electron-donating group that directs electrophilic aromatic substitution to the ortho and para positions. Because the para position (C4) is already blocked by the –CF₃ group, halogenation will exclusively occur at the ortho positions (C2 and C6). Attempting this linear route yields 2-bromo-6-chloro-4-(trifluoromethyl)phenol, not the desired 3,5-dihalo isomer.

To achieve the correct regiochemistry, a Convergent Strategy starting from 3-bromo-5-chlorophenol [4] must be employed, targeting the sterically hindered but electronically activated C4 position.

G cluster_0 Method A: Convergent Route (Viable) cluster_1 Method B: Linear Route (Flawed) A1 3-Bromo-5-chlorophenol A2 Target: 3-Br-5-Cl-4-CF3-phenol A1->A2 C4-Selective Trifluoromethylation B1 4-(Trifluoromethyl)phenol B2 2-Bromo-4-(trifluoromethyl)phenol B1->B2 Bromination (Ortho-directed by -OH) B3 Wrong Isomers (2,6-Dihalo) B2->B3 Chlorination (Para is blocked)

Fig 1: Logical comparison of convergent vs. flawed linear synthetic strategies.

Benchmarking the Convergent Methodologies

To successfully introduce the –CF₃ group at the C4 position of 3-bromo-5-chlorophenol, two primary convergent methodologies can be evaluated:

Method A: Cu-Mediated Cross-Coupling of Aryl Iodides (The Industry Standard)

This method relies on the regioselective iodination of 3-bromo-5-chlorophenol at the C4 position, followed by a transition-metal-catalyzed cross-coupling using the Ruppert-Prakash reagent (TMS-CF₃). The massive difference in oxidative addition rates between aryl iodides and aryl bromides/chlorides ensures absolute chemoselectivity.

Method B: Direct Radical C–H Trifluoromethylation

Using Langlois reagent (CF₃SO₂Na) and an oxidant, this method attempts to directly insert a –CF₃ radical at the C4 position. While it requires fewer steps, the steric clash between the incoming –CF₃ radical and the flanking bromine and chlorine atoms leads to poor conversion rates and complex purification.

Quantitative Data Comparison
Performance MetricMethod A: Cu-Mediated Cross-CouplingMethod B: Direct Radical C–H AdditionMethod C: Linear Halogenation
Regioselectivity >98% (Directed by pre-installed Iodine)~60% (Competes with O-trifluoromethylation)<5% (Yields 2,6-dihalo isomers)
Overall Yield 65–75% (Over 4 steps)15–25% (Single step)N/A (Fails to produce target)
Chemoselectivity Excellent (Iodine reacts >100x faster than Br/Cl)Poor (Side reactions with halogens)Poor
Scalability High (Standard medicinal chemistry workflow)Low (Difficult chromatographic separation)None

Experimental Protocol: Cu-Mediated Trifluoromethylation (Method A)

The following self-validating protocol details the optimal synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol. Every step is designed with explicit causality and includes analytical markers to ensure process integrity.

G N1 3-Bromo-5-chlorophenol N2 4-Iodo Intermediate N1->N2 NIS, DMF (Regioselective) N3 TIPS-Protected Arene N2->N3 TIPS-Cl (O-Protection) N4 CF3-Coupled Arene N3->N4 TMS-CF3, CuI (Chemoselective) N5 Final Target Phenol N4->N5 TBAF (Deprotection)

Fig 2: Step-by-step workflow for the Cu-mediated trifluoromethylation protocol.

Step 1: Regioselective Iodination
  • Procedure: Dissolve 3-bromo-5-chlorophenol (1.0 eq) in anhydrous DMF. Cool to 0°C and add N-iodosuccinimide (NIS, 1.05 eq) portion-wise. Stir at room temperature for 4 hours.

  • Causality: NIS is utilized instead of I₂/H₂O₂ to prevent the over-oxidation of the electron-rich phenol ring. The strong para-directing effect of the hydroxyl group forces the bulky iodine atom into the sterically hindered C4 position.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material's ¹H NMR shows a triplet at ~7.0 ppm (C4 proton,

    
     Hz). Upon successful iodination, this triplet vanishes, and the C2/C6 protons resolve into two distinct doublets (
    
    
    
    Hz), confirming substitution at C4.
Step 2: Phenol Protection
  • Procedure: To the crude 4-iodo-3-bromo-5-chlorophenol in DMF, add imidazole (2.0 eq) and triisopropylsilyl chloride (TIPS-Cl, 1.2 eq). Stir for 12 hours. Extract with EtOAc and wash heavily with brine.

  • Causality: The acidic phenolic proton must be masked to prevent it from quenching the sensitive Cu-CF₃ intermediate in the next step. The bulky TIPS group is chosen because it is robust enough to survive the 80°C cross-coupling conditions, unlike standard TMS or acetyl groups.

Step 3: Chemoselective Trifluoromethylation
  • Procedure: In a flame-dried Schlenk flask, combine the TIPS-protected arene (1.0 eq), CuI (1.2 eq), and spray-dried KF (2.0 eq). Suspend in anhydrous NMP. Add TMS-CF₃ (2.0 eq) dropwise. Heat the sealed system to 80°C for 16 hours.

  • Causality: The combination of KF and TMS-CF₃ generates a reactive Cu-CF₃ species in situ. Copper undergoes oxidative addition with the C–I bond orders of magnitude faster than with the C–Br or C–Cl bonds, ensuring the –CF₃ group is installed exclusively at C4 without cross-coupling the existing halogens.

  • Self-Validation: ¹⁹F NMR of the crude mixture will reveal a sharp, diagnostic singlet between -55.0 and -60.0 ppm, confirming the successful installation of the aryl-CF₃ group.

Step 4: Deprotection
  • Procedure: Dissolve the protected intermediate in THF. Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) at 0°C. Stir for 30 minutes, then quench with saturated aqueous NH₄Cl.

  • Causality: The fluoride ion from TBAF specifically attacks the silicon atom due to the exceptionally high thermodynamic stability of the Si–F bond, cleanly liberating the target phenol without risking defluorination of the newly installed –CF₃ group.

  • Self-Validation: Mass spectrometry (ESI-) will show the

    
     molecular ion peak at m/z 273.9 (based on the most abundant isotopes ³⁵Cl and ⁷⁹Br), validating the final structure of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol.
    

References

  • Benchchem. "3-Bromo-5-chloro-4-(trifluoromethyl)phenol | Convergent and Linear Synthesis Pathways.
  • World Intellectual Property Organization. "WO2023283933A1 - Compounds useful as KRAS G12D inhibitors.
  • Beilstein Journal of Organic Chemistry. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent."
  • Ambeed. "3-Bromo-5-chlorophenol | Fluorinated Building Blocks.
Validation

Comparing the efficacy of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol-derived compounds

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] The compound 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (BCTP) represents a specialized class of poly-halogenated phenols. While structurally related to the w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The compound 3-Bromo-5-chloro-4-(trifluoromethyl)phenol (BCTP) represents a specialized class of poly-halogenated phenols. While structurally related to the well-known lampricide TFM (3-trifluoromethyl-4-nitrophenol) and the anthelmintic Nitroxynil , BCTP offers a unique physicochemical profile due to the absence of a nitro group and the presence of mixed halogenation (Br, Cl) alongside a trifluoromethyl moiety.

This guide objectively compares BCTP and its derivatives against established alternatives, focusing on their efficacy as mitochondrial uncouplers (protonophores) and their utility as lipophilic precursors in medicinal chemistry.

Key Physicochemical Drivers
  • Acidity (pKa): The electron-withdrawing effects of -CF3, -Cl, and -Br significantly lower the phenolic pKa (estimated 6.0–7.5), optimizing the molecule for proton cycling across biological membranes at physiological pH.

  • Lipophilicity (LogP): High lipophilicity facilitates rapid passive diffusion through the mitochondrial inner membrane (MIM).

  • Metabolic Stability: Unlike nitro-phenols (susceptible to nitro-reduction), the tri-halo core is metabolically robust, potentially extending half-life.

Comparative Analysis: BCTP vs. Industry Standards

The following analysis contrasts BCTP with TFM (Standard Lampreycide) and 2,4-DNP (Classic Uncoupler).

Table 1: Physicochemical and Efficacy Profile
FeatureBCTP (Subject) TFM (Comparator A) 2,4-DNP (Comparator B)
Structure 3-Br, 5-Cl, 4-CF3-Phenol3-CF3, 4-NO2-Phenol2,4-Di-NO2-Phenol
Primary Mechanism Protonophore (Uncoupler)Protonophore (Uncoupler)Protonophore (Uncoupler)
Estimated pKa ~6.5 - 7.26.074.09
Lipophilicity High (Mixed Halogens)ModerateLow-Moderate
Metabolic Liability Low (No nitro group)High (Nitro-reduction)High (Nitro-reduction)
Toxicity Profile High (Non-selective)Selective (Glucuronidation dependent)High (Hyperthermia risk)
Primary Application Intermediate / Research ToolPiscicide (Sea Lamprey)Research Tool (Obsolete drug)
Analysis of Derivatives

To optimize BCTP for therapeutic or agrochemical use, two primary derivative classes are evaluated:

  • O-Acyl Prodrugs (Esters):

    • Rationale: Masking the phenolic hydroxyl with an acetate or palmitate group increases lipophilicity and reduces immediate gastric irritation.

    • Efficacy: Requires esterase cleavage in vivo to release the active protonophore.

  • Amine Salts:

    • Rationale: Reacting BCTP with ethanolamine or sodium hydroxide.

    • Efficacy: Significantly improves aqueous solubility for formulation without altering the intrinsic potency of the parent phenol once dissociated.

Mechanism of Action: Mitochondrial Uncoupling

BCTP acts by disrupting the proton motive force (PMF) essential for ATP synthesis. Unlike inhibitors (e.g., Rotenone) that block electron transport, BCTP shuttles protons across the Inner Mitochondrial Membrane (MIM), dissipating the gradient as heat.

Diagram 1: Protonophoric Cycle of BCTP

MitochondrialUncoupling Figure 1: Protonophoric Mechanism of BCTP in Mitochondria cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_IMS H+ (Proton) BCTP_H_IMS BCTP-H (Neutral) H_IMS->BCTP_H_IMS BCTP_Anion_IMS BCTP- (Anion) BCTP_Anion_IMS->BCTP_H_IMS Protonation (pH < pKa) BCTP_H_Matrix BCTP-H (Neutral) BCTP_H_IMS->BCTP_H_Matrix Diffusion across MIM BCTP_Anion_Matrix BCTP- (Anion) BCTP_H_Matrix->BCTP_Anion_Matrix Deprotonation (pH > pKa) H_Matrix H+ (Released) BCTP_H_Matrix->H_Matrix BCTP_Anion_Matrix->BCTP_Anion_IMS Return via Potential Gradient ATP_Synthase ATP Synthase (Bypassed) ATP_Synthase->H_Matrix Normal Path Blocked

Caption: BCTP cycles between neutral (protonated) and anionic forms, shuttling protons into the matrix and bypassing ATP Synthase.

Experimental Protocols for Efficacy Validation

To validate the efficacy of BCTP derivatives, the following standardized protocols are recommended. These assays ensure data is comparable to historical TFM or DNP data.

Protocol A: Mitochondrial Respiration Assay (Seahorse XF / Oxygraph)

Objective: Determine the EC50 for uncoupling activity (maximal respiration rate).

  • Isolation: Isolate mitochondria from rat liver or specific target tissue (e.g., parasite homogenate) using differential centrifugation in mannitol/sucrose buffer.

  • Basal Measurement: Incubate mitochondria (0.5 mg protein/mL) in respiration buffer (125 mM KCl, 20 mM HEPES, 2 mM inorganic phosphate, pH 7.2). Add substrate (5 mM Glutamate/Malate).

  • State 3 Induction: Add ADP (150 µM) to establish coupled respiration.

  • Compound Titration:

    • Inject BCTP (dissolved in DMSO) in stepwise increments (0.1 µM to 50 µM).

    • Control: Run parallel wells with FCCP (positive control) and DMSO only (negative control).

  • Readout: Measure Oxygen Consumption Rate (OCR).

    • Success Criteria: A bell-shaped curve where OCR increases with concentration (uncoupling) until membrane integrity fails (inhibition).

    • Metric: Calculate REC150 (concentration required to increase respiration to 150% of basal).

Protocol B: Cytotoxicity vs. Therapeutic Index

Objective: Assess selectivity between target cells (e.g., cancer lines or parasites) and host cells (e.g., hepatocytes).

  • Cell Culture: Plate HepG2 (liver) and target cells (e.g., HCT116) in 96-well plates.

  • Treatment: Treat with BCTP derivatives (0–100 µM) for 24 and 48 hours.

  • Viability Assay: Use MTT or ATP-based luminescence (CellTiter-Glo).

    • Note: ATP assays are critical as uncouplers specifically deplete ATP.

  • Data Analysis:

    • Calculate IC50 for both cell lines.

    • Selectivity Index (SI) = IC50(HepG2) / IC50(Target).

    • Interpretation: An SI < 2 indicates high toxicity risk; SI > 10 suggests therapeutic potential.

Synthesis & Structural Optimization Workflow

The synthesis of BCTP derivatives requires precise regiochemical control. The following workflow outlines the logical progression from precursor to active derivative.

Diagram 2: Synthetic Logic & Derivatization

SynthesisWorkflow Figure 2: Synthetic Pathway for BCTP and Derivatives Start 4-(Trifluoromethyl)phenol Step1 Bromination (Br2, AcOH) Start->Step1 Inter1 2-Bromo-4-(trifluoromethyl)phenol Step1->Inter1 Step2 Chlorination (SO2Cl2 or NCS) Inter1->Step2 Regioselective BCTP 3-Bromo-5-chloro- 4-(trifluoromethyl)phenol (BCTP) Step2->BCTP Deriv1 Esterification (Acyl Chloride) BCTP->Deriv1 Deriv2 Salt Formation (NaOH/Amine) BCTP->Deriv2 Prodrug BCTP-Ester (Prodrug) Deriv1->Prodrug Salt BCTP-Salt (Water Soluble) Deriv2->Salt

Caption: Stepwise halogenation of 4-(trifluoromethyl)phenol yields BCTP, which can be further derivatized.

References

  • BenchChem. (2025).[1] 3-Bromo-5-chloro-4-(trifluoromethyl)phenol: Product Overview and Synthetic Routes. Retrieved from

  • Ilivicky, J., & Casida, J. E. (1969).[2] Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria. Biochemical Pharmacology, 18(6), 1389-1401.[2] Retrieved from

  • Birceanu, O., et al. (2011). The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation.[3] Comparative Biochemistry and Physiology Part C, 153(3), 342-349.[3] Retrieved from

  • Terada, H. (1990).[4] Uncouplers of oxidative phosphorylation.[4][5][3] Environmental Health Perspectives, 87, 213-218. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91658847, 3-Bromo-5-chloro-4-fluorophenol (Analog). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-5-chloro-4-(trifluoromethyl)phenol proper disposal procedures

As a Senior Application Scientist overseeing complex organic syntheses, I frequently encounter highly functionalized building blocks like 3-Bromo-5-chloro-4-(trifluoromethyl)phenol. This compound is instrumental in advan...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing complex organic syntheses, I frequently encounter highly functionalized building blocks like 3-Bromo-5-chloro-4-(trifluoromethyl)phenol. This compound is instrumental in advanced drug development, notably serving as a critical intermediate in the synthesis of [1].

However, the very features that make it synthetically valuable—its dense array of electron-withdrawing halogens (bromine, chlorine, and a trifluoromethyl group)—also dictate a rigorous, non-negotiable disposal protocol. This guide provides the definitive operational blueprint for safely managing and destroying this material, ensuring absolute compliance with environmental regulations and laboratory safety standards.

The Causality of Halogenated Hazards (The "Why")

Understanding the chemical behavior of this compound is critical for laboratory safety. The strategic placement of Br, Cl, and CF₃ groups on the phenol ring creates a unique electronic environment that significantly[2]. From a waste management perspective, this heavy halogenation is the primary hazard.

When standard non-halogenated organic waste is incinerated, it primarily yields carbon dioxide and water. In contrast, the thermal destruction of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol produces highly toxic and corrosive acid gases:[3][4]. If this compound is inadvertently mixed with standard solvent waste, these acid gases will severely damage conventional incinerator linings and release lethal plumes into the environment. Therefore, it must be strictly segregated and processed via specialized [5].

Quantitative Hazard and Disposal Profile

To facilitate rapid risk assessment, the physicochemical hazards and logistical parameters for this compound are summarized below.

ParameterValue / DescriptionOperational Implication
Molecular Formula C₇H₃BrClF₃OHigh molecular weight halogenated aromatic; requires specialized handling[6].
Combustion Byproducts HF, HCl, HBr, CO, CO₂Incineration must utilize caustic scrubbing to neutralize lethal acid gases[3][5].
Chemical Incompatibilities Strong oxidizers, aluminum chloride, calcium hypochloriteStore strictly away from perchlorates, nitrates, and strong acids to prevent fires[3].
Incineration Temperature >1100°C (Secondary Chamber)Required to break stable C-F and C-Cl bonds, preventing dioxin/furan formation.
Waste Classification Halogenated Organic WasteCannot be disposed of in standard solvent streams or down the drain[7][8].

Procedural Methodologies

Protocol 1: Waste Segregation & Containerization

Causality: Mixing halogenated waste with non-halogenated waste exponentially increases the cost of disposal and poses a severe risk of incompatible chemical reactions. Every step in this protocol is designed to isolate the halogenated threat.

  • Select Compatible Containment: Utilize a High-Density Polyethylene (HDPE) or glass container specifically rated for halogenated aromatics. Ensure the container is "vapor tight" and "spill proof"[8].

  • Isolate the Waste Stream: Deposit 3-Bromo-5-chloro-4-(trifluoromethyl)phenol exclusively into the designated "Halogenated Waste" container.

    • Self-Validation Check: Inspect the laboratory waste log prior to addition to verify that no acetone, ethanol, or non-halogenated solvents have been introduced to this specific container[7][8].

  • Apply GHS-Compliant Labeling: Label the container immediately with "Hazardous Waste: Halogenated Organics." You must list the full chemical name—3-Bromo-5-chloro-4-(trifluoromethyl)phenol—without using abbreviations or structural formulas[8].

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment. Ensure it is isolated from strong oxidizing agents (e.g., perchlorates, permanganates), which are highly incompatible with phenols[3][4].

Protocol 2: Spill Response & Decontamination

Causality: Phenols are combustible solids and highly corrosive. Dry sweeping aerosolizes toxic particulates, leading to severe inhalation hazards and potential methemoglobinemia[3].

  • Secure the Perimeter & Ventilate: Immediately evacuate non-essential personnel. Close lab doors and maximize chemical fume hood exhaust to ventilate the area. Eliminate all ignition sources, as the material is combustible[3][8].

  • Don Appropriate PPE: Equip a NIOSH-approved respirator (if powder is aerosolized), chemical-resistant goggles, and heavy-duty nitrile or neoprene gloves[3].

  • Containment without Aerosolization: For solid spills, do not dry sweep. Carefully cover the solid material with damp sand or a specialized inert absorbent pad to suppress dust formation[3].

  • Collection and Disposal: Scoop the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable plastic bag or rigid container. Label it as "Hazardous Spill Residue - Halogenated Phenol" and transfer it to the SAA[3][4].

Disposal & Incineration Logistics Workflow

Once the halogenated waste is transported by a licensed contractor, it undergoes high-temperature destruction. The robust carbon-fluorine (C-F) bonds in the trifluoromethyl group, alongside the C-Cl and C-Br bonds, require extreme thermal energy to break.

The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1100°C with a gas residence time of at least two seconds. This ensures complete thermal oxidation. Because this process generates massive quantities of acid gases, the incinerator's exhaust must be routed through a high-efficiency caustic scrubber[5]. The scrubber sprays an alkaline solution (typically sodium hydroxide) into the exhaust stream, neutralizing the HF, HCl, and HBr into harmless salts (e.g., NaF, NaCl, NaBr) before the scrubbed gas is released into the atmosphere[5].

WasteDisposal A 3-Bromo-5-chloro-4-(trifluoromethyl)phenol Waste Generation B Halogenated Waste Segregation A->B  Strict isolation C Satellite Accumulation Area (SAA) B->C  Secondary containment D Licensed Hazardous Waste Transport C->D  EPA/RCRA Manifest E Rotary Kiln Incineration (>1100°C) D->E  Thermal destruction F Caustic Scrubbing (Neutralizes HF, HCl, HBr) E->F  Acid gas capture G Safe Emission & Ash Disposal F->G  Environmental compliance

Fig 1: Lifecycle and thermal destruction workflow for halogenated phenol waste.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.[Link]

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." NJ Health Right to Know.[Link]

  • University of Illinois Division of Research Safety. "Standard Operating Procedure: Halogenated Organic Liquids." UIUC DRS. [Link]

  • Google Patents. "WO2023284881A1 - Heterocyclic compounds useful as KRAS G12D inhibitors." WIPO.

Sources

Handling

Personal protective equipment for handling 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Operational Guide: Safe Handling of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol Disclaimer: This guide has been synthesized from safety data for structurally analogous halogenated phenols and established best practices fo...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Disclaimer: This guide has been synthesized from safety data for structurally analogous halogenated phenols and established best practices for laboratory safety. A specific Safety Data Sheet (SDS) for 3-Bromo-5-chloro-4-(trifluoromethyl)phenol was not available at the time of creation. You are required to consult the substance-specific SDS upon receipt and to rigorously adhere to your institution's established safety protocols and chemical hygiene plan. This document is intended to supplement, not replace, official safety documentation.

Hazard Assessment & Risk Profile

3-Bromo-5-chloro-4-(trifluoromethyl)phenol is a complex halogenated aromatic compound. Its structure suggests a multi-faceted hazard profile derived from its constituent functional groups: a phenol core, bromine and chlorine substituents, and a trifluoromethyl group. The primary risks are associated with its corrosivity and high potential for systemic toxicity upon absorption.[1][2][3] Phenolic compounds are known to be acutely toxic and can cause severe chemical burns that may not be immediately painful due to their anesthetic properties.[1][2][3] Dermal absorption is a significant route of exposure for phenols and can lead to systemic toxicity, with long-term exposure potentially damaging the liver and kidneys.[1][2]

Based on analogous compounds, the expected hazard classifications are summarized below.

Hazard ClassificationAnticipated RiskRationale
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[4][5][6][7][8]The phenol moiety is systemically toxic. Halogenation can enhance lipid solubility, potentially increasing dermal absorption.[2]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[4][5][7]Phenols are inherently corrosive to tissue.[1][2][3]
Serious Eye Damage/Irritation Causes serious, potentially permanent eye damage.[4][5][7]As a corrosive substance, contact can lead to severe burns and blindness.[2]
Respiratory Irritation May cause respiratory irritation.[6][7]Inhalation of dust or vapors can irritate the mucous membranes and respiratory tract.
Environmental Hazard Potentially toxic to aquatic life.Halogenated organic compounds can persist in the environment and pose risks to ecosystems.[9]

A Multi-Layered Safety Approach: The Hierarchy of Controls

To ensure maximum safety, we will implement a multi-layered defense strategy based on the established hierarchy of controls. This framework prioritizes the most effective measures to mitigate risks.

Engineering Controls: Your Primary Barrier

Engineering controls are designed to isolate you from the chemical hazard. Their proper use is non-negotiable.

  • Chemical Fume Hood: All handling of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[2][3][4][5] This is the most critical control to prevent inhalation of vapors or fine particulates.[10]

  • Safety Shower & Eyewash Station: An ANSI-compliant safety shower and eyewash station must be located within a 10-second travel distance of the work area and must be unobstructed.[2][5][11] Verify their functionality before beginning your work.

Administrative Controls: Safe Work Practices

These are the procedures and policies that minimize exposure risk.

  • Designated Area: Designate a specific portion of the lab bench within the fume hood for handling this compound. Label this area clearly.[1][3]

  • Never Work Alone: Always have a second person aware of your work and present in the laboratory.[2][10]

  • Pre-Use Checklist: Before handling the compound, verify that all necessary PPE, spill-cleanup materials, and first-aid supplies (specifically Polyethylene Glycol 400) are readily available.[10]

  • Labeling: All primary and secondary containers must be clearly labeled with the full chemical name and appropriate hazard pictograms (e.g., corrosive, toxic).[1][3][11]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential but should never be relied upon as the sole means of protection. It is designed to protect you if primary controls fail.

Protection TypeMinimum RequirementRationale & Advanced Options
Eye & Face ANSI Z87.1-compliant chemical splash goggles.[1][3][6]A face shield worn over safety goggles is required whenever there is a splash hazard, such as during transfers of liquid solutions.[1][3][7]
Hand Double-gloving with nitrile gloves for incidental contact (e.g., handling a sealed vial).[10]For direct handling, transfers, or spill cleanup, use gloves with higher chemical resistance such as butyl rubber, neoprene (>0.3mm), or Viton .[2][12] Nitrile is not recommended for extended contact with phenols.[2] Always inspect gloves for damage before use and remove them using the proper technique to avoid contaminating your skin.[7]
Body A fully buttoned, long-sleeved laboratory coat.[2][10]For procedures with a higher risk of splashing, supplement the lab coat with a chemically resistant apron made of neoprene or butyl rubber.[2]
Footwear Full-coverage, closed-toe shoes made of a non-woven, impervious material.[2][10]-
Respiratory Not required when all work is conducted within a certified chemical fume hood.For large-scale use or emergency situations where the fume hood may be compromised, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases would be necessary.[5][6]

Standard Operating Procedure (SOP) Workflow

This step-by-step protocol ensures a systematic and safe approach to handling the compound.

Preparation & Pre-Handling
  • Verify Engineering Controls: Confirm the chemical fume hood has a current certification and is functioning properly. Clear the workspace of any unnecessary items.

  • Assemble Materials: Gather the chemical container, necessary solvents, glassware, and weighing supplies. Place absorbent pads on the work surface inside the hood.

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Prepare Waste Containers: Place a designated, labeled hazardous waste container for halogenated organic waste inside the fume hood.[13]

Handling the Compound (Inside Fume Hood)
  • Weighing: If the compound is a solid, carefully weigh the required amount onto weighing paper or into a tared vessel. Avoid creating dust. If any static is present, use an anti-static gun.

  • Dissolution/Transfer: Add the solvent to the vessel containing the compound slowly to avoid splashing. If transferring a solution, do so carefully down the side of the receiving vessel.

  • Container Management: Keep the primary container tightly sealed when not in use.[4][11][14]

Post-Handling & Decontamination
  • Clean Workspace: Wipe down the designated work area and any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting the waste wipes for disposal as hazardous waste.[10]

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by apron, face shield/goggles, and lab coat) to prevent cross-contamination.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[4][7][8]

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling prep1 Verify Fume Hood & Safety Showers prep2 Assemble Materials & Waste Containers prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid or Transfer Liquid prep3->handle1 handle2 Perform Chemical Transformation handle1->handle2 handle3 Segregate Halogenated Waste Immediately handle2->handle3 clean1 Decontaminate Workspace & Equipment handle3->clean1 clean2 Properly Doff PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 caption Fig 1. Safe Handling Workflow

Fig 1. Safe Handling Workflow

Emergency Response & Disposal Plan

Immediate and correct action during an emergency is critical to mitigating harm.

Spill Management

For small spills (<100 mL) inside a chemical fume hood:

  • Alert Personnel: Immediately notify others in the lab.[15][16]

  • Isolate: Ensure the spill is contained within the fume hood.

  • PPE: If not already wearing them, don robust gloves (e.g., SilverShield or butyl rubber), goggles, a face shield, and a chemical apron before cleanup.[10]

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical spill pads), starting from the outside and working inward to prevent spreading.[11][15][16]

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.[13][15]

  • Decontaminate: Wipe the spill area with soap and water. Collect the cleaning materials in the same hazardous waste container.[15]

  • Report: Report the incident to your supervisor and institutional safety office.[15]

For large spills or any spill outside a fume hood, evacuate the area immediately, close the door, post a warning sign, and contact your institution's emergency response team.

Exposure First Aid

Speed is paramount when responding to phenol exposure.

  • Skin Contact:

    • Immediately move to the safety shower while removing all contaminated clothing, including shoes and leather items like watchbands.[2]

    • If available, have a coworker (wearing protective gloves) liberally apply Polyethylene Glycol 300 or 400 (PEG-300/400) to the affected area with gauze pads to wipe away the phenol.[2][10]

    • If PEG is not available, flush the area under the safety shower for at least 15 minutes .[2][4]

    • Call for immediate medical assistance (911 or your site's emergency number) regardless of the perceived severity. [2][11]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water at an eyewash station for a minimum of 15 minutes , holding the eyelids open.[2][4][7]

    • Remove contact lenses if present and easy to do so.[4]

    • Seek immediate medical attention. [2][4]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting.[5][11] Rinse the mouth with water and seek immediate medical attention.[4][5][7]

cluster_spill Spill Response cluster_exposure Personal Exposure Response event Emergency Event spill_size Assess Size & Location event->spill_size exp_type Route of Exposure? event->exp_type spill_small Small Spill in Hood: 1. Alert & Isolate 2. Use Spill Kit 3. Collect Waste spill_size->spill_small Small & Contained spill_large Large Spill or Outside Hood: 1. EVACUATE 2. Alert Others 3. Call Emergency Response spill_size->spill_large Large or Uncontained exp_skin Skin Contact: 1. Remove Clothing 2. Apply PEG-400 3. Use Safety Shower (15 min) 4. SEEK MEDICAL AID exp_type->exp_skin Skin exp_eye Eye Contact: 1. Eyewash Station (15 min) 2. Remove Contacts 3. SEEK MEDICAL AID exp_type->exp_eye Eyes exp_inhale Inhalation/Ingestion: 1. Move to Fresh Air 2. Do NOT Induce Vomiting 3. SEEK MEDICAL AID exp_type->exp_inhale Other caption Fig 2. Emergency Response Decision Tree

Fig 2. Emergency Response Decision Tree
Waste Disposal

Proper disposal is a legal and ethical requirement to protect our environment.

  • Segregation: All materials contaminated with 3-Bromo-5-chloro-4-(trifluoromethyl)phenol, including excess reagent, contaminated PPE, spill cleanup debris, and reaction mixtures, must be collected as halogenated organic hazardous waste .[11][13]

  • Container: Use a designated, leak-proof, and chemically compatible container. The container must be kept closed at all times except when actively adding waste.[11][13]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents.

  • Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Halogenated waste typically requires high-temperature incineration at a licensed facility to ensure complete destruction and to scrub acidic byproducts like HCl and HBr from the flue gas.[17][18][19] Never dispose of this chemical down the drain or in regular trash.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Phenol SOP. University of Tennessee, Knoxville.
  • Personal Protective Equipment: Hands.
  • Appendix P - Phenol First Aid Guide and PPE. Cornell University Environment, Health and Safety.
  • Phenol Standard Operating Procedure.
  • Phenol Safety Sheet. Western Washington University.
  • Incidental Spill Cleanup Procedures. Cornell University Environment, Health and Safety.
  • Halogenated Solvents in Labor
  • Safety Data Sheet for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. Fisher Scientific.
  • Safety Data Sheet for 4-Chloro-3-(trifluoromethyl)phenol. Thermo Fisher Scientific.
  • Safety Data Sheet for 3-Bromo-5-chlorophenol. Fisher Scientific.
  • Safety Data Sheet for 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol. Aaronchem.
  • What is bromine and what are the safe disposal and recycling methods? Tradebe.
  • Spill Clean up Procedure. The University of British Columbia.
  • Process for the incineration of chlorinated organic materials.
  • Safety Data Sheet for 1-Bromo-4-(trifluoromethyl)benzene.
  • Chlorinated And Halogenated Solvents Emissions Ab
  • Perspective on halogenated organic compounds.
  • Safety Data Sheet for 2-Chloro-5-hydroxybenzotrifluoride. TCI Chemicals.

Sources

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